molecular formula C69H113N13O17 B12420293 Azido-PEG4-Val-Cit-PAB-MMAE

Azido-PEG4-Val-Cit-PAB-MMAE

Numéro de catalogue: B12420293
Poids moléculaire: 1396.7 g/mol
Clé InChI: PDBSIBYOBPJSRL-SFLKBQQHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Azido-PEG4-Val-Cit-PAB-MMAE is a useful research compound. Its molecular formula is C69H113N13O17 and its molecular weight is 1396.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C69H113N13O17

Poids moléculaire

1396.7 g/mol

Nom IUPAC

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C69H113N13O17/c1-15-46(8)60(54(93-13)41-56(84)82-32-20-24-53(82)62(94-14)47(9)63(86)74-48(10)61(85)50-21-17-16-18-22-50)80(11)67(90)58(44(4)5)78-66(89)59(45(6)7)81(12)69(92)99-42-49-25-27-51(28-26-49)75-64(87)52(23-19-30-72-68(70)91)76-65(88)57(43(2)3)77-55(83)29-33-95-35-37-97-39-40-98-38-36-96-34-31-73-79-71/h16-18,21-22,25-28,43-48,52-54,57-62,85H,15,19-20,23-24,29-42H2,1-14H3,(H,74,86)(H,75,87)(H,76,88)(H,77,83)(H,78,89)(H3,70,72,91)/t46-,47+,48+,52-,53-,54+,57-,58-,59-,60-,61+,62+/m0/s1

Clé InChI

PDBSIBYOBPJSRL-SFLKBQQHSA-N

SMILES isomérique

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]

SMILES canonique

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Azido-PEG4-Val-Cit-PAB-MMAE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Azido-PEG4-Val-Cit-PAB-MMAE, a critical linker-payload component in the development of Antibody-Drug Conjugates (ADCs). This document details the multi-step synthesis, purification, and characterization of the molecule, along with its mechanism of action.

Introduction

This compound is a sophisticated chemical entity designed for targeted cancer therapy. It comprises several key functional units: an azide (B81097) group for bio-orthogonal conjugation to antibodies, a polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility and hydrophilicity, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide linker, a self-immolative para-aminobenzyl alcohol (PAB) spacer, and the potent cytotoxic agent monomethyl auristatin E (MMAE).[1][2][3] This modular design ensures stability in circulation and specific release of the cytotoxic payload within the target cancer cells, thereby minimizing off-target toxicity.[4][5]

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification of intermediates. The overall synthetic strategy involves the sequential assembly of the different components. A plausible synthetic route is outlined below, based on established chemical principles for the synthesis of similar ADC linker-payloads.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the experimental protocols section. All reagents should be of high purity and handled in accordance with safety data sheets.

Synthetic Pathway

The synthesis can be logically divided into three main stages:

  • Synthesis of the Azido-PEG4-Val-Cit-PAB Linker: This involves the coupling of the Azido-PEG4 moiety to the Val-Cit-PAB backbone.

  • Synthesis of the Val-Cit-PAB-MMAE Conjugate: This step involves the attachment of the cytotoxic payload, MMAE, to the Val-Cit-PAB linker.

  • Final Coupling and Purification: The azido-functionalized linker is then coupled to the MMAE-containing intermediate to yield the final product.

Synthesis_Pathway cluster_0 Stage 1: Linker Synthesis cluster_1 Stage 2: Payload Conjugation cluster_2 Stage 3: Final Assembly A Azido-PEG4-amine C Fmoc-Azido-PEG4-Val-Cit-PAB-OH A->C Coupling B Fmoc-Val-Cit-PAB-p-nitrophenyl carbonate B->C D Val-Cit-PAB-OH F Val-Cit-PAB-MMAE D->F Coupling E MMAE E->F H Final Product: This compound F->H Final Coupling G Azido-PEG4-Val-Cit-PAB-OH (from deprotected C) G->H

Caption: Synthetic pathway for this compound.

Characterization

Thorough characterization of this compound is essential to confirm its identity, purity, and stability. The following analytical techniques are typically employed.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₆₉H₁₁₃N₁₃O₁₇[3][6]
Molecular Weight 1396.71 g/mol [3][6]
CAS Number 1869126-64-6[3][6]
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF[6]
Storage -20°C, protect from light[6]
Spectroscopic and Chromatographic Data
AnalysisExpected Results
¹H NMR Peaks corresponding to the protons of the azido-PEG4, Val, Cit, PAB, and MMAE moieties.
¹³C NMR Resonances consistent with the carbon framework of the entire molecule.
Mass Spectrometry (ESI-MS) A molecular ion peak corresponding to [M+H]⁺ at m/z ~1397.7.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity (typically >95%).

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of Fmoc-Val-Cit-PAB-OH

  • To a solution of Fmoc-Val-Cit-OH in anhydrous N,N-dimethylformamide (DMF), add p-aminobenzyl alcohol and a coupling reagent such as HATU.

  • Add N,N-diisopropylethylamine (DIPEA) and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify the crude product by flash column chromatography to obtain Fmoc-Val-Cit-PAB-OH.

Step 2: Coupling of MMAE to Val-Cit-PAB

  • Deprotect Fmoc-Val-Cit-PAB-OH using a solution of piperidine (B6355638) in DMF.

  • After deprotection, couple the resulting amine with MMAE using a suitable activating agent like HOBt and a carbodiimide.

  • Monitor the reaction by HPLC.

  • Purify the crude Val-Cit-PAB-MMAE by preparative reverse-phase HPLC.

Step 3: Synthesis of this compound

  • Activate the carboxylic acid of Azido-PEG4-acid using a coupling agent such as HBTU in the presence of DIPEA in anhydrous DMF.

  • To this activated linker, add the deprotected amine from the Val-Cit-PAB-MMAE intermediate.

  • Stir the reaction at room temperature until completion, as monitored by HPLC.

  • Purify the final product, this compound, by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product as a white solid.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Process the spectra and assign the peaks to the corresponding protons and carbons of the molecule.

Mass Spectrometry (MS)

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

High-Performance Liquid Chromatography (HPLC)

  • Dissolve the sample in a suitable solvent mixture (e.g., water/acetonitrile).

  • Inject the sample onto a reverse-phase C18 column.

  • Elute the compound using a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

  • Monitor the elution profile at a suitable wavelength (e.g., 220 nm and 254 nm) to determine the purity and retention time.

Mechanism of Action

The this compound, when conjugated to a monoclonal antibody, forms an ADC that targets specific antigens on cancer cells. The mechanism of action can be summarized in the following steps:

  • Targeting and Internalization: The ADC binds to the target antigen on the cancer cell surface and is internalized via endocytosis.

  • Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.

  • Linker Cleavage: Within the acidic and enzyme-rich environment of the lysosome, the Val-Cit linker is cleaved by cathepsin B.[5]

  • Payload Release: Cleavage of the linker initiates the self-immolation of the PAB spacer, leading to the release of free MMAE into the cytoplasm.

  • Cytotoxicity: MMAE, a potent tubulin inhibitor, disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7][8]

Mechanism_of_Action ADC ADC (Antibody-Azido-PEG4-Val-Cit-PAB-MMAE) Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Internalization Endocytosis Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Cleavage Cathepsin B Cleavage Lysosome->Cleavage Release MMAE Release Cleavage->Release MMAE Free MMAE Release->MMAE Tubulin Tubulin Polymerization Inhibition MMAE->Tubulin Arrest G2/M Phase Cell Cycle Arrest Tubulin->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action of an ADC utilizing this compound.

Signaling Pathway

MMAE-induced cell cycle arrest and apoptosis are mediated through the disruption of the microtubule network, which in turn affects various signaling pathways. One of the key pathways implicated is the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. Inhibition of microtubule function by MMAE can lead to the downregulation of this pathway, contributing to its pro-apoptotic effects.

Signaling_Pathway MMAE MMAE Tubulin Tubulin Polymerization MMAE->Tubulin Inhibits Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Arrest Microtubule->G2M PI3K PI3K Microtubule->PI3K Inhibits Apoptosis Apoptosis G2M->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation Akt->CellSurvival mTOR->CellSurvival CellSurvival->Apoptosis Inhibits

Caption: Signaling pathway affected by MMAE.

Experimental Workflow

The general workflow for the use of this compound in the preparation and characterization of an ADC is depicted below.

Experimental_Workflow start Start synthesis Synthesis of This compound start->synthesis characterization Characterization of Linker-Payload (NMR, MS, HPLC) synthesis->characterization conjugation Antibody Conjugation (Click Chemistry) characterization->conjugation purification ADC Purification (SEC, HIC) conjugation->purification adc_char ADC Characterization (DAR, Purity, Aggregation) purification->adc_char in_vitro In Vitro Evaluation (Binding, Cytotoxicity) adc_char->in_vitro in_vivo In Vivo Evaluation (Efficacy, PK/PD) in_vitro->in_vivo end End in_vivo->end

Caption: General experimental workflow for ADC development.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The provided protocols and diagrams serve as a valuable resource for researchers in the field of targeted cancer therapy and ADC development. The successful synthesis and thorough characterization of this complex molecule are crucial steps in the development of safe and effective antibody-drug conjugates.

References

An In-depth Technical Guide to the Chemical Properties of Azido-PEG4-Val-Cit-PAB-MMAE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and mechanism of action of Azido-PEG4-Val-Cit-PAB-MMAE, a key linker-payload conjugate used in the development of Antibody-Drug Conjugates (ADCs). This document is intended to serve as a valuable resource for researchers and professionals in the field of targeted cancer therapy.

Introduction

This compound is a sophisticated chemical entity designed for targeted drug delivery. It comprises a potent cytotoxic agent, Monomethyl Auristatin E (MMAE), linked to a functionalized polyethylene (B3416737) glycol (PEG) spacer. This construct is engineered for subsequent conjugation to a monoclonal antibody (mAb) via "click chemistry." The individual components are meticulously chosen to ensure stability in circulation, selective release of the cytotoxic payload within target cancer cells, and enhanced solubility.[][2]

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. These properties are critical for its application in ADC development, influencing its reactivity, solubility, and overall handling.

PropertyValueReference(s)
Molecular Formula C₆₉H₁₁₃N₁₃O₁₇[3]
Molecular Weight 1396.7 g/mol [3]
Purity Typically ≥98%[3]
Appearance White to off-white solid
Solubility Soluble in DMSO, DCM, DMF[3]
Storage Conditions -20°C, protected from light and moisture[3]

Molecular Structure and Components

The structure of this compound is modular, with each component serving a distinct and critical function in the context of an ADC.

G cluster_0 This compound Azido Azido Group (N3) PEG4 PEG4 Spacer Azido->PEG4 covalent bond ValCit Val-Cit Linker PEG4->ValCit covalent bond PAB PAB Spacer ValCit->PAB covalent bond MMAE MMAE Payload PAB->MMAE covalent bond

Caption: Molecular components of this compound.

  • Azido Group (N₃): This functional group is crucial for the conjugation of the linker-payload to a monoclonal antibody. It readily participates in bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), with a corresponding alkyne-modified antibody. This allows for a stable and specific covalent bond formation.[4][5]

  • PEG4 Spacer: The tetra-polyethylene glycol spacer enhances the solubility and stability of the molecule. The hydrophilic nature of the PEG chain can improve the pharmacokinetic properties of the resulting ADC and reduce aggregation.[2]

  • Val-Cit Linker: The valine-citrulline dipeptide is a cathepsin B-cleavable linker. Cathepsin B is a lysosomal protease that is often upregulated in tumor cells. This enzymatic cleavage is designed to occur specifically within the target cancer cell after internalization of the ADC, ensuring selective release of the cytotoxic payload.[6]

  • PAB Spacer (p-aminobenzyl alcohol): The PAB spacer acts as a self-immolative unit. Following the enzymatic cleavage of the Val-Cit linker, the PAB group undergoes a 1,6-elimination reaction, which in turn releases the unmodified MMAE payload.[]

  • MMAE (Monomethyl Auristatin E): MMAE is a highly potent antimitotic agent. It inhibits cell division by blocking the polymerization of tubulin. Once released inside the cancer cell, MMAE binds to tubulin, leading to cell cycle arrest and apoptosis.[4][]

Mechanism of Action

The mechanism of action of an ADC utilizing this compound is a multi-step process that relies on the specificity of the antibody and the controlled release of the cytotoxic payload.

G ADC ADC binds to a tumor antigen Internalization Internalization via endocytosis ADC->Internalization Lysosome Trafficking to lysosome Internalization->Lysosome Cleavage Cathepsin B cleaves Val-Cit linker Lysosome->Cleavage Release PAB self-immolation & MMAE release Cleavage->Release Apoptosis MMAE inhibits tubulin polymerization, leading to apoptosis Release->Apoptosis

Caption: Mechanism of action of an ADC with a cleavable linker.

Experimental Protocols

This section provides detailed methodologies for the synthesis and key analytical procedures related to this compound.

Synthesis of this compound

The synthesis is a multi-step process that involves the initial preparation of the Val-Cit-PAB-MMAE core, followed by the conjugation of the Azido-PEG4 moiety.

Step 1: Synthesis of Fmoc-Val-Cit-PAB-MMAE [8]

  • Dissolve the cleavable activated ester linker, Fmoc-Val-Cit-PAB-PNP (1.1 eq.), MMAE (1.0 eq.), and HOBt (1.0 eq.) in anhydrous DMF and dry pyridine.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

  • Upon completion, purify the crude product by semi-preparative HPLC.

  • Lyophilize the purified fractions to obtain Fmoc-Val-Cit-PAB-MMAE as a solid.

Step 2: Deprotection to NH₂-Val-Cit-PAB-MMAE [8]

  • Dissolve the Fmoc-Val-Cit-PAB-MMAE from the previous step in DMF.

  • Add piperidine (B6355638) (20 eq.) to the solution and stir at room temperature for 20-30 minutes to remove the Fmoc protecting group.

  • Purify the resulting NH₂-Val-Cit-PAB-MMAE by reverse-phase preparative HPLC.

  • Lyophilize the purified fractions to obtain the desired product as a white solid.

Step 3: Coupling of Azido-PEG4 to NH₂-Val-Cit-PAB-MMAE

  • Dissolve NH₂-Val-Cit-PAB-MMAE (1.0 eq.) and an activated form of Azido-PEG4 acid (e.g., Azido-PEG4-NHS ester) (1.1 eq.) in anhydrous DMF.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 eq.), to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by HPLC or LC-MS.

  • Upon completion, purify the crude product by reverse-phase preparative HPLC.

  • Lyophilize the purified fractions to obtain the final product, this compound.

Characterization

The purity and identity of the synthesized compound should be confirmed using standard analytical techniques.[][]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA) on a C18 column is typically used.[10][11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common method.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound. Both ¹H and ¹³C NMR can be employed.[12]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic potential of the released MMAE payload on cancer cell lines.[13]

G cluster_workflow In Vitro Cytotoxicity Assay Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h to allow cell attachment A->B C Add serial dilutions of MMAE or ADC B->C D Incubate for 72h C->D E Add MTT reagent and incubate for 2-4h D->E F Solubilize formazan (B1609692) crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Workflow for an in vitro cytotoxicity assay.

  • Cell Seeding: Seed target cancer cells (e.g., HER2-positive for a trastuzumab ADC) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Drug Treatment: Prepare serial dilutions of free MMAE or the complete ADC in cell culture medium and add them to the cells.

  • Incubation: Incubate the cells with the compounds for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Viable cells will convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value by plotting cell viability against the logarithm of the drug concentration.

Cathepsin B Cleavage Assay

This assay confirms the specific enzymatic cleavage of the Val-Cit linker.

  • Reaction Setup: Prepare a reaction mixture containing the ADC (e.g., 1 µM) in a suitable assay buffer (e.g., 10 mM MES buffer, pH 6.0, with DTT).

  • Enzyme Addition: Initiate the reaction by adding purified human cathepsin B (e.g., 20 nM).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points, take aliquots of the reaction and quench the reaction with a stop solution (e.g., acetonitrile with an internal standard).

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released MMAE.

  • Data Analysis: Plot the concentration of released MMAE over time to determine the cleavage rate.

Conclusion

This compound is a highly versatile and effective linker-payload for the development of next-generation ADCs. Its well-defined chemical properties and predictable mechanism of action make it a valuable tool in the pursuit of more targeted and potent cancer therapies. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and evaluation of this important compound.

References

The Strategic Role of PEG4 in Antibody-Drug Conjugate Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the critical role of tetraethylene glycol (PEG4) moieties within the linkers of Antibody-Drug Conjugates (ADCs). As the ADC field matures, linker technology has become a pivotal area of innovation, directly influencing the therapeutic index by modulating pharmacokinetics, stability, and efficacy. The inclusion of discrete PEG units, particularly PEG4, offers a strategic approach to overcoming challenges associated with the conjugation of hydrophobic payloads to monoclonal antibodies.

The Physicochemical Impact of PEG4 Linkers on ADC Properties

The conjugation of potent, often hydrophobic, cytotoxic agents to a large antibody molecule can lead to significant manufacturing and stability challenges, most notably aggregation. Short, discrete polyethylene (B3416737) glycol chains like PEG4 are incorporated into ADC linker design to mitigate these issues through several key mechanisms.[1]

  • Enhanced Hydrophilicity: The primary role of a PEG linker is to increase the hydrophilicity of the ADC. The ethylene (B1197577) oxide units of the PEG chain are highly solvated in aqueous environments, forming a hydration shell around the linker and the conjugated payload.[1][2] This increased water solubility helps to prevent hydrophobic interactions between ADC molecules, which are a primary driver of aggregation.[1][2]

  • Steric Hindrance: The flexible nature of the PEG4 chain provides a steric shield, physically separating the hydrophobic payloads of adjacent ADC molecules. This steric hindrance further reduces the likelihood of intermolecular aggregation, even at higher drug-to-antibody ratios (DARs).[3]

  • Improved Pharmacokinetics: By minimizing aggregation and increasing hydrophilicity, PEG linkers can significantly improve the pharmacokinetic (PK) profile of an ADC.[4] Aggregated ADCs are more likely to be rapidly cleared from circulation by the reticuloendothelial system. By promoting a more homogenous and soluble ADC species, PEG4 linkers can contribute to a longer plasma half-life and increased tumor exposure.[4]

  • Discrete Nature: A key advantage of using a discrete PEG4 linker, as opposed to polydisperse PEG polymers, is the ability to produce a more homogeneous ADC product. This ensures batch-to-batch consistency with a well-defined structure and molecular weight, which is a critical consideration for regulatory approval.[5]

Data Presentation: The Influence of PEG Linker Length on ADC Characteristics

The length of the PEG linker is a critical parameter that must be optimized for each specific ADC. While extensive head-to-head comparative data for PEG4 across a wide range of ADCs is often proprietary, the following tables summarize general trends and specific examples from the literature on the impact of PEG linker length on key ADC properties.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4 ~7
PEG8~5
PEG12~5
PEG24~5
(Data adapted from Burke et al., 2017. This study systematically evaluated the effect of PEG size on the pharmacokinetics of ADCs with a drug-to-antibody ratio (DAR) of 8.)[6]

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Affibody-Drug Conjugate

LinkerIC50 (nM) vs. NCI-N87 cellsIC50 (nM) vs. BT-474 cells
No PEG (HM)4.942.48
PEG4K (HP4KM) 31.9 26.2
PEG10K (HP10KM)111.383.5
(Data adapted from Li et al., 2021. This study used miniaturized affibody-based drug conjugates and demonstrated that longer PEG chains can reduce in vitro cytotoxicity.)[7]

Table 3: General Trends of PEGylation on ADC Properties

PropertyImpact of PEGylationQuantitative Insights (General)
Aggregation DecreasedPEGylated linkers can significantly reduce the percentage of high molecular weight species (aggregates) compared to non-PEGylated counterparts, especially at higher DARs.[2][8]
Solubility IncreasedThe hydrophilicity imparted by PEG linkers allows for the use of more hydrophobic payloads and facilitates conjugation in aqueous buffers.[9]
Drug-to-Antibody Ratio (DAR) Enables Higher DARsPEG linkers can enable the successful conjugation of a higher number of drug molecules per antibody without inducing significant aggregation.[10]
In Vivo Efficacy Often EnhancedImproved pharmacokinetic properties conferred by PEG linkers frequently translate to enhanced in vivo efficacy due to prolonged circulation and increased tumor accumulation.[4]

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of ADCs incorporating PEG4 linkers.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the in vitro potency (IC50) of an ADC by measuring its ability to inhibit the proliferation of a target cancer cell line.

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 for an anti-HER2 ADC)

  • Appropriate cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • ADC with PEG4 linker

  • Control ADC (e.g., isotype control with the same linker-drug)

  • Free cytotoxic drug

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • ADC Treatment: Prepare serial dilutions of the PEG4-ADC, control ADC, and free drug in cell culture medium.

  • Remove the overnight culture medium from the cells and add 100 µL of the serially diluted test articles to the respective wells. Include wells with medium only as a negative control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control wells. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using non-linear regression analysis.[4]

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor activity of an ADC with a PEG4 linker in a murine xenograft model.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NOD-SCID)

  • Human cancer cell line for tumor implantation

  • ADC with PEG4 linker

  • Vehicle control solution

  • Positive control (e.g., a clinically approved ADC or chemotherapy agent)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of the human cancer cell line (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth.

  • Group Randomization: Once the tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, PEG4-ADC low dose, PEG4-ADC high dose, positive control).

  • ADC Administration: Administer the ADC, vehicle, and positive control to the respective groups via an appropriate route (e.g., intravenous injection).

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week. Observe the animals for any signs of toxicity.

  • Study Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size or after a specified treatment period.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control.

Murine Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of an ADC with a PEG4 linker in mice.

Materials:

  • Healthy mice (e.g., CD-1 or as appropriate for the ADC)

  • ADC with PEG4 linker

  • Anesthetic

  • Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)

  • ELISA or LC-MS/MS for ADC quantification

Procedure:

  • ADC Administration: Administer a single intravenous (IV) dose of the PEG4-ADC to each mouse.

  • Serial Blood Collection: At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose), collect blood samples from each mouse.

  • Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • ADC Quantification: Quantify the concentration of the ADC in the plasma samples using a validated bioanalytical method such as a ligand-binding assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Plot the plasma concentration of the ADC versus time. Determine key pharmacokinetic parameters (e.g., clearance, half-life, area under the curve (AUC)) using non-compartmental analysis software.

Mandatory Visualizations

Signaling Pathway: ADC Mechanism of Action

ADC_Mechanism_of_Action ADC ADC in Circulation TumorCell Tumor Cell ADC->TumorCell Internalization Receptor-Mediated Endocytosis TumorCell->Internalization 2. Internalization Antigen Target Antigen Endosome Early Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease 4. Linker Cleavage Payload Cytotoxic Payload PayloadRelease->Payload DNA_Damage DNA Damage / Microtubule Disruption Payload->DNA_Damage 5. Intracellular Action BystanderCell Neighboring Bystander Cell Payload->BystanderCell 7. Diffusion Apoptosis Apoptosis DNA_Damage->Apoptosis 6. Cell Death BystanderEffect Bystander Killing BystanderCell->BystanderEffect

Caption: Generalized signaling pathway of an Antibody-Drug Conjugate's mechanism of action.

Experimental Workflow: ADC In Vitro Evaluation

ADC_In_Vitro_Workflow Start Start: ADC with PEG4 Linker CytotoxicityAssay In Vitro Cytotoxicity Assay (e.g., MTT) Start->CytotoxicityAssay BystanderAssay Bystander Effect Assay (Co-culture) Start->BystanderAssay StabilityAssay In Vitro Stability Assay (Plasma Incubation) Start->StabilityAssay DetermineIC50 Determine IC50 Value CytotoxicityAssay->DetermineIC50 Decision Go/No-Go for In Vivo Studies DetermineIC50->Decision AssessBystanderKilling Assess Killing of Antigen-Negative Cells BystanderAssay->AssessBystanderKilling AssessBystanderKilling->Decision MeasureAggregation Measure Aggregation & Drug Release StabilityAssay->MeasureAggregation MeasureAggregation->Decision

Caption: A typical experimental workflow for the in vitro evaluation of an ADC.

Logical Relationship: Benefits of PEG4 Linker

PEG4_Benefits PEG4 PEG4 Linker Hydrophilicity Increased Hydrophilicity PEG4->Hydrophilicity StericHindrance Steric Hindrance PEG4->StericHindrance Homogeneity Discrete Nature PEG4->Homogeneity ImprovedSolubility Improved Solubility Hydrophilicity->ImprovedSolubility ReducedAggregation Reduced Aggregation StericHindrance->ReducedAggregation ConsistentProduct Consistent Product Quality Homogeneity->ConsistentProduct ImprovedPK Improved Pharmacokinetics ReducedAggregation->ImprovedPK HigherDAR Enables Higher DAR ReducedAggregation->HigherDAR ImprovedSolubility->ReducedAggregation TherapeuticIndex Improved Therapeutic Index ImprovedPK->TherapeuticIndex HigherDAR->TherapeuticIndex ConsistentProduct->TherapeuticIndex

Caption: Logical relationships illustrating the benefits of incorporating a PEG4 linker in ADCs.

Conclusion

The incorporation of a PEG4 linker represents a refined strategy in the design of modern Antibody-Drug Conjugates. By imparting hydrophilicity, providing steric hindrance, and ensuring product homogeneity, PEG4 linkers play a crucial role in mitigating the challenges associated with hydrophobic payloads. This leads to ADCs with improved stability, more favorable pharmacokinetic profiles, and the potential for higher drug loading, all of which contribute to a wider therapeutic window. The careful selection and optimization of the PEG linker length, in conjunction with robust in vitro and in vivo evaluation, are critical steps in the development of safe and effective ADC therapeutics.

References

Val-Cit-PAB linker cleavage mechanism by cathepsin B

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Val-Cit-PAB Linker Cleavage Mechanism by Cathepsin B

Introduction

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, engineered to deliver potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity.[1][] The efficacy and safety of an ADC are critically dependent on the linker, the chemical bridge connecting the monoclonal antibody to the cytotoxic payload.[3] Among the most successful strategies are enzymatically cleavable linkers, designed to be stable in the systemic circulation but labile within the specific microenvironment of a target cell.[1][3]

The valine-citrulline (Val-Cit) dipeptide linker, coupled with a p-aminobenzyloxycarbonyl (PABC) self-immolative spacer, is the most widely characterized and clinically utilized protease-cleavable system.[1] This guide provides a detailed examination of the molecular mechanism underpinning the cleavage of the Val-Cit-PAB linker by the lysosomal protease Cathepsin B, a process fundamental to the therapeutic action of numerous ADCs, including the FDA-approved Adcetris® (Brentuximab vedotin) and Polivy® (Polatuzumab vedotin).[4]

Core Components of the Cleavage System

The precision of the Val-Cit-PAB system relies on the interplay between the lysosomal protease and the multi-component linker.

Cathepsin B: The Enzymatic Trigger

Cathepsin B is a cysteine protease predominantly located in lysosomes, the primary degradative organelles within a cell.[] Its catalytic activity is dependent on a Cys-His dyad in its active site and is optimal in the acidic milieu of the lysosome (pH 4.5-5.5).[1] Many tumor types overexpress Cathepsin B, making it an effective and selective trigger for ADC activation.[1][] While Cathepsin B is the principal enzyme for which the Val-Cit linker was designed, subsequent studies have shown that other lysosomal cysteine proteases, such as Cathepsin L, S, and F, can also contribute to its cleavage, providing a degree of redundancy that may prevent therapeutic resistance.[1][6][7]

The Val-Cit-PAB Linker Architecture

The linker is a sophisticated chemical construct with three distinct functional parts:

  • Valine (Val): This amino acid is designated as the P2 residue, which specifically interacts with the hydrophobic S2 subsite within the active site of Cathepsin B.[1]

  • Citrulline (Cit): A non-proteinogenic amino acid that serves as the P1 residue, binding to the S1 subsite of the enzyme.[1] The Val-Cit dipeptide sequence has been optimized for high-affinity recognition and efficient cleavage by Cathepsin B.[]

  • PABC (p-aminobenzyloxycarbonyl) Spacer: This unit is the quintessential self-immolative spacer.[4][8] It serves two critical functions: it covalently links the dipeptide trigger to the drug payload via a carbamate (B1207046) bond, and its structure prevents bulky drug molecules from sterically hindering the enzyme's access to the Val-Cit cleavage site.[][8][9]

The Stepwise Cleavage and Payload Release Mechanism

The release of the cytotoxic drug is not a single event but a well-orchestrated cascade that begins with ADC internalization and culminates in the traceless release of the payload.

  • Receptor-Mediated Endocytosis: The ADC circulates systemically until the antibody component recognizes and binds to its target antigen on the surface of a cancer cell. This binding event triggers the internalization of the entire ADC complex into an endosome.[1]

  • Lysosomal Trafficking: The endosome matures and subsequently fuses with a lysosome. This fusion exposes the ADC to the internal environment of the lysosome, which is characterized by low pH and a high concentration of active proteases, including Cathepsin B.[1][8]

  • Specific Enzymatic Cleavage: Inside the lysosome, Cathepsin B recognizes and binds to the Val-Cit dipeptide of the linker. The enzyme's active site catalyzes the hydrolytic cleavage of the amide bond connecting the C-terminus of the citrulline residue to the nitrogen atom of the PABC spacer.[1][10] This proteolytic event is the irreversible trigger for the subsequent chemical reaction.

  • Self-Immolative Cascade: The cleavage of the Cit-PABC bond unmasks a free aniline, generating an electronically unstable p-aminobenzyl alcohol intermediate attached to the drug.[1] This intermediate rapidly and spontaneously undergoes a 1,6-elimination reaction.[1][4][11]

  • Traceless Drug Release: The 1,6-elimination causes the PABC spacer to fragment, releasing the cytotoxic payload in its original, unmodified, and fully active form. The byproducts of this fragmentation are carbon dioxide and p-aza-quinone methide.[1][4] This "self-immolative" process ensures a clean and efficient release of the drug directly at the site of action.

ADC internalization and payload release pathway.

Quantitative Analysis of Linker Cleavage

While detailed kinetic parameters (Km, kcat) for the cleavage of full-length ADCs are not always publicly available, comparative studies provide valuable insights into the efficiency and stability of different dipeptide linkers.[1] The stability of the linker, particularly in preclinical animal models, is a critical parameter. The Val-Cit linker is known to be susceptible to premature cleavage by the mouse-specific carboxylesterase Ces1C, a challenge that has prompted the development of more stable linker designs for preclinical evaluation.[6][12][13][14]

Linker SequenceRelative Cleavage/Stability CharacteristicKey Enzyme(s)Notes
Val-Cit Benchmark for efficient lysosomal cleavage.[1]Cathepsin B, L, S, F[1][6]Considered the gold standard but shows instability in mouse plasma due to Ces1C.[12][13]
Val-Ala Effective cleavage by Cathepsin B, sometimes with lower hydrophobicity than Val-Cit.[1][9]Cathepsin BA common alternative to Val-Cit, used in several ADCs in clinical trials.[15]
Phe-Lys Rapidly cleaved by isolated Cathepsin B, but rates are comparable to Val-Cit in lysosomal extracts.[1][9]Cathepsin BMay have reduced plasma half-life compared to Val-Cit or Val-Ala.[9]
Glu-Val-Cit Designed for enhanced stability in mouse plasma.[13]Cathepsin BShows excellent stability against Ces1C while remaining susceptible to Cathepsin B cleavage.[13][15]
cBu-Cit Highly specific for Cathepsin B.[6]Cathepsin BPeptidomimetic design to increase selectivity and reduce cleavage by other proteases.[6][15]

Table 1: Comparative characteristics of different protease-cleavable dipeptide linkers. Data is compiled from multiple literature sources for relative comparison.

Experimental Protocols for Cleavage Analysis

Validating the cleavage kinetics and stability of a linker is a critical step in ADC development. The following are standard methodologies for assessing linker cleavage in vitro.

Protocol: In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This protocol outlines a typical experiment to quantify the rate of payload release from an ADC in the presence of purified Cathepsin B, with analysis by High-Performance Liquid Chromatography (HPLC).[1][16]

  • Objective: To quantify the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human Cathepsin B.

  • Materials:

    • ADC with Val-Cit linker (e.g., 1-5 mg/mL stock in PBS).

    • Recombinant Human Cathepsin B (e.g., from human liver).

    • Assay Buffer: 10-25 mM Sodium Acetate or MES, pH 5.0.[1]

    • Activation Solution: 30-40 mM Dithiothreitol (DTT) in water.[1]

    • Quenching Solution: 2% Formic Acid in acetonitrile (B52724) or a specific protease inhibitor cocktail.

    • HPLC system with a reverse-phase column (e.g., C4 or C18) and a UV or mass spectrometer detector.

  • Procedure:

    • Enzyme Activation: Prepare the active enzyme solution by incubating a stock solution of Cathepsin B with the assay buffer containing DTT for 15-30 minutes at 37°C. DTT is essential to maintain the active-site cysteine in its reduced, catalytically active state.[1]

    • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the ADC solution with the pre-warmed assay buffer. Typical final concentrations are in the micromolar range for the ADC (e.g., 1-10 µM).[1][17]

    • Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20-100 nM).[1][17] Incubate the reaction at 37°C.

    • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Quench Reaction: Immediately stop the reaction by adding the aliquot to the quenching solution. This will denature the enzyme and halt any further cleavage.

    • Analysis: Analyze the quenched samples by reverse-phase HPLC. The released payload, remaining intact ADC, and any intermediates can be separated and quantified by integrating the peak areas from the chromatogram. The rate of drug release can then be calculated.

Protocol: Fluorogenic Substrate Cleavage Assay

This is a high-throughput method often used for screening linker sequences or inhibitors by measuring the increase in fluorescence as a substrate is cleaved.[1]

  • Objective: To rapidly determine the susceptibility of a model peptide sequence to cleavage by Cathepsin B.

  • Materials:

    • Fluorogenic Substrate: A peptide sequence (e.g., Z-Val-Cit-AMC) where AMC (7-amino-4-methylcoumarin) is a fluorescent reporter group quenched by the peptide.

    • Assay Buffer: As described above, including DTT.

    • Activated Cathepsin B.

    • 96-well black microplate.

    • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).

  • Brief Protocol:

    • A solution of the peptide-AMC substrate is prepared in the assay buffer and added to the wells of the microplate.

    • The reaction is initiated by adding activated Cathepsin B.

    • The plate is immediately placed in a fluorescence plate reader and incubated at 37°C.

    • Fluorescence is measured kinetically over time. The rate of cleavage is directly proportional to the slope of the fluorescence versus time plot.[1]

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis A1 Activate Cathepsin B (with DTT, 37°C) B1 Initiate Reaction: Combine ADC and Enzyme A1->B1 A2 Prepare ADC Sample (in Assay Buffer, pH 5.0) A2->B1 B2 Incubate at 37°C B1->B2 B3 Take Aliquots at Time Points B2->B3 C1 Quench Reaction (e.g., Formic Acid) B3->C1 C2 Analyze by RP-HPLC C1->C2 C3 Quantify Released Drug and Intact ADC C2->C3

Experimental workflow for an in vitro ADC cleavage assay.

Conclusion

The Cathepsin B-mediated cleavage of the Val-Cit-PAB linker is a highly refined and robust mechanism that has become central to the success of modern antibody-drug conjugates. This process leverages the physiological differences between the systemic circulation and the intracellular lysosomal compartment of tumor cells to achieve conditional drug activation. The mechanism's reliance on a specific enzymatic trigger followed by a rapid, spontaneous self-immolative cascade ensures efficient and traceless payload release.[1][8] A thorough understanding of this mechanism, including its quantitative parameters and the experimental methods used for its validation, is essential for researchers and scientists in the field of drug development to design and optimize the next generation of targeted cancer therapies.

References

An In-depth Technical Guide to Azido-PEG4-Val-Cit-PAB-MMAE: Structure, Components, and Applications in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, components, and applications of Azido-PEG4-Val-Cit-PAB-MMAE, a critical linker-payload complex used in the development of Antibody-Drug Conjugates (ADCs). This document details the function of each component, summarizes key quantitative data, and provides representative experimental protocols for the characterization of ADCs constructed with this advanced system.

Core Structure and Components

This compound is a sophisticated, multi-functional molecule designed for the targeted delivery of the potent cytotoxic agent, Monomethyl Auristatin E (MMAE), to cancer cells. Its structure is engineered for stability in circulation, site-specific conjugation to a monoclonal antibody (mAb), and controlled intracellular release of the cytotoxic payload.[1][2]

The molecule can be deconstructed into five key components, each with a specific function:

  • Azido (N₃) Group: This functional group serves as a bioorthogonal handle for conjugation. It allows for a highly specific and efficient covalent attachment to a monoclonal antibody that has been engineered to contain a complementary functional group, such as an alkyne or a strained cyclooctyne (B158145) (e.g., DBCO or BCN), via "click chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition or Strain-Promoted Azide-Alkyne Cycloaddition).[1][3][4] This site-specific conjugation method allows for the production of homogeneous ADCs with a precise drug-to-antibody ratio (DAR).

  • Polyethylene Glycol (PEG4) Spacer: The tetra-ethylene glycol spacer is a hydrophilic linker that enhances the solubility and stability of the overall ADC construct.[1][2] The PEG linker can also influence the pharmacokinetic properties of the ADC, potentially reducing aggregation and improving its circulation half-life.

  • Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is a crucial element of the cleavable linker system.[5][6] It is specifically designed to be recognized and cleaved by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the lysosomal compartments of tumor cells.[5][6] This enzymatic cleavage is a key step in the intracellular release of the MMAE payload. The Val-Cit linker exhibits high stability in the bloodstream, where cathepsin activity is minimal, thus preventing premature drug release.[6]

  • p-Aminobenzyl Carbamate (PAB) Spacer: The PAB unit acts as a "self-immolative" spacer.[6] Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB group undergoes a spontaneous 1,6-elimination reaction. This fragmentation is essential for the efficient and traceless release of the unmodified, fully active MMAE payload into the cytoplasm of the target cell.[6]

  • Monomethyl Auristatin E (MMAE): MMAE is a highly potent synthetic antineoplastic agent derived from the natural product dolastatin 10.[7] It functions as a tubulin polymerization inhibitor. By binding to tubulin, MMAE disrupts the formation of the mitotic spindle, which is essential for cell division. This leads to cell cycle arrest in the G2/M phase and ultimately induces programmed cell death (apoptosis).[8][9] Due to its high toxicity, MMAE is unsuitable for systemic administration as a standalone drug but is highly effective as a payload in targeted ADC therapies.[7][10]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₆₉H₁₁₃N₁₃O₁₇[7][11]
Molecular Weight 1396.71 g/mol [7][11]
Appearance White to off-white solid[3]
Purity ≥98%[7][11]
Solubility Soluble in DMSO, DCM, DMF[7]
Insoluble in H₂O (< 0.1 mg/mL)[3]
Storage Conditions -20°C, protect from light, stored under nitrogen[3][11]

Mechanism of Action of an ADC with this compound

The therapeutic effect of an antibody-drug conjugate utilizing this linker-payload system is a multi-step process initiated by the specific targeting of cancer cells.

ADC_Mechanism_of_Action cluster_bloodstream Bloodstream (Stable) cluster_cell Target Cancer Cell cluster_cytoplasm Cytoplasm ADC ADC in Circulation Binding Binding ADC->Binding Receptor Tumor-Specific Antigen Receptor->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Cleavage Cathepsin B Cleavage Lysosome->Cleavage Release PAB Self- Immolation Cleavage->Release MMAE Free MMAE Release->MMAE Tubulin Tubulin Dimer MMAE->Tubulin Binding Disruption Microtubule Disruption Tubulin->Disruption Arrest G2/M Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action of an ADC utilizing the Val-Cit-PAB-MMAE system.

  • Circulation and Targeting: The ADC circulates in the bloodstream. The monoclonal antibody component specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the cancer cell internalizes the ADC-antigen complex through receptor-mediated endocytosis, enclosing it within an endosome.

  • Lysosomal Trafficking: The endosome traffics to and fuses with a lysosome.

  • Enzymatic Cleavage: Inside the acidic environment of the lysosome, Cathepsin B enzymes recognize and cleave the Val-Cit dipeptide linker.[5]

  • Payload Release: This cleavage triggers the self-immolation of the PAB spacer, leading to the release of the free, active MMAE into the cytoplasm.[6]

  • Cytotoxicity: The released MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This leads to G2/M phase cell cycle arrest and subsequent apoptosis.[8][9]

Experimental Protocols

This section provides an overview of key experimental protocols for the synthesis and characterization of ADCs using this compound.

Representative Synthesis of this compound

Synthesis_Workflow cluster_synthesis Synthesis of this compound SPPS 1. Solid-Phase Peptide Synthesis (Fmoc-Val-Cit-PAB) Cleavage 2. Cleavage from Resin SPPS->Cleavage MMAE_Coupling 3. Solution-Phase Coupling with MMAE Cleavage->MMAE_Coupling PEG_Coupling 4. Coupling with Azido-PEG4-NHS ester MMAE_Coupling->PEG_Coupling Purification 5. HPLC Purification PEG_Coupling->Purification

Caption: General workflow for the synthesis of this compound.

  • Solid-Phase Peptide Synthesis (SPPS) of Fmoc-Val-Cit-PAB:

    • The dipeptide linker is assembled on a solid support resin (e.g., Rink amide resin).

    • The synthesis involves sequential steps of Fmoc deprotection (using piperidine (B6355638) in DMF) and amino acid coupling (using coupling reagents like HBTU/HOBt or HATU in the presence of a base like DIPEA).

    • p-Aminobenzyl alcohol is coupled to the N-terminus of the Val-Cit dipeptide.[8]

  • Cleavage from Resin:

    • The peptide-PAB construct is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Solution-Phase Coupling with MMAE:

    • The cleaved linker is activated and coupled to the N-terminus of MMAE in an organic solvent.

    • The reaction progress is monitored by HPLC.

  • Coupling with Azido-PEG4 Moiety:

    • The N-terminus of the Val-Cit-PAB-MMAE is coupled with an activated Azido-PEG4 derivative (e.g., Azido-PEG4-NHS ester).

  • Purification:

    • The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the pure this compound. The product is then lyophilized.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a common method for determining the average DAR and the distribution of drug-loaded species.[8]

  • Principle: HIC separates proteins based on their hydrophobicity. The conjugation of the hydrophobic linker-drug to the antibody increases its overall hydrophobicity. ADCs with different numbers of conjugated drugs will have different retention times on the HIC column.

  • Instrumentation: HPLC system with a HIC column (e.g., Butyl-NPR).

  • Mobile Phases:

  • Procedure:

    • Equilibrate the column with a high concentration of Mobile Phase A.

    • Inject the ADC sample.

    • Elute the ADC species using a linear gradient from high salt to low salt. Species with a higher DAR are more hydrophobic and will elute later.

    • Monitor the absorbance at 280 nm.

  • Calculation: The average DAR is calculated as a weighted average of the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).[12]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of an ADC to kill target cancer cells.[13][14]

  • Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, which can be quantified by measuring the absorbance.[14]

  • Materials:

    • Target (antigen-positive) and control (antigen-negative) cell lines.

    • 96-well cell culture plates.

    • ADC, unconjugated antibody, and free MMAE.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC, unconjugated antibody, or free MMAE. Include untreated cells as a control.

    • Incubate for a predetermined period (e.g., 72-96 hours).[13]

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percent viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).

Representative IC₅₀ Values for vc-MMAE ADCs:

Cell LineADC TargetApproximate IC₅₀ (nM)Reference
SKBR3HER2410.54[6]
BxPC-3Tissue Factor0.97[15]
PSN-1Tissue Factor0.99[15]
Capan-1Tissue Factor1.10[15]
Panc-1Tissue Factor1.16[15]
BT-474HER2Low nanomolar[16]
MCF-7 (control)HER2No cytotoxicity[16]

Note: IC₅₀ values are highly dependent on the target antigen, antibody, cell line, and experimental conditions.

Plasma Stability Assay

This assay evaluates the stability of the ADC and the premature release of the payload in plasma.[5][17]

  • Principle: The ADC is incubated in plasma from different species (e.g., human, mouse, rat) at 37°C. At various time points, the amount of intact ADC or released payload is quantified.[17]

  • Procedure (Payload Release by LC-MS):

    • Incubate the ADC in plasma at 37°C for up to several days.[5]

    • At designated time points, take an aliquot of the plasma sample.

    • Capture the ADC from the plasma using Protein A magnetic beads.

    • Quantify the amount of released MMAE in the supernatant using LC-MS/MS. A calibration curve is generated with a known concentration of MMAE.

  • Data Analysis: The stability of the ADC is assessed by monitoring the decrease in the amount of conjugated drug over time or the increase in the concentration of released payload. For a trastuzumab-vc-MMAE conjugate incubated in rat plasma, a 75% reduction in bound drug was observed over seven days.[5]

Conclusion

This compound is a highly sophisticated and effective linker-payload system for the development of next-generation antibody-drug conjugates. Its modular design, incorporating a site-specific conjugation handle, a solubility-enhancing spacer, a highly specific cleavable linker, a self-immolative spacer, and a potent cytotoxic agent, provides an optimal balance of stability, specificity, and efficacy. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of targeted cancer therapy, enabling the robust characterization and advancement of novel ADC candidates.

References

In-Depth Technical Guide: Solubility and Stability of Azido-PEG4-Val-Cit-PAB-MMAE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Azido-PEG4-Val-Cit-PAB-MMAE, a key linker-payload component in the development of Antibody-Drug Conjugates (ADCs). This document outlines the molecule's chemical properties, solubility characteristics, stability profile, and detailed experimental protocols for its evaluation. Additionally, it visualizes the logical structure of the molecule, its mechanism of action, and relevant experimental workflows.

Core Concepts: Understanding the Components

This compound is a multi-component system designed for targeted drug delivery. Each part plays a crucial role in the efficacy and safety of the resulting ADC.

  • Azido (N3) Group: This functional group enables the conjugation of the linker-payload to a monoclonal antibody (mAb) via "click chemistry," specifically copper-catalyzed or strain-promoted alkyne-azide cycloaddition. This allows for precise, site-specific attachment.

  • PEG4 (Polyethylene Glycol) Spacer: The four-unit polyethylene (B3416737) glycol chain is a hydrophilic spacer. Its primary functions are to enhance the aqueous solubility of the entire ADC construct, reduce aggregation, and potentially improve pharmacokinetic properties by providing a steric shield[1][2].

  • Val-Cit (Valine-Citrulline) Dipeptide: This dipeptide sequence serves as a protease-sensitive cleavage site. It is designed to be stable in the bloodstream but is efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment[3].

  • PAB (p-Aminobenzylcarbamate) Spacer: This unit acts as a "self-immolative" spacer. Following the enzymatic cleavage of the Val-Cit linker, the PAB group undergoes a 1,6-elimination reaction to release the unmodified, fully active MMAE payload.

  • MMAE (Monomethyl Auristatin E): MMAE is a potent synthetic antineoplastic agent. It functions as a microtubule inhibitor, binding to tubulin and disrupting microtubule polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis[][5].

dot

Caption: Logical structure of an ADC with this compound.

Solubility Profile

The solubility of this compound is a critical factor for its handling, formulation, and the overall properties of the resulting ADC. The PEG4 moiety is specifically included to counteract the hydrophobicity of the MMAE payload and the linker system[1][2][6][].

Solvent Solubility Notes
Organic Solvents
DMSO (Dimethyl Sulfoxide)Soluble. A similar compound, Val-Cit-PAB-MMAE, has a reported solubility of ≥ 110 mg/mL[8] and 49 mg/mL[9].Commonly used for preparing stock solutions.
DCM (Dichloromethane)Soluble[10].
DMF (Dimethylformamide)Soluble[10].
Aqueous Buffers
PBS (Phosphate-Buffered Saline)Generally low, but the PEG4 linker enhances aqueous solubility compared to non-PEGylated counterparts[1].The compound is noted to be unstable in aqueous solutions; fresh preparation is recommended[8][11].

Stability Characteristics

The stability of the linker-payload is paramount to ensure the ADC remains intact in systemic circulation, preventing premature release of the cytotoxic MMAE and minimizing off-target toxicity.

Condition Stability Profile Key Considerations
Storage (Solid) Recommended storage at -20°C[10].Protect from light and moisture.
In Solution The compound is unstable in solution, and freshly prepared solutions are recommended[8][11].For in vivo formulation, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline[9].
Plasma Stability The Val-Cit linker is generally stable in human plasma but can be susceptible to cleavage by mouse carboxylesterase 1c (Ces1c)[12][13]. The half-life of a Val-Cit-MMAE conjugate was reported to be approximately 80 hours in mouse plasma and 230 days in human plasma[3]. The addition of a glutamic acid residue (Glu-Val-Cit) can enhance stability in murine models[14].Preclinical studies in mice may show faster clearance and premature drug release compared to primates or humans.
pH Stability The Val-Cit-PAB linker is designed for stability at physiological pH (~7.4) and cleavage in the acidic environment of lysosomes (pH 4.5-5.5)[3].

Mechanism of Action of MMAE

Once released from the ADC within the target cancer cell, MMAE exerts its potent cytotoxic effects through a well-defined signaling pathway.

mmae_moa ADC ADC Internalization & Lysosomal Trafficking Release Proteolytic Cleavage of Val-Cit Linker ADC->Release MMAE Free MMAE in Cytosol Release->MMAE Tubulin Tubulin Binding MMAE->Tubulin Polymerization Inhibition of Microtubule Polymerization Tubulin->Polymerization Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Apoptosis Apoptosis Induction Arrest->Apoptosis Caspase Caspase-3 Activation Apoptosis->Caspase

Caption: Experimental workflow for in vitro plasma stability assay.

Methodology:

  • Preparation: Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed human, rat, or mouse plasma.

  • Incubation: Incubate the samples at 37°C.

  • Sampling: At designated time points (e.g., 0, 6, 24, 48, 72, 168 hours), withdraw an aliquot.

  • Quenching: Immediately quench the enzymatic activity by diluting the aliquot in cold PBS.

  • Analysis: Analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage and payload release.

Quantification of ADC Aggregation by Size Exclusion Chromatography (SEC-HPLC)

This protocol quantifies the percentage of monomers, dimers, and higher-order aggregates in an ADC preparation.

Methodology:

  • System Preparation: Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

  • Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.

  • Injection: Inject a defined volume of the sample onto the equilibrated column.

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: The main peak corresponds to the ADC monomer. Peaks eluting earlier represent higher molecular weight species (aggregates). The percentage of aggregation can be calculated from the peak areas.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of released MMAE to inhibit the polymerization of tubulin in vitro.

dot

tubulin_assay_workflow Start Start Prepare Prepare Tubulin Master Mix (Tubulin, GTP, Fluorescent Reporter) Start->Prepare Add_Compound Add MMAE or Control to 96-well Plate Prepare->Add_Compound Initiate Initiate Polymerization by adding Master Mix Add_Compound->Initiate Measure Measure Fluorescence over Time at 37°C Initiate->Measure Analyze Analyze Polymerization Curves Measure->Analyze End End Analyze->End

Caption: Workflow for a fluorescence-based tubulin polymerization assay.

Methodology:

  • Reagent Preparation: Prepare a master mix containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer.

  • Compound Addition: Add serial dilutions of MMAE to a 96-well plate.

  • Initiation: Initiate polymerization by adding the tubulin master mix to the wells.

  • Measurement: Immediately measure the increase in fluorescence over time at 37°C.

  • Data Analysis: Plot fluorescence intensity versus time. The inhibition of tubulin polymerization is determined by the reduction in the rate and extent of the fluorescence increase compared to a vehicle control.

Cell Cycle Analysis for G2/M Arrest

This protocol determines the effect of MMAE on cell cycle progression.

Methodology:

  • Cell Treatment: Treat cancer cells with MMAE at various concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Stain the cells with a DNA intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: The percentage of cells in the G2/M phase of the cell cycle is quantified. An increase in the G2/M population indicates cell cycle arrest.[15][16][17][18]

Caspase-3 Activation Assay

This assay quantifies the induction of apoptosis by measuring the activity of caspase-3, a key executioner caspase.

Methodology:

  • Cell Treatment and Lysis: Treat cells with MMAE to induce apoptosis, then lyse the cells to release their contents.

  • Substrate Addition: Add a caspase-3-specific substrate (e.g., DEVD-pNA for colorimetric assays or DEVD-AFC for fluorometric assays) to the cell lysates.

  • Incubation: Incubate the mixture at 37°C to allow for enzymatic cleavage of the substrate by active caspase-3.

  • Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) of the cleaved reporter molecule.

  • Data Analysis: The increase in signal compared to untreated control cells indicates the level of caspase-3 activation and apoptosis induction.[19][20][21]

Conclusion

This compound is a well-designed linker-payload system for the development of ADCs. Its components are rationally chosen to provide a balance of stability in circulation and efficient, targeted release of the potent cytotoxic agent MMAE within cancer cells. The inclusion of a PEG4 spacer addresses the critical issue of solubility, which is often a challenge in ADC development. A thorough understanding of its solubility, stability, and mechanism of action, coupled with robust analytical and biological assays, is essential for the successful development of novel ADC therapeutics.

References

The Azide Group: A Locus of Control in Bioconjugation via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, the azide (B81097) functional group has emerged as a cornerstone of chemical biology and drug development. Its unique properties, particularly its bioorthogonality, have made it an indispensable tool for the precise and efficient labeling, tracking, and modification of biomolecules. This technical guide provides a comprehensive overview of the pivotal role of the azide group in click chemistry, with a focus on its application in bioconjugation. We will delve into the core principles of the two primary forms of azide-alkyne cycloaddition, provide detailed experimental protocols, present quantitative data for reaction optimization, and visualize key processes to facilitate a deeper understanding of this powerful technology.

The azide moiety, composed of three nitrogen atoms, is virtually absent in biological systems. This inherent bioorthogonality ensures that azide-modified molecules react selectively with their intended partners, typically alkynes, without cross-reactivity with other functional groups present in the complex cellular milieu. This specificity is the hallmark of "click chemistry," a term that describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The azide-alkyne cycloaddition is the premier example of a click reaction, offering a robust and versatile method for forging stable triazole linkages.

There are two main variants of the azide-alkyne cycloaddition used in bioconjugation: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC reactions are known for their fast kinetics and high yields but require a copper catalyst, which can be toxic to living cells.[1] SPAAC, on the other hand, is a copper-free alternative that utilizes strained cyclooctynes to achieve cycloaddition, making it ideal for applications in living systems.[2] The choice between these two powerful techniques depends on the specific experimental context, with considerations for reaction speed, biocompatibility, and the nature of the biomolecule being modified.

Core Principles of Azide-Alkyne Click Chemistry

The fundamental reaction involves the [3+2] cycloaddition of an azide with an alkyne to form a stable 1,2,3-triazole ring. This reaction is thermodynamically favorable but kinetically slow under physiological conditions. Click chemistry provides two primary strategies to accelerate this transformation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction utilizes a copper(I) catalyst to dramatically increase the rate of the cycloaddition between a terminal alkyne and an azide.[1] The copper catalyst acts as a template, bringing the azide and alkyne into close proximity and lowering the activation energy of the reaction. This results in the exclusive formation of the 1,4-disubstituted triazole regioisomer. The reaction is highly efficient and can be performed in aqueous buffers over a wide pH range, making it suitable for a variety of bioconjugation applications.[1] However, the cytotoxicity of the copper catalyst can be a limitation for in vivo studies.[2] To mitigate this, various ligands have been developed to stabilize the Cu(I) oxidation state and protect cells from copper-induced damage.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the issue of copper toxicity, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[2] This reaction employs a cyclooctyne (B158145), a highly strained cyclic alkyne, which readily reacts with azides without the need for a catalyst. The driving force for this reaction is the release of ring strain in the cyclooctyne upon forming the more stable triazole ring. SPAAC is bioorthogonal and has been widely used for labeling biomolecules in living cells and organisms.[2] While generally slower than CuAAC, the development of increasingly reactive cyclooctynes has significantly expanded the utility of SPAAC.[3]

Quantitative Data for Reaction Optimization

The efficiency of azide-alkyne cycloaddition reactions is influenced by several factors, including the choice of reactants, catalyst, ligand (for CuAAC), and reaction conditions. The following tables summarize key quantitative data to aid in the selection of appropriate reagents and the design of experiments.

Cyclooctyne Azide Reactant Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] Key Features
DIBOBenzyl Azide~0.3 - 0.7Good reactivity and stability.
DBCOBenzyl Azide~0.6 - 1.0Generally exhibits the highest reaction rates, ideal for rapid labeling.[3]
BCNBenzyl Azide~0.06 - 0.1Smaller size and lower lipophilicity compared to DBCO and DIBO.[3]
F-BCNBenzyl Azide~0.2 - 0.4Fluorination increases reactivity compared to BCN.
DIFOBenzyl Azide~0.08One of the earliest developed strained cyclooctynes.

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.

Copper Ligand Reaction Solvent Relative Reaction Rate Key Features
TBTA80% DMSOHighFirst-generation ligand, limited water solubility.[2]
THPTA90% WaterHighWater-soluble, good for bioconjugation in aqueous buffers.[2]
BTTAA90% WaterVery HighHighly water-soluble and provides very fast reaction rates.[2]
NoneAqueous BufferLowUncatalyzed reaction is very slow.

Note: The choice of ligand can significantly impact the reaction rate and the stability of the copper catalyst.

Reaction Type Typical Yields Reaction Time Biocompatibility
CuAAC>90%Minutes to a few hoursLimited in vivo due to copper toxicity.
SPAAC>80%Hours to overnightExcellent for in vivo and live-cell applications.[2]

Experimental Protocols

Protocol 1: Labeling of Proteins with an Azide-NHS Ester

This protocol describes the introduction of an azide group onto a protein via reaction with an N-hydroxysuccinimide (NHS) ester, a common method for modifying primary amines on lysine (B10760008) residues and the N-terminus.[4][5][6][7][8]

Materials:

  • Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • Azido-NHS ester (e.g., Azido-PEG4-NHS Ester)

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer to the desired concentration.

  • Prepare Azido-NHS Ester Stock Solution: Dissolve the Azido-NHS ester in DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the Azido-NHS ester stock solution to the protein solution. Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove excess, unreacted Azido-NHS ester using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling using methods such as mass spectrometry or a colorimetric assay if the azide probe contains a reporter group.

Protocol 2: Metabolic Labeling of Cellular Glycans with Azido (B1232118) Sugars

This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling via SPAAC for visualization.[9][10][11][12][13]

Materials:

  • Cells of interest

  • Cell culture medium

  • Peracetylated azido sugar (e.g., Ac4ManNAz)

  • DMSO

  • DBCO-functionalized fluorophore

  • PBS (Phosphate-Buffered Saline)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture cells to the desired confluency in their appropriate medium.

  • Metabolic Labeling: Add the peracetylated azido sugar (e.g., Ac4ManNAz at a final concentration of 25-50 µM) to the cell culture medium and incubate for 1-3 days.

  • Cell Harvest and Fixation: Gently wash the cells with PBS. For imaging, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization (for intracellular targets): If targeting intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • SPAAC Reaction: Incubate the fixed and permeabilized cells with a solution of the DBCO-fluorophore (e.g., 10-50 µM in PBS) for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove unreacted fluorophore.

  • Imaging: Mount the cells and visualize the fluorescently labeled glycans using a fluorescence microscope with the appropriate filter set.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in azide-based click chemistry for bioconjugation.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Azide R1-N3 (Azide) Copper Cu(I) Azide->Copper Coordination Alkyne R2-C≡CH (Terminal Alkyne) Alkyne->Copper Coordination Triazole 1,4-Disubstituted Triazole Copper->Triazole Catalytic Cycle SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide R1-N3 (Azide) Triazole Triazole Product Azide->Triazole [3+2] Cycloaddition Cyclooctyne Strained Cyclooctyne Cyclooctyne->Triazole Bioconjugation_Workflow Start Start: Biomolecule of Interest Step1 Introduce Azide Handle (e.g., NHS ester or metabolic labeling) Start->Step1 Step2 Azide-Modified Biomolecule Step1->Step2 Step3 Click Reaction (CuAAC or SPAAC) Step2->Step3 End Bioconjugate for Downstream Applications Step3->End Step4 Alkyne-Probe (Fluorophore, Biotin, Drug) Step4->Step3 GPCR_Signaling_Click_Chem cluster_cell Cell Membrane GPCR GPCR with Azide Handle G_protein G-Protein GPCR->G_protein 2. Activation Click_Reaction SPAAC GPCR->Click_Reaction Labeling Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector 3. Signal Transduction Downstream Downstream Signaling Effector->Downstream Ligand Ligand Ligand->GPCR 1. Binding Alkyne_Probe Alkyne-Fluorophore Alkyne_Probe->Click_Reaction Imaging Fluorescence Imaging Click_Reaction->Imaging Visualization of GPCR

References

Methodological & Application

Application Notes and Protocols for the Development of an Azido-PEG4-Val-Cit-PAB-MMAE Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. This application note provides a detailed protocol for the development of an ADC utilizing the Azido-PEG4-Val-Cit-PAB-MMAE drug-linker payload. This linker system incorporates a hydrophilic PEG4 spacer to improve solubility, a cathepsin B-cleavable Val-Cit dipeptide for selective payload release within the tumor cell lysosome, and a self-immolative para-aminobenzyl carbamate (B1207046) (PAB) spacer. The cytotoxic payload, monomethyl auristatin E (MMAE), is a potent anti-mitotic agent that inhibits tubulin polymerization.[1]

The conjugation strategy outlined here employs strain-promoted azide-alkyne cycloaddition (SPAAC), a form of "click chemistry."[2][3] This bioorthogonal reaction allows for the specific and efficient conjugation of the azide-containing drug-linker to an antibody that has been modified to bear a strained alkyne, such as dibenzocyclooctyne (DBCO).[4] This method offers precise control over the conjugation site and stoichiometry, leading to a more homogeneous ADC product.

Principle of the Method

The development of the this compound ADC involves a three-stage process:

  • Antibody Modification: The antibody is first functionalized with a strained alkyne group, typically by reacting lysine (B10760008) residues with an NHS-ester derivative of DBCO.

  • Drug-Linker Conjugation: The azide-containing linker-payload, this compound, is then covalently attached to the modified antibody via a copper-free SPAAC reaction.[5]

  • Purification and Characterization: The resulting ADC is purified to remove unconjugated antibody, free drug-linker, and aggregates. The purified ADC is then characterized to determine critical quality attributes such as drug-to-antibody ratio (DAR), purity, and in vitro potency.

Data Presentation

Table 1: Typical Reaction Parameters for Antibody Modification and Conjugation
ParameterAntibody Modification (DBCO-NHS Ester)ADC Conjugation (SPAAC)
Reactants Antibody, DBCO-NHS EsterDBCO-modified Antibody, this compound
Molar Ratio 10-20 fold molar excess of DBCO-NHS ester to Antibody[6]5-10 fold molar excess of Azido-linker to Antibody
Solvent Amine-free buffer (e.g., PBS, pH 7.2-7.4) with <10% DMSO[4]PBS, pH 7.4 with <5% DMSO
Temperature Room Temperature (20-25°C)Room Temperature (20-25°C) or 37°C[5]
Incubation Time 1 hour[4]2-12 hours, or overnight at 4°C[5]
Quenching 100 mM Tris or Glycine solution[4]Not typically required
Table 2: Representative In Vitro Cytotoxicity of MMAE-Based ADCs
ADC TargetCell LineTarget ExpressionIC50 (ng/mL)Reference
HER2NCI-N87High95.3[7]
HER2SK-BR-3High~15 (T-MMAE)[8]
HER2BGC-823Negative>10,000[7]
CD30Karpas-299Positive~10[9]
Tissue FactorBxPC-3Positive~1.0 (nM)[10]
Tissue FactorPanc-1Positive~1.16 (nM)[10]

Experimental Protocols

Part 1: Antibody Modification with DBCO-NHS Ester

This protocol describes the modification of a monoclonal antibody with a DBCO group to prepare it for click chemistry.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • DBCO-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification resin: Size-Exclusion Chromatography (SEC) resin (e.g., Sephadex G-25)

  • Spin desalting columns or a chromatography system

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), perform a buffer exchange into PBS, pH 7.2-7.4.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • DBCO-NHS Ester Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.[6]

  • Antibody Labeling Reaction:

    • Add a 10-20 fold molar excess of the 10 mM DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.[4]

  • Reaction Quenching:

    • Add the quenching solution to a final concentration of 50-100 mM to react with any unreacted DBCO-NHS ester.

    • Incubate for 15 minutes at room temperature.[6]

  • Purification of DBCO-Modified Antibody:

    • Remove excess DBCO-NHS ester and quenching reagent using a spin desalting column or by SEC.[11]

    • Equilibrate the column with PBS, pH 7.4.

    • Apply the reaction mixture to the column and collect the fractions containing the purified DBCO-modified antibody.

    • Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectroscopy, measuring absorbance at 280 nm and ~310 nm (for DBCO).

Part 2: ADC Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of the this compound linker to the DBCO-modified antibody.

Materials:

  • DBCO-modified antibody (from Part 1)

  • This compound

  • Anhydrous DMSO

  • PBS, pH 7.4

Procedure:

  • Drug-Linker Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • SPAAC Reaction:

    • Add a 5-10 fold molar excess of the this compound stock solution to the DBCO-modified antibody solution.

    • The final DMSO concentration should be kept below 5% (v/v).

    • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle mixing.[5]

Part 3: ADC Purification

This protocol describes a two-step purification process to remove unreacted drug-linker and aggregates.

3.1 Size-Exclusion Chromatography (SEC) for Removal of Unconjugated Drug-Linker

Materials:

  • Crude ADC reaction mixture (from Part 2)

  • SEC column (e.g., Sephadex G-25 or equivalent)

  • PBS, pH 7.4

  • Chromatography system

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 2 column volumes of PBS, pH 7.4.[11]

  • Sample Loading and Elution: Apply the crude ADC reaction mixture to the column. Elute with PBS, pH 7.4.

  • Fraction Collection: Collect fractions and monitor the absorbance at 280 nm. The first major peak corresponds to the ADC.

  • Pooling: Pool the fractions containing the purified ADC.

3.2 Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation and Aggregate Removal (Optional)

HIC can be used to separate ADC species with different DARs and to remove aggregates.

Materials:

  • SEC-purified ADC

  • HIC column (e.g., Butyl-NPR, Phenyl)

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0[12]

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol[12]

  • HPLC system

Procedure:

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Preparation: Dilute the ADC sample in Mobile Phase A.

  • Gradient Elution: Inject the sample and elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over approximately 20-30 column volumes.[13]

  • Fraction Collection and Analysis: Collect fractions and analyze for DAR and purity.

Part 4: ADC Characterization

4.1 Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy

Principle: The average DAR can be calculated by measuring the absorbance of the ADC at two wavelengths (280 nm for the antibody and the characteristic absorbance maximum of MMAE) and using the Beer-Lambert law.

Procedure:

  • Measure the absorbance of the purified ADC solution at 280 nm (A280) and at the absorbance maximum of MMAE (approximately 248 nm, A248).

  • Calculate the concentrations of the antibody and the drug using their respective molar extinction coefficients (ε).

  • Calculate the average DAR using the following formula: DAR = (Molar concentration of Drug) / (Molar concentration of Antibody)

4.2 In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Target (antigen-positive) and non-target (antigen-negative) cancer cell lines

  • Complete cell culture medium

  • Purified ADC, unconjugated antibody, and free MMAE

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[14]

  • Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free MMAE. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.[15]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until formazan (B1609692) crystals are formed.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

4.3 In Vitro Bystander Effect Assay

Principle: This assay assesses the ability of the ADC to kill neighboring antigen-negative cells after the payload is released from the target antigen-positive cells.

Materials:

  • Antigen-positive cell line

  • Antigen-negative cell line (preferably engineered to express a fluorescent protein like GFP for easy identification)

  • Co-culture medium

  • Purified ADC

  • 96-well plates

  • Fluorescence microscope or high-content imager

Procedure:

  • Co-culture Seeding: Seed a mixture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).[15]

  • Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to the antigen-positive cells but has minimal effect on the antigen-negative cells in monoculture.

  • Incubation: Incubate the plate for 72-96 hours.

  • Imaging and Analysis: Acquire fluorescence and bright-field images of the wells. Quantify the number of viable GFP-positive (antigen-negative) cells in the ADC-treated wells compared to untreated control wells. A significant reduction in the number of GFP-positive cells indicates a bystander effect.[15]

Visualizations

ADC_Structure cluster_Antibody Monoclonal Antibody cluster_Linker Linker cluster_Payload Payload Antibody Antibody Azido-PEG4 Azido-PEG4 Antibody->Azido-PEG4 Click Chemistry (via modified Lysine) Val-Cit Val-Cit (Cleavage Site) Azido-PEG4->Val-Cit PAB PAB (Self-immolative) Val-Cit->PAB MMAE MMAE (Cytotoxin) PAB->MMAE

Caption: Structure of the this compound ADC.

ADC_Development_Workflow start Start: Monoclonal Antibody ab_modification Antibody Modification: Reaction with DBCO-NHS Ester start->ab_modification purify_ab Purification: Removal of excess DBCO ab_modification->purify_ab conjugation ADC Conjugation (SPAAC): Add this compound purify_ab->conjugation purify_adc ADC Purification: SEC / HIC conjugation->purify_adc decision Homogeneous Product? purify_adc->decision characterization ADC Characterization dar_analysis DAR Analysis (UV-Vis, HIC, LC-MS) characterization->dar_analysis purity_analysis Purity & Aggregation (SEC) characterization->purity_analysis potency_assay In Vitro Potency (MTT Assay) characterization->potency_assay bystander_assay Bystander Effect Assay characterization->bystander_assay end Final Characterized ADC dar_analysis->end purity_analysis->end potency_assay->end bystander_assay->end decision->purify_adc No (Re-purify) decision->characterization Yes

Caption: Experimental workflow for ADC development and characterization.

MMAE_Mechanism_of_Action ADC_binding 1. ADC binds to target antigen on cancer cell surface Internalization 2. Internalization via endocytosis ADC_binding->Internalization Lysosome_fusion 3. Fusion with lysosome Internalization->Lysosome_fusion Cleavage 4. Cathepsin B cleaves Val-Cit linker Lysosome_fusion->Cleavage MMAE_release 5. MMAE is released into cytoplasm Cleavage->MMAE_release Tubulin_inhibition 6. MMAE binds to tubulin, inhibiting polymerization MMAE_release->Tubulin_inhibition Microtubule_disruption 7. Disruption of microtubule dynamics Tubulin_inhibition->Microtubule_disruption Cell_cycle_arrest 8. G2/M phase cell cycle arrest Microtubule_disruption->Cell_cycle_arrest Apoptosis 9. Induction of Apoptosis Cell_cycle_arrest->Apoptosis

Caption: Mechanism of action of the Val-Cit-PAB-MMAE ADC.

References

Application Notes and Protocols for Azido-PEG4-Val-Cit-PAB-MMAE in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-Val-Cit-PAB-MMAE is a sophisticated Antibody-Drug Conjugate (ADC) linker-payload system designed for targeted cancer therapy.[1] This system incorporates a highly potent cytotoxic agent, Monomethyl Auristatin E (MMAE), with a multi-component linker engineered for stability in circulation and selective release within tumor cells. The azido-PEG4 moiety facilitates site-specific conjugation to antibodies via "click chemistry," offering precise control over the drug-to-antibody ratio (DAR).[2][3][4] The linker itself consists of a hydrophilic PEG4 spacer to enhance solubility, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative p-aminobenzyl carbamate (B1207046) (PAB) spacer.[3][5] This design ensures that the highly toxic MMAE is selectively released within the lysosomal compartment of cancer cells, leading to targeted cell death while minimizing systemic toxicity.

Mechanism of Action

The therapeutic action of an ADC constructed with this compound follows a multi-step process, beginning with targeting and culminating in the induction of apoptosis in the cancer cell.

  • Targeting and Binding: The monoclonal antibody (mAb) component of the ADC selectively binds to a tumor-associated antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle containing a variety of proteases.

  • Enzymatic Cleavage: Within the lysosome, the Val-Cit dipeptide linker is recognized and cleaved by the lysosomal protease, cathepsin B.

  • Self-Immolation and Payload Release: Cleavage of the Val-Cit linker triggers the self-immolation of the PAB spacer, leading to the release of the unmodified and fully active MMAE payload into the cytoplasm of the cancer cell.

  • Induction of Apoptosis: The released MMAE, a potent anti-mitotic agent, binds to tubulin and inhibits its polymerization, leading to G2/M phase cell cycle arrest and ultimately, apoptosis (programmed cell death).

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Targeting & Binding Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking MMAE Free MMAE Lysosome->MMAE 4. Cleavage & 5. Release Tubulin Tubulin MMAE->Tubulin 6. Tubulin Inhibition Apoptosis Apoptosis Tubulin->Apoptosis Cell Cycle Arrest

Mechanism of Action of this compound ADC.

Data Presentation

While specific quantitative data for ADCs constructed with the precise this compound linker is limited in the public domain, the following tables provide representative data for vc-MMAE ADCs, which share the same core mechanism of action. This data serves as a valuable reference for researchers.

Table 1: In Vitro Cytotoxicity of a Representative vc-MMAE ADC

Cell LineTarget AntigenIC₅₀ (ng/mL)
Karpas-299CD30~10-20
SU-DHL-1CD30~10-20
L540CD30>1000 (Antigen Negative)

Data is representative and compiled from studies on brentuximab vedotin (anti-CD30-vc-MMAE). Actual IC₅₀ values will vary depending on the target antibody, antigen expression levels, and cell line sensitivity.

Table 2: In Vivo Efficacy of a Representative vc-MMAE ADC in a Xenograft Model

Animal ModelTumor ModelDosing ScheduleTumor Growth Inhibition (%)
SCID MiceKarpas-299 Xenograft1 mg/kg, i.v., single dose>90%
SCID MiceSU-DHL-1 Xenograft1 mg/kg, i.v., single dose>90%

Data is representative and compiled from preclinical studies of vc-MMAE ADCs. Efficacy is dependent on the model, dosing, and ADC characteristics.

Table 3: Pharmacokinetic Parameters of a Representative vc-MMAE ADC in Mice

ParameterValueUnits
Clearance (CL)~5-15mL/day/kg
Volume of Distribution (Vd)~50-100mL/kg
Half-life (t₁/₂)~3-5days

Pharmacokinetic parameters are highly dependent on the specific antibody and the drug-to-antibody ratio. The PEG4 component of this compound may influence these parameters.[6][7]

Experimental Protocols

Protocol 1: Antibody Conjugation via Click Chemistry

This protocol describes the conjugation of this compound to a monoclonal antibody that has been functionalized with a dibenzocyclooctyne (DBCO) group.

ADC_Conjugation_Workflow Start Start Antibody_Prep Prepare DBCO-functionalized Antibody Solution Start->Antibody_Prep Linker_Prep Prepare this compound Stock Solution Start->Linker_Prep Conjugation Mix Antibody and Linker-Payload (Strain-Promoted Azide-Alkyne Cycloaddition) Antibody_Prep->Conjugation Linker_Prep->Conjugation Purification Purify ADC using Size-Exclusion Chromatography (SEC) Conjugation->Purification Characterization Characterize ADC (DAR, Purity, etc.) Purification->Characterization End End Characterization->End

Workflow for ADC Conjugation using Click Chemistry.

Materials:

  • DBCO-functionalized monoclonal antibody (in a suitable buffer, e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-Exclusion Chromatography (SEC) column

  • Amicon Ultra centrifugal filters (or similar)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

    • Ensure the DBCO-functionalized antibody is at a suitable concentration (e.g., 5-10 mg/mL) in PBS.

  • Conjugation Reaction:

    • In a sterile microcentrifuge tube, add the DBCO-functionalized antibody.

    • Slowly add a 5-10 molar excess of the this compound stock solution to the antibody solution while gently vortexing. The final concentration of DMSO should not exceed 10% (v/v) to prevent antibody denaturation.

    • Incubate the reaction mixture at room temperature for 4-12 hours with gentle end-over-end mixing.

  • Purification:

    • Remove unreacted linker-payload by SEC. Equilibrate the column with PBS, pH 7.4.

    • Load the reaction mixture onto the column and collect fractions corresponding to the antibody conjugate (monitored by UV absorbance at 280 nm).

    • Pool the ADC-containing fractions and concentrate using a centrifugal filter.

  • Characterization:

    • Determine the protein concentration (e.g., by BCA assay or A280).

    • Determine the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

    • Assess the purity and aggregation of the ADC by SEC.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the in vitro cytotoxicity of the ADC against cancer cell lines.[8][9][10]

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells in a 96-well Plate Start->Cell_Seeding Incubation1 Incubate Overnight Cell_Seeding->Incubation1 ADC_Treatment Treat Cells with Serial Dilutions of ADC Incubation1->ADC_Treatment Incubation2 Incubate for 72-96 hours ADC_Treatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate for 2-4 hours MTT_Addition->Incubation3 Solubilization Add Solubilization Buffer Incubation3->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC₅₀ Absorbance_Reading->IC50_Calculation End End IC50_Calculation->End

Workflow for In Vitro Cytotoxicity MTT Assay.

Materials:

  • Target cancer cell line(s) and a negative control cell line

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free MMAE

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free MMAE in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated wells as a control.

    • Incubate for 72-96 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 15 minutes at room temperature.

  • Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the log of the concentration and determine the IC₅₀ value using a non-linear regression curve fit.

Protocol 3: In Vivo Xenograft Efficacy Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of the ADC in a mouse xenograft model.[11]

Xenograft_Study_Workflow Start Start Tumor_Implantation Implant Tumor Cells Subcutaneously in Mice Start->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer ADC, Vehicle Control, and other Controls Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Euthanize Mice at Predefined Endpoint Monitoring->Endpoint Data_Analysis Analyze Tumor Growth Inhibition Endpoint->Data_Analysis End End Data_Analysis->End

Workflow for an In Vivo Xenograft Efficacy Study.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or Athymic Nude)

  • Tumor cell line

  • Matrigel (or similar)

  • ADC, vehicle control, and unconjugated antibody

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Tumor Implantation:

    • Harvest tumor cells and resuspend them in a mixture of sterile PBS and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = (Length x Width²)/2).

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).

  • Treatment Administration:

    • Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) according to the study design.

  • Monitoring and Data Collection:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the general health of the animals.

  • Endpoint and Analysis:

    • Euthanize the mice when tumors reach the maximum allowed size or at the end of the study.

    • Excise the tumors and weigh them.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

This compound is a versatile and potent tool for the development of next-generation ADCs. Its modular design allows for precise, site-specific conjugation to a wide range of antibodies, while the intelligently designed linker ensures stability in circulation and efficient, targeted release of the MMAE payload within cancer cells. The protocols provided herein offer a comprehensive guide for researchers to conjugate, characterize, and evaluate the efficacy of ADCs constructed with this advanced linker-payload system. Careful adherence to these methodologies will enable the generation of robust and reproducible data, facilitating the advancement of novel targeted cancer therapies.

References

Application Notes and Protocols: Azido-PEG4-Val-Cit-PAB-MMAE Click Chemistry Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component, influencing the stability, efficacy, and safety of the ADC. This document provides detailed protocols for the conjugation of Azido-PEG4-Val-Cit-PAB-MMAE to a targeting antibody via click chemistry.

This compound is a sophisticated linker-payload construct designed for advanced ADC development.[1] It features:

  • Monomethyl Auristatin E (MMAE): A potent anti-mitotic agent that inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[2]

  • Valine-Citrulline (Val-Cit) Linker: A dipeptide motif that is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This ensures targeted release of MMAE within the cancer cells.

  • p-Aminobenzylcarbamate (PAB): A self-immolative spacer that facilitates the efficient release of the unmodified, fully active MMAE upon cleavage of the Val-Cit linker.

  • Polyethylene Glycol (PEG4): A hydrophilic spacer that enhances the solubility and pharmacokinetic properties of the ADC.

  • Azide (N3) Group: A functional handle for highly efficient and site-specific conjugation to an alkyne-modified antibody via "click chemistry."[3]

This application note will detail the experimental workflow, from antibody modification and conjugation to purification and characterization of the final ADC, including determination of the drug-to-antibody ratio (DAR) and in vitro cytotoxicity assessment.

Mechanism of Action

The mechanism of action for an ADC constructed with the this compound linker is a multi-step process that begins with the ADC binding to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, trafficking to the lysosome, enzymatic cleavage of the linker, and subsequent release of the cytotoxic payload, MMAE, leading to cell death.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Internalization 2. Internalization (Endocytosis) Antigen->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking CathepsinB Cathepsin B Lysosome->CathepsinB MMAE Released MMAE Lysosome->MMAE 5. MMAE Release CathepsinB->Lysosome 4. Linker Cleavage Tubulin Tubulin MMAE->Tubulin 6. Tubulin Inhibition Apoptosis Apoptosis Tubulin->Apoptosis 7. Cell Death

Mechanism of action of an MMAE-based ADC.

Experimental Workflow

The overall process for generating and evaluating an ADC using this compound involves several key stages: modification of the antibody to introduce an alkyne handle, the click chemistry conjugation reaction, purification of the resulting ADC, and finally, comprehensive characterization to ensure its quality and potency.

Antibody 1. Antibody Preparation (Alkyne Modification) Conjugation 2. Click Chemistry Conjugation (SPAAC or CuAAC) Antibody->Conjugation Linker This compound Linker->Conjugation Purification 3. ADC Purification (SEC / HIC) Conjugation->Purification Characterization 4. ADC Characterization Purification->Characterization DAR DAR Analysis (RP-HPLC, LC-MS) Characterization->DAR Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) Characterization->Cytotoxicity

Experimental workflow for ADC generation and evaluation.

Experimental Protocols

Antibody Modification with an Alkyne Handle

For the click chemistry reaction to proceed, the antibody must first be modified to present an alkyne group. This can be achieved through various methods, including the use of NHS esters to label lysine (B10760008) residues or maleimides to label cysteine residues with an alkyne-containing reagent. A common approach for site-specific conjugation is to use an alkyne-modified non-natural amino acid incorporated into the antibody sequence. A popular and efficient method is to use a DBCO (dibenzocyclooctyne) reagent for strain-promoted azide-alkyne cycloaddition (SPAAC), which avoids the need for a copper catalyst.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting columns

Protocol:

  • Prepare the antibody at a concentration of 1-5 mg/mL in PBS, pH 7.4.

  • Dissolve the DBCO-PEG-NHS ester in DMSO to a concentration of 10 mM.

  • Add a 5-20 fold molar excess of the DBCO-PEG-NHS ester solution to the antibody solution. The final DMSO concentration should be below 10% to prevent antibody denaturation.

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Remove the excess, unreacted DBCO reagent using a desalting column, exchanging the buffer to PBS, pH 7.4.

  • Determine the concentration of the modified antibody using a BCA assay or by measuring absorbance at 280 nm.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Conjugation

This protocol describes the conjugation of the azide-containing linker-payload to the DBCO-modified antibody.

Materials:

  • DBCO-modified antibody in PBS, pH 7.4

  • This compound

  • Anhydrous DMSO

  • Reaction buffer (e.g., PBS, pH 7.4)

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Note that this compound may be unstable in solution and should be freshly prepared.[3]

  • In a reaction tube, combine the DBCO-modified antibody with a 1.5 to 5-fold molar excess of the this compound stock solution.

  • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.[4]

  • The reaction can be monitored by RP-HPLC to assess the extent of conjugation.

ADC Purification

Purification is crucial to remove unreacted linker-payload and to isolate the desired ADC species.

Materials:

  • Crude ADC reaction mixture

  • Size Exclusion Chromatography (SEC) system and column

  • Hydrophobic Interaction Chromatography (HIC) system and column (optional, for separating different DAR species)

  • Appropriate buffers for chromatography

Protocol:

  • Size Exclusion Chromatography (SEC):

    • Equilibrate a suitable SEC column (e.g., Superdex 200 or equivalent) with PBS, pH 7.4.

    • Load the crude ADC reaction mixture onto the column.

    • Elute with PBS and collect fractions corresponding to the high molecular weight ADC, separating it from the low molecular weight unreacted linker-payload.

    • Pool the ADC-containing fractions.

  • Hydrophobic Interaction Chromatography (HIC) (Optional):

    • HIC can be used to separate ADC species with different DARs based on their hydrophobicity.[5]

    • The purified ADC from SEC is loaded onto a HIC column in a high-salt buffer.

    • A decreasing salt gradient is used to elute the different DAR species, with higher DAR species being more hydrophobic and eluting later.

ADC Characterization

Reversed-phase high-performance liquid chromatography (RP-HPLC) under denaturing conditions can be used to determine the average DAR.[5]

Materials:

  • Purified ADC

  • Dithiothreitol (DTT) or other reducing agent

  • RP-HPLC system with a C4 or C8 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)

Protocol:

  • To analyze the light and heavy chains separately, reduce the ADC by incubating with DTT (e.g., 10 mM) at 37°C for 30 minutes.

  • Inject the reduced ADC sample onto the RP-HPLC column.

  • Elute with a gradient of increasing acetonitrile concentration.

  • The number of conjugated MMAE molecules increases the hydrophobicity of the light and heavy chains, allowing for the separation of different drug-loaded species.

  • Calculate the average DAR based on the relative peak areas of the different species.[5]

Liquid chromatography-mass spectrometry (LC-MS) can be used to determine the mass of the intact ADC or its reduced subunits, providing a more precise DAR value.[6]

This assay determines the potency of the ADC on target (antigen-positive) and non-target (antigen-negative) cell lines.[7]

Materials:

  • Antigen-positive and antigen-negative cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • Purified ADC and unconjugated antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Protocol:

  • Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and the unconjugated antibody in complete culture medium.

  • Remove the medium from the cells and add 100 µL of the ADC or antibody dilutions to the respective wells. Include untreated cells as a control.

  • Incubate the plate for 72-96 hours at 37°C in a humidified incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control and plot the results against the ADC concentration to determine the IC50 value.

Data Presentation

Quantitative data from the characterization experiments should be summarized in tables for clear comparison.

Table 1: Conjugation and DAR Characterization

ParameterResultMethod
Antibody ConcentrationX mg/mLBCA Assay / A280
Molar Ratio (Linker:Ab)X:1-
Conjugation EfficiencyX %RP-HPLC
Average DARXRP-HPLC / LC-MS
% Unconjugated AntibodyX %RP-HPLC
% Aggregation< X %SEC

Table 2: In Vitro Cytotoxicity

Cell LineTarget Antigen ExpressionADC IC50 (nM)Unconjugated Antibody IC50 (nM)
Cell Line APositiveX>1000
Cell Line BNegative>1000>1000

Conclusion

The use of this compound in conjunction with click chemistry allows for the precise and efficient generation of potent and specific antibody-drug conjugates. The protocols outlined in this application note provide a comprehensive framework for the synthesis, purification, and characterization of these next-generation ADCs. Careful optimization of each step is critical to ensure the production of a homogenous and effective therapeutic agent.

References

Application Notes and Protocols for Site-Specific Antibody Conjugation with Azido-PEG4-Val-Cit-PAB-MMAE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[1] This targeted delivery approach enhances the therapeutic window of the cytotoxic payload by minimizing systemic toxicity.[1][2] The linker, which connects the antibody and the cytotoxic drug, is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of drug release.

This document provides detailed application notes and protocols for the site-specific conjugation of a monoclonal antibody with Azido-PEG4-Val-Cit-PAB-MMAE. This linker-payload system incorporates several key features:

  • Site-Specific Conjugation: The terminal azide (B81097) group on the PEG4 spacer allows for precise, covalent attachment to an antibody that has been engineered to contain a bioorthogonal reactive group, such as a strained alkyne (e.g., DBCO or BCN) or a terminal alkyne for click chemistry.[3][4] This results in a homogeneous ADC with a defined drug-to-antibody ratio (DAR), which is crucial for consistent efficacy and safety.[2][5]

  • PEG4 Spacer: The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and stability of the ADC.[4]

  • Val-Cit-PAB Linker: This linker is designed to be stable in the bloodstream and is cleaved by cathepsin B, an enzyme that is abundant in the lysosomes of tumor cells.[6][7] Upon cleavage of the valine-citrulline (Val-Cit) dipeptide, the p-aminobenzylcarbamate (PAB) group undergoes self-immolation to release the active drug.[7]

  • MMAE Payload: Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[8][9]

These application notes will cover the materials, protocols, and data analysis for the generation and characterization of a site-specific ADC using this compound.

Mechanism of Action

The mechanism of action for an ADC generated with this compound is a multi-step process that begins with targeted delivery and culminates in the cytotoxic effect of the MMAE payload within the cancer cell.[8][10]

  • Binding and Internalization: The antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.[1]

  • Lysosomal Trafficking: Following binding, the ADC-antigen complex is internalized by the cell via receptor-mediated endocytosis and trafficked to the lysosome.[1][10]

  • Linker Cleavage: Within the acidic and enzyme-rich environment of the lysosome, the Val-Cit dipeptide of the linker is cleaved by cathepsin B.[6][7]

  • Payload Release: Cleavage of the dipeptide initiates the self-immolation of the PAB spacer, leading to the release of the active MMAE payload into the cytoplasm.[7]

  • Cytotoxic Effect: Free MMAE binds to tubulin, disrupting microtubule dynamics, which leads to G2/M phase cell cycle arrest and ultimately induces apoptosis (programmed cell death).[8][10]

Experimental Workflow

The overall workflow for the generation and characterization of a site-specific ADC with this compound involves several key stages, from antibody engineering to in vitro efficacy testing.

ADC Workflow cluster_0 Antibody Preparation cluster_1 ADC Generation cluster_2 ADC Characterization cluster_3 In Vitro Evaluation Ab_Eng Antibody Engineering (e.g., Unnatural Amino Acid or Cysteine Insertion) Ab_Exp Antibody Expression and Purification Ab_Eng->Ab_Exp Ab_Mod Antibody Modification (e.g., Alkyne Installation) Ab_Exp->Ab_Mod Conjugation Click Chemistry Conjugation Ab_Mod->Conjugation Modified Antibody Linker_Payload This compound Linker_Payload->Conjugation Purification ADC Purification (e.g., SEC) Conjugation->Purification DAR_Analysis DAR Analysis (HIC-HPLC, LC-MS) Purification->DAR_Analysis Purity_Analysis Purity and Aggregation (SEC-HPLC) DAR_Analysis->Purity_Analysis Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Purity_Analysis->Cytotoxicity Characterized ADC

Caption: Experimental workflow for ADC generation and evaluation.

Experimental Protocols

Protocol 1: Site-Specific Antibody Modification with a Strained Alkyne (DBCO)

This protocol describes the introduction of a dibenzocyclooctyne (DBCO) group onto an antibody for subsequent strain-promoted azide-alkyne cycloaddition (SPAAC) with the azido-functionalized linker-payload. This method assumes the antibody has been engineered to contain a reactive handle (e.g., an accessible lysine (B10760008) or cysteine) for DBCO installation.

Materials:

  • Engineered Monoclonal Antibody (in PBS, pH 7.4)

  • DBCO-PEG4-NHS ester (or other suitable DBCO reagent)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting column (e.g., PD-10)

  • Reaction tubes

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 1-10 mg/mL in PBS, pH 7.4.

  • DBCO Reagent Preparation:

    • Dissolve DBCO-PEG4-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the DBCO-PEG4-NHS ester solution to the antibody solution. The final concentration of DMSO should be below 10%.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Purification of DBCO-labeled Antibody:

    • Remove excess, unreacted DBCO-PEG4-NHS ester using a desalting column equilibrated with PBS, pH 7.4, according to the manufacturer's instructions.

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the concentration of the purified DBCO-labeled antibody using a spectrophotometer at 280 nm.

    • The degree of labeling can be determined by methods such as MALDI-TOF mass spectrometry.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for ADC Generation

This protocol details the conjugation of the this compound to the DBCO-modified antibody.

Materials:

  • DBCO-labeled Antibody (from Protocol 1)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-Exclusion Chromatography (SEC) system

  • Reaction tubes

Procedure:

  • Linker-Payload Preparation:

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

  • Click Chemistry Reaction:

    • Combine the DBCO-labeled antibody with a 1.5- to 5-fold molar excess of the this compound solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • ADC Purification:

    • Purify the resulting ADC from unreacted linker-payload and other reagents using a size-exclusion chromatography (SEC) system equilibrated with PBS, pH 7.4.

    • Collect the fractions corresponding to the monomeric ADC.

  • Final Formulation:

    • Pool the ADC-containing fractions and buffer exchange into a suitable formulation buffer for storage at -80°C.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR and the distribution of drug-loaded species in an ADC preparation.[11]

Materials:

  • Purified ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0

Procedure:

  • Sample Preparation:

    • Dilute the purified ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

  • HPLC Method:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject 15 µL of the prepared ADC sample.

    • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 40 minutes at a flow rate of 0.5 mL/min.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • The unconjugated antibody will elute first, followed by ADC species with increasing DAR, which are more hydrophobic.

    • Calculate the average DAR by integrating the peak areas of each species and using the following formula:

      • Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area)

      • Where 'n' is the number of drugs conjugated to the antibody for a given peak.

Protocol 4: In Vitro Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the cytotoxic potential of the ADC.[7][12]

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • Purified ADC, unconjugated antibody, and free MMAE

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free MMAE in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated control wells.

    • Incubate the plate for 72-96 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 15-20 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control wells.

    • Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable software.

Data Presentation

Quantitative data from the characterization and in vitro evaluation of the site-specific ADC should be summarized in clear and structured tables for easy comparison.

Table 1: Characterization of Site-Specific ADC

ParameterResultMethod
Average Drug-to-Antibody Ratio (DAR)3.9HIC-HPLC
Monomer Purity>98%SEC-HPLC
Aggregation<2%SEC-HPLC
Endotoxin Level<0.1 EU/mgLAL Test

Table 2: In Vitro Cytotoxicity of Site-Specific ADC

CompoundTarget Cell Line (Antigen-Positive) IC50 (nM)Control Cell Line (Antigen-Negative) IC50 (nM)
Site-Specific ADC (DAR 3.9)0.5>1000
Unconjugated Antibody>1000>1000
Free MMAE0.10.1

Visualizations

Signaling Pathway: ADC Mechanism of Action

ADC_Mechanism ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Cleavage Cathepsin B Cleavage Lysosome->Cleavage Release MMAE Release Cleavage->Release Tubulin Tubulin Dimer Release->Tubulin Binding Microtubule Microtubule Disruption Tubulin->Microtubule Apoptosis Apoptosis Microtubule->Apoptosis

Caption: ADC mechanism of action from binding to apoptosis.

Logical Relationship: Site-Specific vs. Non-Specific Conjugation

Conjugation_Comparison NonSpecific Lysine or Cysteine Conjugation Heterogeneous Heterogeneous Mixture (DAR 0-8) NonSpecific->Heterogeneous Variable_PK Variable PK and Efficacy Heterogeneous->Variable_PK SiteSpecific Engineered Site (e.g., Unnatural Amino Acid) Homogeneous Homogeneous Product (Defined DAR) SiteSpecific->Homogeneous Improved_Properties Improved PK, Safety, and Consistency Homogeneous->Improved_Properties

Caption: Comparison of non-specific and site-specific ADC generation.

References

Application Notes and Protocols: Azido-PEG4-Val-Cit-PAB-MMAE for Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapies designed to selectively deliver potent cytotoxic agents to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity.[1][2] Azido-PEG4-Val-Cit-PAB-MMAE is a sophisticated linker-payload conjugate engineered for the development of ADCs, particularly in the context of breast cancer research.[3][4] This molecule combines a highly potent microtubule-disrupting agent, monomethyl auristatin E (MMAE), with a precisely designed linker system.[][6] The linker consists of a hydrophilic PEG4 spacer to improve solubility and pharmacokinetics, a cathepsin B-cleavable Valine-Citrulline (Val-Cit) dipeptide for selective payload release within the tumor cell lysosome, and a self-immolative para-aminobenzyl carbamate (B1207046) (PAB) spacer.[7][][9] The terminal azide (B81097) group facilitates site-specific conjugation to a monoclonal antibody (mAb) via click chemistry, enabling precise control over the drug-to-antibody ratio (DAR).[1][10]

These application notes provide a comprehensive overview of the mechanism of action, key applications, and detailed protocols for utilizing this compound in the preclinical development of ADCs for breast cancer.

Mechanism of Action

The therapeutic action of an ADC constructed with this compound is a multi-step process initiated by the specific recognition of a tumor-associated antigen on the surface of a breast cancer cell by the monoclonal antibody component.

  • Binding and Internalization : The ADC binds to the target antigen on the cancer cell surface and is subsequently internalized, typically through receptor-mediated endocytosis.[1]

  • Lysosomal Trafficking and Cleavage : The ADC-antigen complex is trafficked to the lysosome. Inside the acidic environment of the lysosome, the Val-Cit linker is recognized and cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.[11]

  • Payload Release : Cleavage of the Val-Cit dipeptide triggers the self-immolation of the PAB spacer, leading to the release of the unmodified and fully active MMAE payload into the cytoplasm of the cancer cell.[]

  • Induction of Apoptosis : Once released, MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[6]

ADC Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Tumor_Cell Breast Cancer Cell ADC->Tumor_Cell 1. Binding Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAE Free MMAE Lysosome->MMAE 4. Cleavage & Release Tubulin_Polymerization Tubulin Polymerization MMAE->Tubulin_Polymerization 5. Inhibition Apoptosis Apoptosis Tubulin_Polymerization->Apoptosis 6. G2/M Arrest leads to Synthesis Workflow SPPS 1. Solid-Phase Peptide Synthesis of Val-Cit-PAB MMAE_Coupling 2. Coupling of MMAE to Val-Cit-PAB SPPS->MMAE_Coupling PEG_Conjugation 3. Conjugation of Azido-PEG4 MMAE_Coupling->PEG_Conjugation Purification 4. Purification and Characterization PEG_Conjugation->Purification ADC Conjugation Workflow Antibody_Prep 1. Antibody Preparation (with alkyne handle) Click_Chemistry 2. Copper-Free Click Chemistry Reaction Antibody_Prep->Click_Chemistry Purification 3. ADC Purification (e.g., SEC) Click_Chemistry->Purification Characterization 4. ADC Characterization (DAR, etc.) Purification->Characterization

References

Application Notes and Protocols for Azido-PEG4-Val-Cit-PAB-MMAE in Lymphoma Treatment Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Azido-PEG4-Val-Cit-PAB-MMAE, a key reagent in the development of Antibody-Drug Conjugates (ADCs) for lymphoma research. This document outlines the mechanism of action, protocols for conjugation and evaluation, and presents data from analogous studies to guide the design and execution of experiments targeting lymphoma.

Introduction to this compound

This compound is a drug-linker conjugate designed for the site-specific generation of ADCs.[1][2][3] It comprises three key components:

  • Monomethyl Auristatin E (MMAE): A potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][5]

  • Val-Cit-PAB Linker: A protease-cleavable linker system stable in circulation. It consists of a valine-citrulline (Val-Cit) dipeptide, which is a substrate for lysosomal proteases like Cathepsin B, and a self-immolative p-aminobenzylcarbamate (PAB) spacer.[4][5][6][7]

  • Azido-PEG4 Moiety: An azide (B81097) group connected via a polyethylene (B3416737) glycol (PEG4) spacer. The azide enables covalent attachment to a monoclonal antibody (mAb) through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][8] The PEG4 spacer enhances solubility and stability.[2]

This system allows for the precise, site-specific conjugation of MMAE to an antibody, resulting in a homogeneous ADC with a defined drug-to-antibody ratio (DAR).

Mechanism of Action

The mechanism of an ADC constructed with this compound for lymphoma treatment follows a multi-step process:

  • Targeting: The monoclonal antibody component of the ADC specifically binds to a surface antigen expressed on lymphoma cells (e.g., CD30 on Hodgkin lymphoma or CD79b on B-cell lymphomas).[4]

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the lymphoma cell via receptor-mediated endocytosis.[4][5]

  • Lysosomal Trafficking: The endocytic vesicle containing the ADC fuses with a lysosome.

  • Payload Release: Inside the lysosome, proteases such as Cathepsin B, which are often upregulated in cancer cells, recognize and cleave the Val-Cit dipeptide linker.[5][7] This cleavage triggers the self-immolation of the PAB spacer, leading to the release of free MMAE into the cytoplasm.[6]

  • Cytotoxicity: The released MMAE binds to tubulin, disrupting the microtubule network. This interference with microtubule dynamics leads to G2/M phase cell cycle arrest and ultimately induces apoptosis in the cancer cell.[4][5]

Mandatory Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (Antibody-MMAE) Receptor Tumor Antigen (e.g., CD30, CD79b) ADC->Receptor 1. Binding TumorCell Lymphoma Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAE Free MMAE Lysosome->MMAE 4. Linker Cleavage & Payload Release Tubulin Tubulin MMAE->Tubulin 5. Tubulin Binding Apoptosis Cell Cycle Arrest & Apoptosis Tubulin->Apoptosis 6. Microtubule Disruption ADC_Synthesis_Workflow mAb Alkyne-Modified mAb Reaction Click Chemistry Reaction (SPAAC or CuAAC) mAb->Reaction Payload This compound Payload->Reaction Purification1 Protein A Chromatography (Remove excess payload) Reaction->Purification1 Purification2 Size-Exclusion Chromatography (Buffer exchange, remove aggregates) Purification1->Purification2 Characterization ADC Characterization (DAR, Purity, Concentration) Purification2->Characterization FinalADC Purified ADC Characterization->FinalADC ADC_Components ADC Antibody-Drug Conjugate Monoclonal Antibody Linker Payload Antibody Targets tumor antigen (e.g., anti-CD30) ADC:f1->Antibody Specificity Linker Azido-PEG4-Val-Cit-PAB Azido-PEG4 Val-Cit PAB ADC:f2->Linker:f0 Connects Payload MMAE (Tubulin Inhibitor) ADC:f3->Payload Cytotoxicity Linker_Details Site-specific conjugation Protease-cleavable Self-immolative Linker:f1->Linker_Details:f1 Linker:f2->Linker_Details:f2 Linker:f3->Linker_Details:f3

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG4-Val-Cit-PAB-MMAE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for the synthesis of antibody-drug conjugates (ADCs).[1][2][3][4] This powerful ligation chemistry facilitates the precise and stable covalent linkage of a cytotoxic payload to a monoclonal antibody, minimizing off-target effects and enhancing therapeutic efficacy.[1] These application notes provide a detailed overview and experimental protocols for the conjugation of an alkyne-modified monoclonal antibody (mAb) with the azide-functionalized linker-payload, Azido-PEG4-Val-Cit-PAB-MMAE .

The this compound is a sophisticated ADC precursor comprising several key components.[5][6] The azido (B1232118) group enables the CuAAC reaction.[5][6] The hydrophilic PEG4 spacer enhances solubility and reduces aggregation.[6] The valine-citrulline (Val-Cit) dipeptide is a cathepsin B-cleavable linker, ensuring intracellular release of the payload.[1][5][6] The p-aminobenzyl alcohol (PAB) acts as a self-immolative spacer. Finally, monomethyl auristatin E (MMAE) is a potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[5][7]

Data Presentation

The following table summarizes representative quantitative data obtained from the CuAAC conjugation of an alkyne-modified monoclonal antibody with this compound, followed by purification and characterization.

ParameterResultMethod of Analysis
Average Drug-to-Antibody Ratio (DAR) 3.8Hydrophobic Interaction Chromatography (HIC-HPLC)
Conjugation Efficiency >95%Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Final Product Purity >98%Size Exclusion Chromatography (SEC-HPLC)
Monomer Content >99%Size Exclusion Chromatography (SEC-HPLC)
Endotoxin Levels < 0.5 EU/mgLimulus Amebocyte Lysate (LAL) Assay

Signaling Pathway of MMAE-Containing ADCs

The mechanism of action for an ADC generated with the this compound linker-payload involves a series of targeted events leading to cancer cell death.

MMAE_Signaling_Pathway ADC 1. ADC Binding Internalization 2. Receptor-Mediated Endocytosis ADC->Internalization Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Cleavage 4. Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage Release 5. MMAE Release Cleavage->Release Tubulin 6. Tubulin Binding & Inhibition of Polymerization Release->Tubulin Bystander Bystander Effect (MMAE diffusion to neighboring cells) Release->Bystander Arrest 7. G2/M Phase Cell Cycle Arrest Tubulin->Arrest Apoptosis 8. Apoptosis Arrest->Apoptosis

Caption: Intracellular pathway of an MMAE-based ADC.

Experimental Workflow

The overall workflow for the synthesis and characterization of the ADC is depicted below.

CuAAC_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification cluster_characterization Characterization Alkyne_mAb Alkyne-Modified Monoclonal Antibody CuAAC CuAAC Reaction Alkyne_mAb->CuAAC Azide_Payload This compound Azide_Payload->CuAAC SEC Size Exclusion Chromatography (SEC) CuAAC->SEC HIC HIC-HPLC (DAR Analysis) SEC->HIC RP_HPLC RP-HPLC (Purity) SEC->RP_HPLC SEC_analysis SEC-HPLC (Aggregation) SEC->SEC_analysis MS Mass Spectrometry (Confirmation) SEC->MS

Caption: Experimental workflow for ADC synthesis and characterization.

Experimental Protocols

Materials and Reagents:

  • Alkyne-modified monoclonal antibody (e.g., 5 mg/mL in PBS, pH 7.4)

  • This compound (M.W. 1396.7 g/mol )

  • Copper(II) Sulfate (B86663) (CuSO₄) solution (100 mM in sterile water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (200 mM in sterile water)

  • Sodium Ascorbate (B8700270) solution (100 mM in sterile water, freshly prepared)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column for purification

  • Amicon Ultra centrifugal filter units (10 kDa MWCO)

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol describes the conjugation of an alkyne-modified antibody with the this compound linker-payload.

  • Preparation of Reagents:

    • Dissolve this compound in DMSO to prepare a 10 mM stock solution.

    • Prepare a fresh solution of 100 mM sodium ascorbate in sterile water.

    • Prepare the copper(II) sulfate and THPTA solutions as described in the materials list.

  • Reaction Setup:

    • In a sterile microcentrifuge tube, add the alkyne-modified antibody solution.

    • Add the this compound stock solution to the antibody solution to achieve a final molar excess of 5-10 equivalents of the linker-payload over the antibody. The final DMSO concentration should not exceed 10% (v/v) to prevent antibody denaturation.

    • Gently mix the solution by pipetting.

  • Initiation of the CuAAC Reaction:

    • In a separate tube, prepare the catalyst premix by combining the CuSO₄ solution and the THPTA solution in a 1:2 molar ratio. Allow this mixture to stand for 2-3 minutes.

    • Add the catalyst premix to the antibody-payload mixture to a final concentration of approximately 1-2 mM CuSO₄.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

    • Gently mix the reaction and protect it from light.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours with gentle agitation.

Protocol 2: Purification of the Antibody-Drug Conjugate

This protocol outlines the purification of the ADC from unreacted payload, catalyst, and other reagents.

  • Removal of Excess Reagents:

    • Following incubation, quench the reaction by adding a chelating agent such as EDTA to a final concentration of 20 mM to remove the copper catalyst.

    • Use an Amicon Ultra centrifugal filter unit (10 kDa MWCO) to perform a buffer exchange into PBS, pH 7.4. This will remove the unreacted linker-payload and other small molecule reagents. Repeat the buffer exchange process at least three times.

  • Size-Exclusion Chromatography (SEC):

    • For a higher degree of purity and to remove any potential aggregates, subject the concentrated ADC to SEC.

    • Equilibrate the SEC column with PBS, pH 7.4.

    • Load the ADC sample onto the column and elute with PBS, pH 7.4.

    • Collect the fractions corresponding to the monomeric ADC peak.

Protocol 3: Characterization of the Antibody-Drug Conjugate

This protocol provides an overview of the key analytical methods for characterizing the purified ADC.

  • Determination of Drug-to-Antibody Ratio (DAR):

    • Use Hydrophobic Interaction Chromatography (HIC-HPLC) to separate the different drug-loaded species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR by integrating the peak areas of the different species and weighting them by their respective drug loads.

  • Purity and Aggregation Analysis:

    • Analyze the purity and the presence of aggregates in the final ADC product using Size-Exclusion Chromatography (SEC-HPLC). The monomeric peak should be the predominant species.

  • Confirmation of Conjugation:

    • Confirm the successful conjugation of the linker-payload to the antibody using Mass Spectrometry (MS). The mass of the conjugated antibody will increase by the mass of the attached linker-payload molecules.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Inactive catalystEnsure the sodium ascorbate solution is freshly prepared. Optimize the concentration of CuSO₄ and THPTA.
Steric hindrance on the antibodyIncrease the molar excess of the this compound.
Antibody Aggregation High concentration of organic solventKeep the final DMSO concentration below 10% (v/v).
Presence of copper catalystPerform a thorough buffer exchange and/or SEC purification.
Inconsistent DAR Variability in reaction conditionsPrecisely control reaction time, temperature, and reagent concentrations.

Conclusion

The copper-catalyzed azide-alkyne cycloaddition provides a robust and efficient method for the synthesis of homogeneous ADCs with a defined drug-to-antibody ratio. The use of the this compound linker-payload allows for the targeted delivery of the potent cytotoxic agent MMAE to cancer cells. The protocols provided herein offer a comprehensive guide for the successful conjugation, purification, and characterization of the resulting ADC, facilitating the development of next-generation cancer therapeutics.

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using Azido-PEG4-Val-Cit-PAB-MMAE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a powerful and widely adopted bioorthogonal ligation strategy for the precise construction of complex biomolecules. This copper-free click chemistry reaction enables the covalent conjugation of an azide-functionalized molecule with a strained alkyne, such as a dibenzocyclooctyne (DBCO), under mild, physiological conditions. Its high specificity and biocompatibility make it an ideal tool for the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs).

This document provides detailed application notes and experimental protocols for the synthesis of an ADC using the drug-linker Azido-PEG4-Val-Cit-PAB-MMAE . This reagent consists of the potent anti-mitotic agent monomethyl auristatin E (MMAE) attached to a cleavable linker system. The linker comprises a self-immolative p-aminobenzyl (PAB) group, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, a polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility, and a terminal azide (B81097) group for SPAAC conjugation.[1][2] The resulting ADC is designed to selectively target tumor cells, internalize, and release the cytotoxic MMAE payload upon enzymatic cleavage of the linker in the lysosomal compartment.

Principle of the Method

The synthesis of the target ADC via SPAAC involves a two-step process. First, the monoclonal antibody (mAb) is functionalized with a strained alkyne, typically by reacting the lysine (B10760008) residues of the antibody with an N-hydroxysuccinimide (NHS) ester of a DBCO-containing reagent. Following purification, the DBCO-modified antibody is then reacted with the azide-containing drug-linker, this compound, to form a stable triazole linkage, yielding the final ADC.

Quantitative Data Summary

The efficiency and kinetics of the SPAAC reaction are influenced by several factors, including the specific cyclooctyne (B158145) used, reaction buffer, pH, and temperature. The inclusion of a PEG spacer on the linker can also positively impact reaction rates by reducing steric hindrance.[3]

ParameterValue/RangeNotes
Second-Order Rate Constants (k₂) for SPAAC
DBCO with benzyl (B1604629) azide~0.1 - 1 M⁻¹s⁻¹Rate is dependent on the specific DBCO derivative and solvent.[4]
Recommended Molar Excess
DBCO-NHS ester to Antibody10 to 20-foldFor efficient modification of antibody lysine residues.[5]
This compound to DBCO-Antibody1.5 to 5-foldTo drive the SPAAC reaction to completion.[5][6]
Typical Reaction Conditions
Antibody Modification (DBCO)Room temperature, 1 hourIn an amine-free buffer such as PBS, pH 7.4.[7][8]
SPAAC Conjugation4°C to Room Temperature, 4-24 hoursIncubation time can be optimized based on reactants.[6][8]
Typical Drug-to-Antibody Ratio (DAR) 2 - 8Varies depending on the extent of antibody modification and conjugation efficiency.

Experimental Protocols

Protocol 1: Modification of Monoclonal Antibody with DBCO-NHS Ester

This protocol describes the functionalization of a monoclonal antibody with DBCO groups by targeting primary amines on lysine residues.

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-NHS Ester (e.g., DBCO-PEG4-NHS Ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange using a spin desalting column.

    • Determine the precise concentration of the antibody using a spectrophotometer at 280 nm.

  • DBCO-NHS Ester Stock Solution:

    • Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.

  • Antibody Activation:

    • Add a 10 to 20-fold molar excess of the 10 mM DBCO-NHS ester stock solution to the antibody solution.

    • Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to maintain antibody integrity.[5]

    • Gently mix the reaction and incubate at room temperature for 1 hour.[7][8]

  • Quenching the Reaction:

    • To quench the unreacted DBCO-NHS ester, add the quenching solution to a final concentration of 50 mM Tris-HCl.

    • Incubate for an additional 15 minutes at room temperature.[7]

  • Purification of DBCO-Modified Antibody:

    • Remove excess, unreacted DBCO-NHS ester and quenching reagent using a spin desalting column equilibrated with PBS, pH 7.4.

    • Collect the purified DBCO-modified antibody.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL), i.e., the average number of DBCO molecules per antibody. This can be estimated by UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and ~309 nm (for the DBCO group).[6][7]

Protocol 2: SPAAC Conjugation of DBCO-Modified Antibody with this compound

This protocol details the conjugation of the azide-functionalized drug-linker to the DBCO-modified antibody.

Materials:

  • Purified DBCO-Modified Antibody (from Protocol 1)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • PBS, pH 7.4

Procedure:

  • Drug-Linker Stock Solution:

    • Prepare a stock solution of this compound in anhydrous DMSO. The concentration should be determined based on the desired final reaction concentration and the volume of DMSO to be added (ideally keeping the final DMSO concentration low). Note that this compound may be unstable in solution and should be freshly prepared.[1]

  • SPAAC Reaction Setup:

    • In a suitable reaction vessel, add the purified DBCO-modified antibody.

    • Add a 1.5 to 5-fold molar excess of the this compound stock solution to the antibody solution.[5]

    • Gently mix the components.

  • Incubation:

    • Incubate the reaction mixture. Common incubation conditions are 4-12 hours at room temperature or 12-24 hours at 4°C.[6][8] The optimal time should be determined empirically.

Protocol 3: Purification and Characterization of the Antibody-Drug Conjugate

This protocol outlines the purification of the ADC and the determination of the drug-to-antibody ratio (DAR).

Materials:

  • Crude ADC reaction mixture (from Protocol 2)

  • Purification System (e.g., FPLC or HPLC)

  • Size-Exclusion Chromatography (SEC) column

  • Hydrophobic Interaction Chromatography (HIC) column

  • Mass Spectrometer (optional, for detailed characterization)

Procedure:

  • Purification:

    • Purify the ADC from unreacted drug-linker and other small molecules using Size-Exclusion Chromatography (SEC).[9]

    • Alternatively, Tangential Flow Filtration (TFF) can be used for larger scale purification.[9]

    • To separate ADC species with different drug loads, Hydrophobic Interaction Chromatography (HIC) is a commonly used method.[10][11][12]

  • Characterization - Determination of Drug-to-Antibody Ratio (DAR):

    • Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate the different ADC species (DAR 0, 2, 4, 6, 8 for cysteine-linked, or a broader distribution for lysine-linked). The average DAR can be calculated from the relative peak areas.[12]

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): After reduction of the ADC to separate the light and heavy chains, RP-HPLC can be used to determine the distribution of the drug-linker on each chain.[12]

    • Mass Spectrometry (MS): Intact mass analysis of the ADC can provide a precise determination of the DAR distribution and average DAR.[13]

Visualizations

SPAAC_Reaction_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: SPAAC Conjugation cluster_step3 Step 3: Purification & Characterization mAb Monoclonal Antibody (mAb) dbco_mAb DBCO-Modified mAb mAb->dbco_mAb Lysine Residues dbco_nhs DBCO-NHS Ester dbco_nhs->dbco_mAb adc Antibody-Drug Conjugate (ADC) dbco_mAb->adc azido_drug This compound azido_drug->adc SPAAC Reaction purification Purification (SEC/HIC) adc->purification characterization Characterization (DAR) purification->characterization

Caption: Experimental workflow for ADC synthesis via SPAAC.

MMAE_Signaling_Pathway cluster_cell Target Cancer Cell adc ADC Binding to Tumor Antigen internalization Internalization (Endocytosis) adc->internalization lysosome Lysosome internalization->lysosome cleavage Linker Cleavage (Cathepsin B) lysosome->cleavage mmae_release Free MMAE Release into Cytosol cleavage->mmae_release tubulin Tubulin Dimers mmae_release->tubulin microtubule_disruption Microtubule Disruption tubulin->microtubule_disruption Inhibition of Polymerization cell_cycle_arrest G2/M Phase Cell Cycle Arrest microtubule_disruption->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Intracellular mechanism of action of an MMAE-based ADC.

References

Application Note: Developing Antibody-Drug Conjugates for Solid Tumors using Azido-PEG4-Val-Cit-PAB-MMAE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to tumor cells[1][2]. This targeted "magic bullet" approach enhances the therapeutic window of potent cytotoxins by minimizing systemic exposure and associated toxicity to healthy tissues[3]. An ADC consists of three primary components: a tumor-specific antibody, a potent cytotoxic payload, and a chemical linker that connects them[1][3][].

This document provides detailed protocols for the development of an ADC for solid tumors using the Azido-PEG4-Val-Cit-PAB-MMAE drug-linker conjugate. This advanced linker-payload system features:

  • Monomethyl Auristatin E (MMAE): A highly potent synthetic antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][5][6][] Due to its high toxicity (100-1000 times more potent than doxorubicin), MMAE is unsuitable as a standalone drug but is ideal as an ADC payload.[3][]

  • Val-Cit-PAB Linker: A cathepsin B-cleavable linker system. The valine-citrulline (Val-Cit) dipeptide is specifically designed to be cleaved by lysosomal proteases like cathepsin B, which are often upregulated in the tumor microenvironment.[8][9][10] This is connected to a p-aminobenzylcarbamate (PAB) self-immolative spacer, which ensures the release of the unmodified, active MMAE payload upon cleavage.[9]

  • Azido-PEG4 Moiety: An azide (B81097) group enables site-specific conjugation to an alkyne-modified antibody via highly efficient and bioorthogonal "click chemistry".[11][12] The hydrophilic tetraethylene glycol (PEG4) spacer enhances the solubility and stability of the conjugate.[11]

Mechanism of Action

The therapeutic effect of an ADC constructed with this compound is a multi-step process that ensures targeted cell killing.

  • Circulation & Targeting: The ADC circulates systemically, where the stable linker prevents premature drug release.[5][8]

  • Binding & Internalization: The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of a solid tumor cell, triggering receptor-mediated endocytosis.[3][9]

  • Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.[3]

  • Enzymatic Cleavage: Inside the acidic environment of the lysosome, cathepsin B and other proteases recognize and cleave the Val-Cit dipeptide linker.[8][9]

  • Payload Release: Cleavage of the linker initiates the self-immolation of the PAB spacer, releasing the free, fully active MMAE payload into the cytoplasm.[9]

  • Tubulin Inhibition: MMAE binds to tubulin, disrupting microtubule polymerization.[3][5][]

  • Cell Cycle Arrest & Apoptosis: The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately inducing programmed cell death (apoptosis).[3][6]

  • Bystander Effect: The released, cell-permeable MMAE can diffuse out of the target cell and kill neighboring, antigen-negative tumor cells, a phenomenon known as the bystander effect.[3][6]

ADC_Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Intracellular ADC ADC Tumor_Cell Tumor Cell (Antigen Positive) ADC->Tumor_Cell 1. Binding Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Free_MMAE Free MMAE Lysosome->Free_MMAE 4. Linker Cleavage & Payload Release Tubulin Tubulin Polymerization Free_MMAE->Tubulin 5. Tubulin Inhibition Bystander_Cell Neighboring Tumor Cell Free_MMAE->Bystander_Cell 7. Bystander Effect Arrest G2/M Phase Cell Cycle Arrest Tubulin->Arrest Apoptosis Apoptosis Arrest->Apoptosis 6. Induces

Caption: ADC mechanism of action from tumor cell binding to apoptosis.

Experimental Protocols

Protocol 1: Antibody Modification with an Alkyne Handle

To utilize this compound, the target antibody must first be modified to introduce a bioorthogonal alkyne handle. This is typically achieved by reacting a bifunctional linker containing an alkyne group with surface-accessible lysine (B10760008) residues on the antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-NHS ester (e.g., DBCO-NHS ester)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 8.0-8.5

Procedure:

  • Antibody Preparation: Exchange the antibody into the reaction buffer (PBS, pH 8.0-8.5) using a desalting column to remove any primary amine-containing buffer components. Adjust the antibody concentration to 2-10 mg/mL.

  • Reagent Preparation: Prepare a 10-20 mM stock solution of the Alkyne-NHS ester in anhydrous DMSO immediately before use.

  • Modification Reaction: Add a 5- to 20-fold molar excess of the Alkyne-NHS ester stock solution to the antibody solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle mixing.

  • Purification: Remove excess, unreacted alkyne reagent by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4).

  • Characterization: Confirm the incorporation of the alkyne handle using MALDI-TOF mass spectrometry. The resulting alkyne-modified antibody is now ready for conjugation.

Protocol 2: ADC Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a type of "click chemistry" that does not require a copper catalyst, making it ideal for bioconjugation under mild conditions.[13][14][15]

Materials:

  • Alkyne-modified antibody (from Protocol 1)

  • This compound (dissolved in DMSO)

  • Conjugation Buffer: PBS, pH 7.4

  • Anhydrous DMSO

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction: Add a 1.5- to 5-fold molar excess of the azide-drug-linker to the alkyne-modified antibody. The final concentration of DMSO in the reaction should be kept below 10% (v/v) to maintain antibody integrity.

  • Incubation: Incubate the reaction for 4-16 hours at room temperature, protected from light. The reaction can also be performed at 4°C for a longer duration (24-48 hours) to minimize potential antibody degradation.

  • Purification: Purify the resulting ADC to remove unreacted drug-linker and any aggregates. Size Exclusion Chromatography (SEC) is a commonly used method.

  • Concentration and Storage: Concentrate the purified ADC using an ultracentrifugal filter (e.g., 50 kDa MWCO) and store it in an appropriate buffer at 2-8°C or frozen at -80°C for long-term storage.[14]

ADC_Conjugation_Workflow cluster_antibody Antibody Preparation cluster_linker Drug-Linker A1 Target mAb A2 Introduce Alkyne Handle (e.g., DBCO-NHS) A1->A2 A3 Purify (Desalting) A2->A3 A4 Alkyne-Modified mAb A3->A4 C1 SPAAC Click Chemistry (Conjugation) A4->C1 B1 This compound B1->C1 C2 Purification (e.g., SEC) C1->C2 C3 Characterization (DAR, Purity, etc.) C2->C3 C4 Final ADC Product C3->C4

Caption: General workflow for ADC synthesis via SPAAC click chemistry.
Protocol 3: ADC Characterization

Thorough characterization is critical to ensure the quality, consistency, and efficacy of the ADC.[1][] Key parameters include the Drug-to-Antibody Ratio (DAR), purity, and aggregation status.

Methods:

  • Drug-to-Antibody Ratio (DAR):

    • Hydrophobic Interaction Chromatography (HIC): A powerful method to separate antibody species with different numbers of conjugated drugs, providing a distribution profile and average DAR.

    • UV-Vis Spectroscopy: A simpler method that uses the absorbance of the antibody (at 280 nm) and the payload (at its specific λmax) to calculate the average DAR.[2]

    • Mass Spectrometry (LC-MS): Provides the most accurate DAR measurement by analyzing the mass of the intact or deglycosylated ADC.[2]

  • Purity and Aggregation:

    • Size Exclusion Chromatography (SEC): Used to determine the percentage of monomeric ADC and quantify high molecular weight aggregates.[]

    • CE-SDS (Capillary Electrophoresis-SDS): Assesses the purity and integrity of the ADC under reducing and non-reducing conditions.

  • Antigen Binding:

    • ELISA or Surface Plasmon Resonance (SPR): Confirms that the conjugation process has not negatively impacted the antibody's ability to bind to its target antigen.

Parameter Method Typical Acceptance Criteria
Average DAR HIC-HPLC, LC-MS3.5 - 4.5 (for a target DAR of 4)
Purity (Monomer) SEC-HPLC> 95%
Aggregates SEC-HPLC< 5%
Unconjugated Payload Reversed-Phase HPLC< 1%
Antigen Binding ELISA / SPR< 2-fold change in KD vs. naked mAb
Endotoxin LAL Assay< 1.0 EU/mg
Table 1: Example ADC Characterization Data and Acceptance Criteria.
Protocol 4: In Vitro Cytotoxicity Assay

This assay determines the potency (IC50) of the ADC against antigen-positive and antigen-negative cancer cell lines.

Materials:

  • Antigen-positive solid tumor cell line (e.g., SKOV-3 for HER2-targeted ADC)

  • Antigen-negative cell line (e.g., MDA-MB-468)

  • Cell culture medium and supplements

  • ADC, naked antibody, and free MMAE

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the ADC, naked antibody, and free MMAE. Add the treatments to the cells.

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a CO2 incubator.

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure luminescence or fluorescence.

  • Data Analysis: Plot the cell viability against the logarithm of the concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Compound Antigen-Positive Cells (IC50) Antigen-Negative Cells (IC50)
ADC0.1 - 10 nM> 1000 nM
Naked Antibody> 1000 nM> 1000 nM
Free MMAE0.01 - 1 nM0.01 - 1 nM
Table 2: Example In Vitro Cytotoxicity Data.
Protocol 5: In Vivo Efficacy Study in a Solid Tumor Xenograft Model

In vivo studies are essential to evaluate the anti-tumor activity and tolerability of the ADC in a living system.[2][17] Cell line-derived xenograft (CDX) models in immunodeficient mice are commonly used.[18][19][20]

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or Nude)

  • Antigen-positive solid tumor cell line

  • Matrigel (optional)

  • ADC, vehicle control, and other control articles

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells) into the flank of the mice.[17][18]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., n=8-10 per group).

  • Treatment: Administer the ADC (e.g., via intravenous injection), vehicle control, and other controls at the specified dose and schedule (e.g., once every week for 3 weeks).

  • Monitoring: Monitor tumor volume (using calipers), body weight (as a measure of toxicity), and overall animal health 2-3 times per week.[21]

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are excised and weighed.

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) and analyze the statistical significance of the results.

In_Vivo_Workflow A Implant Tumor Cells in Immunodeficient Mice B Monitor Tumor Growth to ~150 mm³ A->B C Randomize Mice into Treatment Groups B->C D Administer Treatment (ADC, Vehicle, Controls) C->D E Monitor Tumor Volume & Body Weight (2-3x / week) D->E F Study Endpoint: Excise & Weigh Tumors E->F G Data Analysis (Tumor Growth Inhibition) F->G

Caption: Workflow for an in vivo ADC efficacy study in a xenograft model.
Treatment Group Dose (mg/kg) Mean Tumor Volume (mm³) at Day 21 Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle Control-1500 ± 210-+2.5
Naked Antibody101150 ± 18023%+1.8
ADC3450 ± 9570%-3.0
ADC1050 ± 2597%-6.5
Table 3: Example In Vivo Efficacy Data from a Xenograft Study.

Conclusion

The this compound drug-linker is a robust and highly effective system for the development of ADCs against solid tumors. Its design incorporates a potent cytotoxic payload, a clinically validated protease-cleavable linker for controlled payload release, and a versatile azide handle for modern, site-specific conjugation via click chemistry.[11][12][22] The detailed protocols and characterization strategies outlined in this application note provide a comprehensive framework for researchers to successfully synthesize, purify, and evaluate novel ADCs, paving the way for the next generation of targeted cancer therapies.

References

Troubleshooting & Optimization

Technical Support Center: Azido-PEG4-Val-Cit-PAB-MMAE Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Azido-PEG4-Val-Cit-PAB-MMAE for the development of antibody-drug conjugates (ADCs).

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound to antibodies.

Issue 1: Low Drug-to-Antibody Ratio (DAR)

Question: We are observing a consistently low DAR after our conjugation reaction. What are the potential causes and how can we improve our conjugation efficiency?

Answer: A low DAR is a frequent challenge in ADC development. Several factors can contribute to this issue. The primary reasons often involve incomplete reaction between the azide (B81097) group on the drug-linker and the alkyne group on the antibody.

Potential Causes and Solutions:

  • Inefficient Click Chemistry Reaction: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction may not be optimal.

    • Solution: For CuAAC, ensure the use of a freshly prepared copper(I) catalyst. The molar ratio of the copper catalyst, ligand (e.g., THPTA or TBTA), and reducing agent (e.g., sodium ascorbate) to the drug-linker should be optimized. For SPAAC, ensure the cyclooctyne-functionalized antibody is sufficiently reactive with the azide on the drug-linker. Reaction time and temperature may also need to be optimized.[1][2][3][4]

  • Suboptimal Molar Ratio of Drug-Linker to Antibody: An insufficient excess of the this compound linker will result in incomplete conjugation.

    • Solution: Increase the molar excess of the drug-linker relative to the antibody. A typical starting point is a 5-10 fold molar excess.[5] This may need to be titrated to achieve the desired DAR.

  • Interfering Substances in Antibody Preparation: The antibody solution may contain substances that interfere with the conjugation reaction.

    • Solution: Ensure the antibody is highly pure (>95%). Buffer exchange the antibody into a suitable reaction buffer (e.g., PBS, pH 7.4) to remove any interfering substances like sodium azide, which will react with the alkyne groups.[2]

  • Incorrect pH of Reaction Buffer: The pH of the reaction buffer can significantly impact the efficiency of the click chemistry reaction.

    • Solution: For CuAAC reactions, a pH between 7 and 8 is generally optimal. For SPAAC, a pH range of 6.5 to 7.5 is recommended to ensure the stability of the maleimide (B117702) group if it is used for antibody modification.[5]

Troubleshooting Workflow for Low DAR:

LowDAR_Troubleshooting start Low DAR Observed check_reagents Verify Quality and Concentration of Reagents (Antibody, Drug-Linker, Catalyst) start->check_reagents check_reagents->start Reagents Faulty optimize_ratio Optimize Molar Ratio (Drug-Linker : Antibody) check_reagents->optimize_ratio Reagents OK optimize_ratio->start Low DAR Persists check_buffer Check Reaction Buffer (pH, Purity) optimize_ratio->check_buffer Ratio Optimized check_buffer->start Buffer Issues optimize_conditions Optimize Reaction Conditions (Time, Temperature) check_buffer->optimize_conditions Buffer OK optimize_conditions->start Low DAR Persists analyze_hic Analyze by HIC to Confirm DAR optimize_conditions->analyze_hic analyze_hic->optimize_ratio DAR Still Low success Achieved Target DAR analyze_hic->success DAR Confirmed

Caption: Troubleshooting workflow for low Drug-to-Antibody Ratio (DAR).

Issue 2: High Levels of Aggregation

Question: Our final ADC product shows a high percentage of aggregates upon analysis by Size-Exclusion Chromatography (SEC). What is causing this and how can we minimize it?

Answer: Aggregation is a common issue with ADCs, particularly those carrying hydrophobic payloads like MMAE. The increased hydrophobicity of the ADC compared to the naked antibody drives the formation of aggregates.[5][6]

Potential Causes and Solutions:

  • High Drug-to-Antibody Ratio (DAR): Higher drug loading increases the overall hydrophobicity of the ADC, promoting aggregation.[5][7] Most vc-MMAE ADCs in clinical development have an average DAR of approximately 3-4.[8][9]

    • Solution: Aim for a lower average DAR by adjusting the molar ratio of the drug-linker to the antibody during the conjugation reaction.

  • Hydrophobic Nature of the Linker-Payload: The Val-Cit-PAB-MMAE linker-payload is inherently hydrophobic.[7][10]

    • Solution: While the linker-payload is fixed in this case, introducing a hydrophilic PEG4 spacer helps to mitigate this hydrophobicity.[11] Ensure that the this compound is used.

  • Improper Buffer Conditions: The formulation buffer can influence ADC stability and aggregation. Unfavorable pH or low salt concentrations can promote aggregation.[6]

    • Solution: Screen different formulation buffers to find one that minimizes aggregation. This may involve adjusting the pH and including excipients like polysorbate.

  • Temperature Stress: Elevated temperatures during the conjugation or storage can induce aggregation.

    • Solution: Perform the conjugation reaction at a controlled room temperature (e.g., 20-25°C) and store the final ADC product at the recommended temperature, typically 2-8°C.[5]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of the ADC solution can lead to aggregation.[12]

    • Solution: Aliquot the ADC into single-use vials to avoid multiple freeze-thaw cycles.

Quantitative Data Summary:

ParameterTypical Range/ValueImpact on Aggregation
Average DAR 3-4[8][9][13]Higher DAR increases aggregation[5][7]
Acceptable Aggregation < 5% (application dependent)High aggregation can impact efficacy and safety[14]
Reaction Temperature 20-25°C[5]Higher temperatures can increase aggregation
Storage Temperature 2-8°CImproper storage can lead to aggregation

Issue 3: Premature Cleavage of the Val-Cit Linker

Question: We are concerned about the stability of the Val-Cit linker and potential premature release of MMAE. What factors influence its stability?

Answer: The valine-citrulline (Val-Cit) linker is designed to be cleaved by lysosomal proteases, such as cathepsin B, which are highly expressed in tumor cells.[10][15] However, it can be susceptible to premature cleavage by other enzymes.

Factors Influencing Linker Stability:

  • Plasma Enzymes: The Val-Cit linker is generally stable in human plasma but can be susceptible to cleavage by certain carboxylesterases, particularly in mouse plasma.[16][17] This is an important consideration for preclinical studies in murine models.

  • pH: The stability of the PAB (p-aminobenzylcarbamate) portion of the linker can be pH-dependent. While the Val-Cit peptide bond is cleaved enzymatically, extreme pH conditions could potentially affect the overall stability of the drug-linker conjugate.[18]

Mitigation Strategies:

  • Linker Design: The inclusion of a PEG spacer can help to shield the cleavable linker to some extent. The this compound linker incorporates this feature.

  • Consideration for Preclinical Models: When using mouse models, be aware of the potential for premature linker cleavage and consider this when interpreting pharmacokinetic and efficacy data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of MMAE?

A1: Monomethyl auristatin E (MMAE) is a potent antimitotic agent.[19] Once the ADC is internalized by the target cancer cell and trafficked to the lysosome, the Val-Cit linker is cleaved, releasing free MMAE into the cytoplasm.[20] MMAE then binds to tubulin, a key component of microtubules. This binding disrupts microtubule polymerization, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death).[20][21][]

MMAE Mechanism of Action:

MMAE_Mechanism cluster_cell Cancer Cell ADC ADC Binding to Tumor Antigen Internalization Internalization (Endocytosis) ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Cleavage Linker Cleavage (Cathepsin B) Lysosome->Cleavage Release MMAE Release Cleavage->Release Tubulin Tubulin Binding Release->Tubulin Disruption Microtubule Disruption Tubulin->Disruption Arrest G2/M Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action of an MMAE-containing ADC.

Q2: What are the recommended starting conditions for a conjugation reaction?

A2: For a successful conjugation using this compound via a click chemistry approach, consider the following starting conditions:

ParameterRecommended Condition
Antibody Concentration 1-10 mg/mL[5]
Molar Ratio (Drug-Linker:Ab) 5-10 fold excess[5]
Reaction Buffer Phosphate-buffered saline (PBS), pH 7.4
Co-solvent (for drug-linker) DMSO (final concentration <10% v/v)[5]
Reaction Temperature Room temperature (20-25°C)[5]
Reaction Time 1-4 hours (can be optimized)[5]

Q3: How do I purify the ADC after the conjugation reaction?

A3: Purification is a critical step to remove unreacted drug-linker, residual catalyst, and any aggregates. The most common methods are:

  • Size-Exclusion Chromatography (SEC): This is the preferred method for removing small molecule impurities and for separating monomeric ADC from aggregates.[23][24]

  • Hydrophobic Interaction Chromatography (HIC): HIC can also be used for purification and has the added benefit of being able to separate different DAR species.[25]

Q4: What analytical methods should be used to characterize the final ADC product?

A4: A panel of analytical techniques is necessary to fully characterize the ADC:

  • Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[25][26]

  • Size-Exclusion Chromatography (SEC): To quantify the amount of monomer, dimer, and higher-order aggregates.[23][24][27]

  • Mass Spectrometry (MS): To confirm the identity and integrity of the ADC and to determine the precise mass of the conjugate.

  • UV-Vis Spectroscopy: To determine the protein concentration and to estimate the average DAR.[28]

Experimental Protocols

Protocol 1: this compound Conjugation to an Alkyne-Modified Antibody (CuAAC)

This protocol outlines a general procedure for conjugating the azide-containing drug-linker to an antibody that has been modified to contain an alkyne group.

Materials:

  • Alkyne-modified antibody in PBS, pH 7.4

  • This compound

  • Anhydrous DMSO

  • Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 100 mM in water)

  • THPTA ligand solution (e.g., 200 mM in water)

  • Sodium ascorbate (B8700270) solution (freshly prepared, e.g., 100 mM in water)

  • Desalting column (e.g., Sephadex G-25)

  • Purification system (SEC or HIC)

Procedure:

  • Preparation of Antibody:

    • Ensure the alkyne-modified antibody is at a concentration of 1-10 mg/mL in PBS, pH 7.4. If necessary, perform a buffer exchange using a desalting column.

  • Preparation of Drug-Linker Solution:

    • Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Preparation of Catalyst Premix:

    • In a separate microfuge tube, mix the CuSO4 and THPTA solutions in a 1:2 molar ratio. Allow this mixture to stand for a few minutes to form the copper(I)-ligand complex.[3]

  • Conjugation Reaction:

    • To the antibody solution, add the desired molar excess of the this compound stock solution. Ensure the final DMSO concentration is below 10% (v/v).

    • Add the catalyst premix to the reaction mixture. A typical starting point is 25 equivalents relative to the azide.[3]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 40 equivalents relative to the azide).[3]

    • Incubate the reaction at room temperature (20-25°C) for 1-4 hours with gentle mixing, protected from light.

  • Quenching the Reaction (Optional):

    • The reaction can be quenched by adding a chelating agent like EDTA.

  • Purification:

    • Purify the ADC using Size-Exclusion Chromatography (SEC) to remove unreacted drug-linker and catalyst components, and to separate the monomeric ADC from aggregates.

Protocol 2: Characterization of ADC by Hydrophobic Interaction Chromatography (HIC)

This protocol provides a general method for determining the DAR of an MMAE-conjugated ADC.

Materials and Instrumentation:

  • HPLC system with a UV detector

  • HIC column (e.g., TSKgel Butyl-NPR)[29][30]

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0[25]

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% isopropanol[29]

Procedure:

  • System Equilibration:

    • Equilibrate the HIC column with a mixture of Mobile Phase A and B according to the initial gradient conditions.

  • Sample Preparation:

    • Dilute the purified ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Injection and Elution:

    • Inject the ADC sample onto the column.

    • Elute the different DAR species using a decreasing salt gradient (i.e., increasing the percentage of Mobile Phase B). A typical gradient might be from 0% to 100% B over 15-30 minutes.

  • Detection:

    • Monitor the elution profile at 280 nm for the antibody and, if possible, at a wavelength specific for MMAE (around 248 nm).[26]

  • Data Analysis:

    • Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR using the following formula:

      • Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Peak Area of all DAR species)

Protocol 3: Analysis of ADC Aggregation by Size-Exclusion Chromatography (SEC)

This protocol describes a general method for quantifying aggregates in an ADC sample.

Materials and Instrumentation:

  • HPLC or UHPLC system with a UV detector

  • SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å)[23]

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable aqueous buffer.

Procedure:

  • System Equilibration:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation:

    • Dilute the ADC sample to a concentration within the linear range of the detector (e.g., 0.5-2 mg/mL) using the mobile phase.

  • Injection and Elution:

    • Inject the prepared sample onto the column.

    • Elute the sample isocratically with the mobile phase. Aggregates will elute first, followed by the monomer, and then any fragments.

  • Detection:

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for the high molecular weight species (aggregates), the main monomer peak, and any low molecular weight species (fragments).

    • Calculate the percentage of aggregation:

      • % Aggregation = (Peak Area of Aggregates / Total Peak Area of all species) * 100

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with Azido-PEG4-Val-Cit-PAB-MMAE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azido-PEG4-Val-Cit-PAB-MMAE to create antibody-drug conjugates (ADCs). Our goal is to help you achieve a consistent and optimal drug-to-antibody ratio (DAR) for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is a drug-linker conjugate used in the development of ADCs.[1][2][3] It consists of:

  • Azido-PEG4: An azide (B81097) group attached to a polyethylene (B3416737) glycol spacer, which allows for site-specific conjugation to an antibody via click chemistry.[1][3] The PEG4 spacer enhances solubility and stability.[3]

  • Val-Cit: A valine-citrulline dipeptide that is a cleavable linker, designed to be selectively cleaved by lysosomal enzymes like cathepsin B inside cancer cells.[3]

  • PAB: A p-aminobenzyl alcohol spacer that self-immolates upon cleavage of the Val-Cit linker to release the payload.

  • MMAE: Monomethyl auristatin E, a potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][5]

Q2: What is the optimal drug-to-antibody ratio (DAR) for an ADC?

A2: The optimal DAR is a critical parameter that influences the efficacy and safety of an ADC.[6][7] While a higher DAR can increase potency, it may also lead to faster clearance from circulation and increased toxicity.[7][8][9] Generally, a DAR value between 2 and 4 is considered optimal for many ADCs.[9][] However, the ideal DAR should be empirically determined for each specific ADC.

Q3: How does the DAR affect the properties of an ADC?

A3: The DAR has a significant impact on several properties of an ADC:

  • Efficacy: A low DAR may result in reduced potency, while a higher DAR can enhance cytotoxic activity.[7][9]

  • Toxicity: Higher DAR values are often associated with increased off-target toxicity.[8][9][11]

  • Pharmacokinetics (PK): ADCs with a high DAR tend to have faster clearance rates and may accumulate in the liver.[7][8]

  • Aggregation: Increased hydrophobicity due to a high DAR can lead to protein aggregation.[12][13]

Q4: What are the common methods for determining the DAR?

A4: Several analytical techniques can be used to measure the average DAR and the distribution of drug-loaded species:

  • Ultraviolet-Visible (UV-Vis) Spectrophotometry: This is a simple and convenient method that relies on the distinct absorbance maxima of the antibody and the drug.[6][][15]

  • Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method that separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[6][][15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides accurate mass measurements of the intact ADC or its subunits, allowing for the determination of the DAR and the distribution of different species.[][16]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to determine the average DAR for cysteine-linked conjugates by analyzing the reduced heavy and light chains.[][15]

It is recommended to use orthogonal methods to corroborate DAR values for accuracy.[][15]

Troubleshooting Guide

This section addresses common issues encountered during the conjugation of this compound to an antibody.

Issue Possible Causes Troubleshooting Steps
Low Average DAR 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can decrease conjugation efficiency.[13] 2. Antibody Purity and Concentration: Impurities or inaccurate antibody concentration can lead to inconsistent results.[13] 3. Interfering Buffer Components: Certain buffer additives can interfere with the conjugation reaction.[13] 4. Inactive Drug-Linker: Degradation of the this compound due to improper storage or handling.[13]1. Optimize Reaction Parameters: Systematically vary the pH, temperature, and incubation time to find the optimal conditions for your specific antibody and drug-linker. 2. Verify Antibody Quality: Ensure the antibody is highly pure (>95%) and accurately quantified. Consider an antibody purification step if needed. 3. Perform Buffer Exchange: If the antibody buffer contains interfering substances, exchange it for a suitable conjugation buffer. 4. Confirm Drug-Linker Activity: Use a fresh batch of the drug-linker or verify the activity of the current stock.
High Levels of Aggregation 1. Payload Hydrophobicity: MMAE is hydrophobic, and a high DAR increases the overall hydrophobicity of the ADC, promoting aggregation.[12][13] 2. Inappropriate Buffer Conditions: The pH or ionic strength of the buffer may encourage aggregation. 3. Harsh Conjugation Conditions: High temperatures or extreme pH during conjugation can denature the antibody.[13]1. Reduce Molar Excess of Drug-Linker: A lower drug-linker to antibody ratio during conjugation may result in a lower DAR and less aggregation. 2. Optimize Formulation Buffer: Screen different buffer conditions (e.g., pH, excipients) to identify a formulation that minimizes aggregation. 3. Use Milder Conjugation Conditions: Lower the reaction temperature or use a pH closer to neutral.
Inconsistent DAR Between Batches 1. Variability in Starting Materials: Batch-to-batch differences in the antibody or drug-linker.[13] 2. Lack of Precise Control Over Reaction Parameters: Minor variations in pH, temperature, or reaction time can impact the final DAR.[13] 3. Inconsistent Purification Process: Differences in the purification method can lead to the enrichment of different DAR species.[13]1. Thoroughly Characterize Starting Materials: Ensure consistent quality of the antibody and drug-linker for each batch. 2. Standardize Reaction Protocols: Implement strict controls over all reaction parameters. 3. Validate the Purification Method: Ensure a consistent and reproducible purification process.

Experimental Protocols

General Protocol for Antibody-Drug Conjugation using Click Chemistry

This protocol outlines a general procedure for conjugating this compound to an antibody that has been engineered to contain an alkyne group (e.g., via incorporation of an unnatural amino acid).

1. Antibody Preparation:

  • Start with a purified antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Ensure the antibody concentration is accurately determined using a reliable method (e.g., UV-Vis spectroscopy at 280 nm).

2. Drug-Linker Preparation:

  • Dissolve this compound in an appropriate organic solvent like DMSO to prepare a stock solution.[1]

  • The compound may be unstable in solution, so it is recommended to use a freshly prepared solution.[2]

3. Conjugation Reaction:

  • In a reaction vessel, combine the antibody solution with the desired molar excess of the this compound stock solution.

  • The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should be kept low (typically <10% v/v) to avoid antibody denaturation.[4]

  • Initiate the click chemistry reaction by adding the appropriate catalyst system (e.g., copper(I) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270) for copper-catalyzed azide-alkyne cycloaddition - CuAAC).

  • Incubate the reaction mixture at a controlled temperature (e.g., room temperature) for a specified duration (e.g., 1-4 hours) with gentle mixing.[4]

4. Quenching and Purification:

  • Stop the reaction by adding a quenching agent.

  • Purify the ADC from unreacted drug-linker, catalyst, and other small molecules using a suitable method such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[4]

  • Collect the fractions containing the purified ADC.

5. Characterization:

  • Perform buffer exchange of the purified ADC into a suitable formulation buffer.

  • Determine the final protein concentration.

  • Analyze the DAR and distribution of ADC species using methods like HIC, RP-HPLC, or LC-MS.

Data Presentation: Example DAR Analysis Results
Analytical Method Average DAR DAR Distribution (D0:D2:D4:D6:D8)
UV-Vis Spectroscopy 3.8Not Applicable
Hydrophobic Interaction Chromatography (HIC) 3.95% : 25% : 60% : 8% : 2%
LC-MS (Intact Mass Analysis) 3.954% : 26% : 61% : 7% : 2%

Visualizations

ADC_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis Ab Antibody with Alkyne Group Reaction Click Chemistry Reaction (e.g., CuAAC) Ab->Reaction DL This compound DL->Reaction Purify Purification (e.g., SEC or HIC) Reaction->Purify Crude ADC Analysis DAR Measurement (HIC, LC-MS, UV-Vis) Purify->Analysis Purified ADC Final_Product Final ADC Product Analysis->Final_Product Characterized ADC

Caption: Experimental workflow for ADC synthesis and characterization.

DAR_Optimization_Logic cluster_actions Troubleshooting Actions Start Start DAR Optimization LowDAR Low DAR Start->LowDAR HighAggregation High Aggregation Start->HighAggregation InconsistentDAR Inconsistent DAR Start->InconsistentDAR OptimalDAR Optimal DAR Achieved Start->OptimalDAR LowDAR->HighAggregation If No Action_LowDAR Increase Molar Ratio Optimize Reaction Conditions LowDAR->Action_LowDAR If Yes HighAggregation->InconsistentDAR If No Action_Aggregation Decrease Molar Ratio Optimize Buffer HighAggregation->Action_Aggregation If Yes InconsistentDAR->OptimalDAR If No Action_Inconsistent Standardize Protocol Characterize Materials InconsistentDAR->Action_Inconsistent If Yes Action_LowDAR->Start Re-evaluate Action_Aggregation->Start Re-evaluate Action_Inconsistent->Start Re-evaluate

Caption: Logical workflow for troubleshooting common DAR optimization issues.

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell Binding to Antigen Endosome Endosome TumorCell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion MMAE Free MMAE Lysosome->MMAE Linker Cleavage by Cathepsin B Apoptosis Apoptosis MMAE->Apoptosis Tubulin Inhibition

Caption: Mechanism of action for a Val-Cit-PAB-MMAE ADC.

References

Technical Support Center: Val-Cit-PAB Linker Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linkers in plasma during antibody-drug conjugate (ADC) development.

Frequently Asked Questions (FAQs)

Q1: What is the intended cleavage mechanism for a Val-Cit-PAB linker?

A1: The Val-Cit-PAB linker is designed for selective cleavage by Cathepsin B, a lysosomal protease often overexpressed in the tumor microenvironment.[1][2][3] Following the internalization of the ADC into the target cancer cell, the linker is exposed to Cathepsin B within the lysosome. This enzyme specifically cleaves the peptide bond between citrulline and the PAB spacer, initiating a self-immolative cascade that releases the cytotoxic payload.[3][4][5]

Q2: Why is my Val-Cit-PAB linked ADC showing instability in mouse plasma but appears stable in human plasma?

A2: This is a well-documented species-specific difference. The instability of Val-Cit-PAB linkers in rodent plasma is primarily due to the activity of a serine hydrolase called carboxylesterase 1C (Ces1C).[5][6][7][8][9] This enzyme, which is present in mouse and rat plasma, can prematurely cleave the linker, leading to off-target payload release.[6][10] In contrast, human and primate plasma lack significant levels of this specific carboxylesterase, resulting in greater linker stability.[11][12][13]

Q3: Are there any known off-target cleavage mechanisms for Val-Cit-PAB linkers in human plasma?

A3: Yes, besides the intended Cathepsin B cleavage within tumor cells, the Val-Cit-PAB linker can be susceptible to premature cleavage in human plasma by human neutrophil elastase (NE).[11][12] NE is an enzyme secreted by neutrophils and its activity on the linker can lead to off-target toxicity, with neutropenia being a potential concern.[2][11][12]

Q4: What are some strategies to mitigate the plasma instability of Val-Cit-PAB linkers?

A4: Several linker modification strategies have been developed to enhance plasma stability:

  • Introducing a hydrophilic group: Adding a glutamic acid residue at the P3 position to create a Glu-Val-Cit (EVCit) linker has been shown to significantly reduce susceptibility to both Ces1C and neutrophil elastase cleavage while maintaining sensitivity to Cathepsin B.[2][13][14][15]

  • Exolinker design: This approach repositions the cleavable peptide to enhance stability and hydrophilicity.[2][11][12]

  • Tandem-cleavage linkers: These linkers incorporate a secondary cleavage site, such as a β-glucuronide moiety, which acts as a steric shield to protect the Val-Cit sequence from plasma proteases.[5][16]

Troubleshooting Guide

Issue 1: Premature payload release observed in preclinical mouse models.

  • Possible Cause: Your Val-Cit-PAB linker is likely being cleaved by mouse carboxylesterase 1C (Ces1C).[5][6][7][8][9] This can result in reduced efficacy and increased off-target toxicity in your rodent studies.[2][10]

  • Troubleshooting Steps:

    • Confirm Ces1C Sensitivity: Conduct an in vitro plasma stability assay using both mouse and human plasma. A significantly higher rate of payload release in mouse plasma is indicative of Ces1C-mediated cleavage.

    • Utilize Ces1C Knockout Mice: If available, performing in vivo studies in Ces1C knockout mice can confirm if the premature release is mitigated in the absence of the enzyme.[5]

    • Linker Modification: Consider synthesizing a modified linker, such as a Glu-Val-Cit (EVCit) linker, which has demonstrated increased resistance to Ces1C.[2][13][14][15]

Issue 2: Evidence of off-target toxicity, specifically neutropenia, in human cell-based assays or in vivo studies.

  • Possible Cause: Premature drug release may be mediated by human neutrophil elastase (NE), which can cleave the Val-Cit linker.[2][11][12] This can lead to toxic effects on neutrophils, resulting in neutropenia.[11][12]

  • Troubleshooting Steps:

    • Assess NE Sensitivity: Perform an in vitro assay by incubating your Val-Cit ADC with purified human neutrophil elastase and monitor for payload release over time.[2]

    • Linker Modification: Incorporate amino acids that confer resistance to NE cleavage. For instance, a glutamic acid-glycine-citrulline (EGCit) tripeptide linker has been shown to resist NE-mediated degradation.[2]

    • Consider Alternative Payloads: If linker modification is not feasible, evaluate if a different payload with a wider therapeutic window could mitigate the toxic effects of premature release.

Quantitative Data Summary

The following table summarizes the stability of different Val-Cit-PAB linker designs in plasma.

Linker TypePlasma SourceStability MetricResult
Val-Cit-PABHumanHalf-life (t1/2)~230 hours
Val-Cit-PABMouseHalf-life (t1/2)~80 hours
Phe-Lys-PABHumanHalf-life (t1/2)~30 hours
Phe-Lys-PABMouseHalf-life (t1/2)~12.5 hours
Glu-Val-Cit (EVCit)-PABMouse & Human% Cleavage (24h)~4-6%

Experimental Protocols

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC and/or released payload.

Materials:

  • ADC construct

  • Control ADC (with a known stable linker, if available)

  • Human, mouse, or rat plasma (sodium heparin or EDTA as anticoagulant)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical system (e.g., HPLC, LC-MS)

Methodology:

  • Preparation: Thaw plasma at 37°C and centrifuge to remove any precipitates. Dilute the ADC and control ADC to a final concentration of 1 mg/mL in PBS.

  • Incubation: Add the ADC solution to the plasma at a 1:9 ratio (e.g., 10 µL ADC solution to 90 µL plasma) to achieve a final ADC concentration of 100 µg/mL. Gently mix and incubate at 37°C.

  • Time Points: At designated time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot of the plasma-ADC mixture.

  • Sample Processing: Immediately quench the reaction by placing the aliquot on ice or by adding an appropriate quenching solution (e.g., acetonitrile (B52724) for payload extraction).

  • Analysis:

    • Intact ADC: Analyze the samples by Hydrophobic Interaction Chromatography (HIC) or Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) to determine the percentage of intact ADC remaining.

    • Released Payload: For payload analysis, perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation. Analyze the supernatant by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of released payload.

  • Data Interpretation: Plot the percentage of intact ADC or the concentration of released payload against time to determine the stability profile and calculate the half-life of the ADC in plasma.

Visualizations

Cleavage_Pathways cluster_circulation Systemic Circulation (Plasma) cluster_tumor Tumor Cell Lysosome ADC ADC Free_Payload_Off_Target Prematurely Released Payload ADC->Free_Payload_Off_Target Cleavage Internalized_ADC Internalized ADC ADC->Internalized_ADC Tumor Targeting & Internalization Ces1C Carboxylesterase 1C (Rodents) Ces1C->ADC NE Neutrophil Elastase (Human) NE->ADC Free_Payload_On_Target Released Payload (Therapeutic Effect) Internalized_ADC->Free_Payload_On_Target Cleavage CathepsinB Cathepsin B CathepsinB->Internalized_ADC

Caption: Enzymatic cleavage pathways of Val-Cit-PAB linkers.

Troubleshooting_Flowchart start Instability Observed species In which species? start->species mouse Mouse/Rodent species->mouse Mouse human Human species->human Human cause_mouse Likely Ces1C mediated cleavage mouse->cause_mouse cause_human Possible Neutrophil Elastase (NE) mediated cleavage human->cause_human solution_mouse Confirm with in vitro plasma assay. Use Ces1C knockout mice. Modify linker (e.g., EVCit). cause_mouse->solution_mouse solution_human Confirm with in vitro NE assay. Modify linker (e.g., EGCit). cause_human->solution_human

References

Technical Support Center: Improving ADC Therapeutic Index with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polyethylene (B3416737) glycol (PEG) linkers to improve the therapeutic index of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary benefits of using PEG linkers in ADCs?

PEG linkers offer several advantages in ADC development by enhancing their pharmaceutical properties.[1][2][3][4] Key benefits include:

  • Improved Solubility and Stability: PEG's hydrophilic nature increases the overall solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads.[1][2][3][] This can also lead to improved stability of the conjugate.[2][][6]

  • Reduced Aggregation: Hydrophobic payloads can lead to ADC aggregation, which can be immunogenic and result in product loss.[4][7] PEG linkers can act as a protective shield, reducing aggregation and the potential for an immune response.[6][8]

  • Enhanced Pharmacokinetics: PEGylation can prolong the circulation half-life of an ADC, leading to increased plasma concentration and a larger area under the plasma concentration-time curve (AUC).[1][4] This allows for greater accumulation of the ADC in tumor tissues.[9]

  • Increased Drug-to-Antibody Ratio (DAR): Hydrophilic PEG linkers can overcome the limitations of hydrophobic linkers, allowing for a higher DAR without causing aggregation or loss of affinity.[1][4] This enables the delivery of a higher concentration of the cytotoxic drug to target cells.[1]

  • Improved Therapeutic Index: By improving solubility, stability, and pharmacokinetics while reducing aggregation and off-target toxicity, PEG linkers can significantly widen the therapeutic window of an ADC.[10]

Q2: What are the common challenges encountered when developing ADCs with PEG linkers?

Despite their benefits, researchers may face several challenges during the development of PEGylated ADCs:

  • Heterogeneity of the Final Product: Traditional polymeric PEG reagents can be heterogeneous, leading to variability in the final ADC product.[11] This can affect the characterization and reproducibility of the ADC.

  • Analytical Characterization: The characterization of PEGylated ADCs can be complex. Techniques like liquid chromatography-mass spectrometry (LC/MS) are essential to determine the DAR and identify conjugation sites.[11] However, the PEG moiety itself can be difficult to quantify as it often lacks a chromophore.[12]

  • Premature Payload Release: A significant challenge in ADC development is the premature release of the cytotoxic payload into the bloodstream, leading to off-target toxicity.[7] The stability of the linker is crucial to prevent this.

  • Drug Resistance: Tumor cells can develop resistance to ADCs through various mechanisms, including the downregulation of target antigen expression and the action of drug efflux pumps.[7]

  • Optimizing Linker Length and Architecture: The length and structure (linear vs. branched) of the PEG linker need to be carefully optimized.[9][13] A linker that is too long may introduce steric hindrance, while an inappropriate architecture could negatively impact stability and pharmacokinetics.[13][14]

Troubleshooting Guides

Problem 1: Low Yield During ADC Synthesis and Purification

Possible Causes and Solutions:

Cause Troubleshooting Steps
Inefficient Conjugation Reaction Optimize the molar ratio of the PEG linker-payload to the antibody.[15] Ensure the pH of the reaction buffer is optimal for the chosen conjugation chemistry (e.g., pH 7-9 for NHS esters).[15]
Poor Solubility of Linker-Payload Even with a PEG linker, highly hydrophobic payloads may have limited solubility in aqueous buffers.[14] Consider using a longer or branched PEG chain to further increase hydrophilicity.[1][4] The use of co-solvents may also be explored, ensuring they do not negatively impact the antibody.
Linker-Payload Instability The linker-payload construct may be unstable under the reaction or purification conditions.[14] Evaluate the stability of the linker at different pH values and temperatures. Consider using a more stable linker chemistry if necessary.
Inefficient Purification The heterogeneity of the reaction mixture can make purification challenging.[14] Techniques like size exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) are commonly used. Optimize the chromatography conditions (e.g., gradient, flow rate) to achieve a balance between purity and yield.
Product Loss Due to Aggregation ADC aggregation can lead to significant product loss during purification.[7] The use of longer or branched PEG linkers can help mitigate this.[1][4] Ensure appropriate buffer conditions (pH, ionic strength) are maintained throughout the process to minimize aggregation.
Problem 2: High Off-Target Toxicity in Preclinical Models

Possible Causes and Solutions:

Cause Troubleshooting Steps
Premature Payload Release This is a major contributor to off-target toxicity.[7] Analyze the stability of the ADC in plasma. If the linker is cleavable, ensure it is stable in circulation and only releases the payload under specific conditions within the target cell. Consider using a non-cleavable linker if stability is a major issue.[6]
High Drug-to-Antibody Ratio (DAR) A high DAR can lead to faster clearance and increased toxicity.[16] It is crucial to optimize the DAR to find a balance between efficacy and tolerability.[16] Characterize the ADC preparation to ensure a consistent and controlled DAR.
Hydrophobicity of the ADC Even with PEGylation, a high DAR with a hydrophobic payload can increase the overall hydrophobicity of the ADC, leading to non-specific uptake by healthy tissues.[16] Further optimization of the PEG linker (length, branching) may be necessary to shield the hydrophobic payload more effectively.[10]
"On-Target, Off-Tumor" Toxicity The target antigen may be expressed at low levels on healthy tissues, leading to toxicity.[17] A potential strategy to mitigate this is to reduce the binding affinity of the monoclonal antibody to its target.[17]

Quantitative Data Summary

The following tables summarize quantitative data on the impact of PEG linkers on ADC properties.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy

LinkerDARPlasma ClearanceAnti-Tumor ActivityTolerabilityReference
No PEG Spacer~4FasterLowerLower[16]
PEG8 or greater~4SlowerSuperiorSignificantly Improved[16]

Table 2: Influence of DAR on ADC Therapeutic Index

ADCDARSystemic ClearanceTolerabilityTherapeutic IndexReference
Anti-CD30-vc-MMAE2SlowerHigherWider[16]
Anti-CD30-vc-MMAE4---[16]
Anti-CD30-vc-MMAE8FasterLowerNarrower[16]
Maytansinoid-ADC< 6-Higher-[16]
Maytansinoid-ADC105-fold higherLower-[16]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxicity of an ADC in cancer cell lines.[18][19]

Materials:

  • Target cancer cell lines (e.g., MCF7, N87)[18]

  • Appropriate cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • 96-well plates

  • ADC constructs and control antibody

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of complete medium.[18] Incubate overnight at 37°C with 5% CO2.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibody in fresh medium. Remove the old medium from the wells and add 100 µL of the ADC dilutions or control solutions.[18] Include wells with medium only as a blank control.

  • Incubation: Incubate the plate for 48-144 hours at 37°C with 5% CO2.[18]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[18]

  • Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C in the dark.[18]

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value for each ADC.

Protocol 2: In Vivo Efficacy Study in a Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.[20]

Materials:

  • Immunodeficient mice (e.g., NOD-SCID)

  • Human tumor cells for implantation

  • ADC constructs and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject human tumor cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.

  • Animal Grouping and Treatment: Once tumors reach a predetermined size, randomize the animals into treatment and control groups. Administer the ADC (at various doses) and vehicle control intravenously or intraperitoneally.

  • Efficacy Evaluation: Monitor tumor volume and body weight of the animals throughout the study.[20]

  • Endpoint: The study can be terminated when tumors in the control group reach a certain size, or after a predetermined period.

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups to evaluate the efficacy of the ADC.

Visualizations

ADC_Workflow General Experimental Workflow for ADC Evaluation cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_Analysis Data Analysis & Optimization A ADC Synthesis & Characterization (DAR, Purity) B Cytotoxicity Assays (e.g., MTT) A->B C Internalization Assays A->C D Bystander Killing Assays B->D E Xenograft Model Development B->E Promising Candidates D->E F Pharmacokinetic Studies E->F G Efficacy Studies (Tumor Growth Inhibition) E->G H Toxicity Studies (Body Weight, Clinical Signs) F->H G->H I Determine Therapeutic Index H->I J Lead Candidate Selection I->J K Further Optimization J->K

Caption: Workflow for ADC evaluation.

Troubleshooting_Logic Troubleshooting Logic for High Off-Target Toxicity Start High Off-Target Toxicity Observed A Assess Linker Stability in Plasma Start->A B Stable? A->B C Redesign with a More Stable Linker (e.g., non-cleavable) B->C No D Evaluate DAR and ADC Hydrophobicity B->D Yes C->D E DAR > 4 or Highly Hydrophobic? D->E F Optimize Conjugation to Lower DAR Increase PEG Length/Branching E->F Yes G Investigate 'On-Target, Off-Tumor' Expression E->G No F->G H Target Expressed on Healthy Tissues? G->H I Consider Affinity-Tuned Antibody H->I Yes End Optimized ADC with Improved Therapeutic Index H->End No I->End

Caption: Troubleshooting off-target toxicity.

References

preventing premature payload release from Val-Cit linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Val-Cit linkers in antibody-drug conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent premature payload release from Val-Cit linkers.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the development and characterization of ADCs utilizing Val-Cit linkers.

Q1: What is the intended cleavage mechanism for a Val-Cit linker?

A1: The Val-Cit linker is designed for selective cleavage by Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[1] Following the binding of the ADC to its target antigen on a cancer cell, it is internalized. Inside the cell's lysosomes, the high concentration of Cathepsin B cleaves the peptide bond between valine and citrulline, leading to the release of the cytotoxic payload.[1][2] This targeted release mechanism aims to minimize systemic toxicity while maximizing the therapeutic effect at the tumor site.[3]

Q2: My Val-Cit linked ADC is stable in human plasma but shows significant payload release in mouse plasma. Why is this happening?

A2: This is a frequently observed phenomenon attributed to the presence of carboxylesterase 1c (Ces1c) in rodent plasma.[1][4][5][6] This enzyme can hydrolyze the Val-Cit dipeptide, leading to premature payload release and potentially causing off-target toxicity and reduced efficacy in preclinical mouse models.[1][4][5] The human homolog of this enzyme is less effective at cleaving the Val-Cit linker, contributing to the observed stability in human plasma.[1]

Q3: I am observing off-target toxicity, specifically neutropenia, in my studies. Could this be related to the Val-Cit linker?

A3: Yes, premature payload release mediated by human neutrophil elastase (NE) is a likely cause.[1] Neutrophils secrete elastase, which can cleave the Val-Cit linker in systemic circulation.[1][2] This can lead to the release of the cytotoxic payload and subsequent toxicity to neutrophils, resulting in neutropenia.[1][2]

Q4: My ADC with a high drug-to-antibody ratio (DAR) is showing aggregation. Is the Val-Cit linker contributing to this?

A4: The hydrophobic nature of the Val-Cit p-aminobenzylcarbamate (PABC) linker, especially when combined with a hydrophobic payload like MMAE, can contribute to ADC aggregation, particularly at higher DARs.[1][7][8] This aggregation can negatively impact the ADC's manufacturing feasibility, pharmacokinetics, and stability.[1][7][8] Some studies have shown that Val-Ala linkers may reduce aggregation at high DARs compared to Val-Cit linkers.[9]

Q5: How can I improve the stability of my Val-Cit linked ADC in mouse models?

A5: Several strategies can be employed:

  • Linker Modification: Introducing a hydrophilic group at the P3 position of the peptide linker can significantly enhance stability. For example, a glutamic acid residue creates a Glu-Val-Cit (EVCit) linker, which has been shown to be highly resistant to Ces1c cleavage while maintaining sensitivity to Cathepsin B.[1][4]

  • Alternative Linkers: Consider using linker chemistries that are not susceptible to Ces1c, such as triglycyl peptide linkers or exolinker designs.[1]

  • Animal Model Selection: If feasible, using Ces1c knockout mice for in vivo studies can mitigate premature payload release and provide a more accurate assessment of your ADC's efficacy.[1]

Data Presentation

The following tables summarize quantitative data on the stability of various peptide linkers.

Table 1: Comparative Stability of Different Peptide Linkers in Mouse Plasma

Linker SequenceADC ConstructIncubation Time (days)Remaining Conjugated Drug (%)Reference
Val-CitTrastuzumab-MMAF14< 5%[4]
Ser-Val-CitTrastuzumab-MMAF14~30%[4]
Glu-Val-Cit (EVCit)Trastuzumab-MMAF14~100%[4]

Table 2: Stability of Peptide Probes in Human and Mouse Plasma

Probe SequenceStability in Human Plasma (28 days)Stability in Mouse Plasma (14 days)Reference
Val-Cit (VCit)Stable< 5% remaining[4]
Glu-Val-Cit (EVCit)Stable~100% remaining[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of drug deconjugation in plasma from various species.

Materials:

  • ADC construct

  • Human, mouse, and rat plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS system for analysis

  • Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)

  • 96-well plates

  • Centrifuge

Methodology:

  • Pre-warm plasma from each species to 37°C.

  • Dilute the ADC to a final concentration of 100 µg/mL in the pre-warmed plasma in separate tubes for each species.

  • Incubate the samples at 37°C.

  • At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.

  • To determine the amount of released payload, precipitate the plasma proteins by adding three volumes of cold acetonitrile.

  • Vortex the samples and centrifuge at 4,000 x g for 10 minutes to pellet the precipitated proteins.

  • Collect the supernatant containing the released payload.

  • Analyze the supernatant by LC-MS to quantify the concentration of the free payload.

  • To determine the average drug-to-antibody ratio (DAR), the ADC can be captured from the plasma using an anti-human Fc antibody conjugated to magnetic beads, followed by analysis.

  • Calculate the percentage of released drug over time and the change in DAR to assess the stability of the ADC.

Protocol 2: Lysosomal Cleavage Assay

Objective: To evaluate the cleavage of the Val-Cit linker by lysosomal proteases, primarily Cathepsin B.

Materials:

  • ADC construct

  • Rat or human liver lysosomal fractions

  • Cathepsin B inhibitor (e.g., CA-074) for specificity control

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)

  • Incubator at 37°C

  • LC-MS system for analysis

Methodology:

  • Prepare a reaction mixture containing the ADC (final concentration ~10 µM) in the assay buffer.

  • For a negative control, prepare a separate reaction mixture and add a Cathepsin B inhibitor.

  • Initiate the reaction by adding the lysosomal fraction to the reaction mixtures.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, and 24 hours), take aliquots from each reaction.

  • Quench the reaction by adding a protein precipitation solution (e.g., acetonitrile).

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS to quantify the released payload.

  • Compare the payload release in the presence and absence of the Cathepsin B inhibitor to confirm the specificity of the cleavage.

Visualizations

The following diagrams illustrate key pathways and workflows related to Val-Cit linker stability.

G Intended ADC Payload Release Pathway cluster_0 Systemic Circulation cluster_1 Target Tumor Cell ADC ADC with Val-Cit Linker Internalization Receptor-Mediated Endocytosis ADC->Internalization Binding to Tumor Antigen Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload Released Cytotoxic Payload Lysosome->Payload Cleavage of Val-Cit Linker CathepsinB Cathepsin B CathepsinB->Lysosome

Caption: Intended pathway of ADC internalization and payload release.

G Premature Payload Release Mechanisms cluster_0 Systemic Circulation ADC ADC with Val-Cit Linker PrematureRelease Premature Payload Release ADC->PrematureRelease Cleavage of Val-Cit Linker Ces1c Mouse Carboxylesterase 1c (Ces1c) Ces1c->ADC NeutrophilElastase Human Neutrophil Elastase (NE) NeutrophilElastase->ADC

Caption: Unintended cleavage of Val-Cit linkers in circulation.

G Troubleshooting Workflow for Linker Instability Start Premature Payload Release Observed in Preclinical Model CheckSpecies Is the model a rodent (e.g., mouse, rat)? Start->CheckSpecies HumanAssay Assess stability in human plasma CheckSpecies->HumanAssay No Ces1cHypothesis Hypothesize Ces1c-mediated cleavage CheckSpecies->Ces1cHypothesis Yes CheckNeutropenia Is neutropenia observed? HumanAssay->CheckNeutropenia ModifyLinker Modify linker (e.g., Glu-Val-Cit) Ces1cHypothesis->ModifyLinker End Re-evaluate stability and in vivo performance ModifyLinker->End NEHypothesis Hypothesize Neutrophil Elastase (NE) mediated cleavage CheckNeutropenia->NEHypothesis Yes CheckNeutropenia->End No ModifyLinkerNE Modify linker to be NE-resistant NEHypothesis->ModifyLinkerNE ModifyLinkerNE->End

Caption: A logical workflow for troubleshooting linker instability.

References

Technical Support Center: Managing MMAE Hydrophobicity in ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing the hydrophobicity of Monomethyl Auristatin E (MMAE) in Antibody-Drug Conjugate (ADC) constructs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges posed by the hydrophobic nature of MMAE in ADCs.

Troubleshooting Guide

The hydrophobic character of MMAE can lead to several challenges during ADC development, primarily aggregation, which can impact manufacturing, stability, efficacy, and safety.[1] This guide provides a structured approach to troubleshoot common issues.

Common Issues and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Increased ADC Aggregation (Observed in SEC) - High Drug-to-Antibody Ratio (DAR) leading to increased surface hydrophobicity.[2] - Suboptimal formulation (pH, ionic strength).[1] - Stress during conjugation process (e.g., presence of organic co-solvents, temperature).[1] - Inappropriate storage and handling.[1]- Optimize DAR: Aim for a lower DAR if aggregation is severe. For higher DAR constructs, consider hydrophilic linkers or payloads.[3][4] - Formulation Optimization: Screen different buffer systems. Adjust pH away from the antibody's isoelectric point. Optimize ionic strength with salts like NaCl.[1] Add stabilizing excipients such as arginine, glycine (B1666218), or surfactants (e.g., polysorbates).[1] - Refine Conjugation Process: Minimize the use of organic co-solvents. Optimize reaction temperature and time.
Poor Pharmacokinetics (Rapid Clearance) - Increased hydrophobicity of high-DAR ADCs can lead to faster clearance.[4] - Aggregation can also contribute to altered pharmacokinetic profiles.[2]- Incorporate Hydrophilic Moieties: Utilize hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG).[4][] - Modify the Payload: Consider using more hydrophilic payloads or prodrugs, like MMAU (a glycoside of MMAE), which demonstrated improved pharmacokinetics.[3][6] - Control Aggregation: Implement the solutions mentioned above to minimize aggregation.
Variable Analytical Results (HIC, RP-HPLC) - Non-specific binding of the hydrophobic ADC to the chromatography column.[7] - Heterogeneity of the ADC preparation.[8]- Method Optimization: For HIC, adjust the salt concentration and gradient. For RP-HPLC, optimize the mobile phase composition and temperature.[7] - Site-Specific Conjugation: Employ site-specific conjugation technologies to produce more homogeneous ADCs with a defined DAR.[8]
Low Solubility - The inherent hydrophobicity of the MMAE payload reduces the overall solubility of the ADC.[1]- Formulation with Solubilizing Excipients: Include excipients known to enhance protein solubility, such as certain amino acids or sugars.[9] - pH Adjustment: Ensure the formulation pH is sufficiently far from the pI of the ADC to maintain a net charge and promote solubility.[1]

Troubleshooting Workflow for ADC Aggregation

ADC Aggregation Troubleshooting Workflow start High Aggregation Detected (e.g., by SEC) check_dar Is DAR > 4? start->check_dar reduce_dar Consider Lower DAR or Hydrophilic Payload/Linker check_dar->reduce_dar Yes check_formulation Review Formulation (pH, Excipients) check_dar->check_formulation No reanalyze Re-analyze for Aggregation reduce_dar->reanalyze optimize_formulation Screen Buffers, pH, Ionic Strength Add Stabilizers (e.g., Arginine, Polysorbate) check_formulation->optimize_formulation Suboptimal check_process Examine Conjugation & Purification Process check_formulation->check_process Optimal optimize_formulation->reanalyze optimize_process Minimize Organic Solvents Optimize Temperature & Time Gentle Purification Methods check_process->optimize_process Harsh Conditions check_process->reanalyze Optimal optimize_process->reanalyze

Caption: A flowchart for troubleshooting ADC aggregation.

Frequently Asked Questions (FAQs)

Q1: How does the Drug-to-Antibody Ratio (DAR) affect the hydrophobicity of an MMAE ADC?

A1: The Drug-to-Antibody Ratio (DAR) has a direct and significant impact on the overall hydrophobicity of an MMAE ADC. MMAE is a highly hydrophobic molecule.[6][10] As the number of MMAE molecules conjugated to the antibody increases (higher DAR), the surface hydrophobicity of the ADC construct rises proportionally.[11] This increased hydrophobicity is a primary driver for ADC aggregation, as the molecules tend to self-associate to minimize the exposure of their hydrophobic regions to the aqueous environment.[1][10] Studies have shown that ADCs with a high DAR, such as 8, are more prone to aggregation and can exhibit poor pharmacokinetics compared to those with a lower DAR of 2 or 4.[3]

Q2: What are the main strategies to mitigate the hydrophobicity of MMAE in an ADC?

A2: There are three primary strategies to manage the hydrophobicity of MMAE-ADCs:

  • Payload Modification: This involves chemically modifying the MMAE payload to increase its hydrophilicity. A successful example is the development of MMAU, a hydrophilic glucuronide prodrug of MMAE.[3][6] This prodrug is more water-soluble, allowing for the creation of high-DAR ADCs (e.g., DAR 8) with significantly reduced aggregation and improved properties.[3][12] The hydrophilicity of a DAR 8 MMAU ADC was found to be comparable to that of a DAR 3-4 MMAE ADC.[3]

  • Linker Modification: Incorporating hydrophilic linkers is a widely used approach. Polyethylene glycol (PEG) is a common choice for this purpose (PEGylation).[4] PEG chains can shield the hydrophobic payload, reducing the overall hydrophobicity of the ADC and improving its pharmacokinetic profile. Branched PEGylated linkers have also been developed to effectively control the hydrophobicity of MMAE.[13]

  • Formulation Optimization: The formulation of the final ADC product is crucial for its stability.[9][12] This involves selecting an appropriate buffer system with an optimal pH to ensure the ADC is not near its isoelectric point.[1] Additionally, the inclusion of stabilizing excipients is key. Amino acids like arginine and glycine can prevent protein-protein interactions, while surfactants such as polysorbates (e.g., Polysorbate 20 or 80) can prevent surface-induced aggregation.[1]

Q3: Which analytical techniques are essential for characterizing the hydrophobicity and aggregation of MMAE-ADCs?

A3: Several analytical techniques are critical for the characterization of MMAE-ADCs:

  • Hydrophobic Interaction Chromatography (HIC): HIC is the primary method for assessing the relative hydrophobicity of an ADC and for determining the distribution of different DAR species.[3][7][14] In HIC, molecules are separated based on their hydrophobicity; more hydrophobic species are retained longer on the column.[3]

  • Size Exclusion Chromatography (SEC): SEC is the standard method for detecting and quantifying aggregates (high molecular weight species) and fragments in ADC preparations.[7][11] It separates molecules based on their size.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is another powerful tool for assessing ADC purity and can be used to determine the average DAR after reducing the ADC to separate its light and heavy chains.[7][14]

  • Dynamic Light Scattering (DLS): DLS is a technique used to measure the size distribution of particles in a solution and can be employed to detect the presence of aggregates.[10]

Factors Influencing MMAE ADC Hydrophobicity

MMAE_Hydrophobicity_Factors cluster_0 Contributing Factors cluster_1 Consequences cluster_2 Mitigation Strategies MMAE Inherent Hydrophobicity of MMAE Payload Aggregation Increased Aggregation MMAE->Aggregation DAR High Drug-to-Antibody Ratio (DAR) DAR->Aggregation Linker Hydrophobic Linker (e.g., mc-vc-PABC) Linker->Aggregation PK Poor Pharmacokinetics (Rapid Clearance) Aggregation->PK Solubility Reduced Solubility Aggregation->Solubility HydrophilicLinker Hydrophilic Linkers (e.g., PEGylation) HydrophilicLinker->Aggregation HydrophilicPayload Hydrophilic Payloads (e.g., MMAU) HydrophilicPayload->Aggregation Formulation Formulation Optimization (Excipients, pH) Formulation->Aggregation SiteSpecific Site-Specific Conjugation SiteSpecific->Aggregation Improves Homogeneity

Caption: Factors contributing to and mitigating MMAE-induced hydrophobicity.

Experimental Protocols

Protocol 1: Hydrophobic Interaction Chromatography (HIC) for DAR and Hydrophobicity Analysis

This protocol is a general guideline for assessing the hydrophobicity profile and DAR distribution of MMAE-ADCs.

Materials:

  • HIC Column (e.g., TSKgel Butyl-NPR, 4.6 mm x 10 cm)[8]

  • HPLC system with a UV detector

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25-50 mM Sodium/Potassium Phosphate, pH 7.0[3][8]

  • Mobile Phase B: 25-50 mM Sodium/Potassium Phosphate, pH 7.0 (potentially with 25% isopropanol)[3][8]

  • ADC sample (approx. 1 mg/mL)

  • Unconjugated antibody (mAb) control

Procedure:

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC and mAb control samples to a concentration of approximately 1 mg/mL in Mobile Phase A.

  • Injection: Inject 15-20 µL of the prepared sample onto the column.[8]

  • Elution Gradient: Elute the bound proteins using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 15-40 minutes).[3][8]

  • Detection: Monitor the eluent by absorbance at 280 nm.[3]

  • Data Analysis: The unconjugated antibody, being the most hydrophilic, will elute first. ADC species will elute later in order of increasing DAR, with higher DAR species being more hydrophobic and thus having longer retention times. The relative peak areas can be used to determine the distribution of different DAR species.

Protocol 2: Size Exclusion Chromatography (SEC) for Aggregation Analysis

This protocol provides a general method for quantifying high molecular weight species (aggregates) in an ADC sample.

Materials:

  • SEC Column (e.g., TSKgel G3000SWXL, or similar)[7]

  • HPLC system with a UV detector

  • Mobile Phase: A buffered saline solution, e.g., Phosphate-Buffered Saline (PBS), pH 7.4.[7]

  • ADC sample (approx. 1 mg/mL)

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is observed.

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.[1] Filter if necessary using a low-protein-binding 0.22 µm filter.[1]

  • Injection: Inject a defined volume (e.g., 20-100 µL) of the sample.[1]

  • Elution: Perform an isocratic elution with the mobile phase for a sufficient time to allow all species to elute (e.g., 30 minutes).

  • Detection: Monitor the absorbance at 280 nm.

  • Data Analysis: Aggregates, being larger, will elute first, followed by the main monomer peak, and then any fragments. Integrate the peak areas to calculate the percentage of high molecular weight species (%HMW).

MMAE Mechanism of Action

MMAE_Pathway ADC MMAE-ADC Internalization Receptor-Mediated Internalization ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Release Linker Cleavage & MMAE Release Lysosome->Release MMAE Free MMAE Release->MMAE Tubulin Tubulin Dimers MMAE->Tubulin Binds to Microtubule Microtubule Polymerization MMAE->Microtubule Inhibits Tubulin->Microtubule Disruption Microtubule Disruption Microtubule->Disruption CellCycle G2/M Cell Cycle Arrest Disruption->CellCycle Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis

Caption: Simplified mechanism of action for MMAE.

References

Technical Support Center: Optimizing Antibody-Drug Conjugate (ADC) Stability and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Antibody-Drug Conjugates (ADCs). Our goal is to offer practical guidance on how conjugation conditions impact ADC stability and efficacy, enabling the development of safer and more effective cancer therapeutics.

Frequently Asked Questions (FAQs)

Q1: How does the Drug-to-Antibody Ratio (DAR) affect the stability and efficacy of an ADC?

The Drug-to-Antibody Ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody, is a critical quality attribute that significantly influences an ADC's therapeutic index.[1][2] An optimal DAR is a balance between potency and safety.

  • Efficacy: Generally, a higher DAR leads to increased in vitro potency as more cytotoxic payload is delivered to the target cell.[3][4] However, this does not always translate to enhanced in vivo efficacy.[5] High DAR ADCs (e.g., DAR ~8-10) can suffer from decreased efficacy in vivo, potentially due to faster clearance from circulation.[1][3][4]

  • Stability and Pharmacokinetics (PK): High DAR values are often associated with increased hydrophobicity, which can lead to aggregation and faster clearance.[2] ADCs with a DAR below approximately 6 tend to have comparable and slower clearance rates, while those with a very high DAR (e.g., ~9-10) are cleared more rapidly.[3][4] Biodistribution studies have shown that high DAR ADCs can accumulate more rapidly in the liver.[3][4]

  • Tolerability: A higher DAR can lead to increased toxicity and a narrower therapeutic window.[6] Preclinical findings suggest that maytansinoid conjugates with a DAR of 2 to 6 have a better therapeutic index than those with a very high DAR.[3]

For many ADCs, a DAR of 3-4 is considered optimal, though the ideal DAR can depend on the specific antibody, payload, and target antigen biology.[3][4]

Q2: What is the impact of the conjugation site on ADC performance?

The site of drug conjugation on the antibody has a profound impact on the stability, pharmacokinetics (PK), and efficacy of an ADC.[7][8][9][10] Site-specific conjugation methods are gaining prominence over stochastic approaches (e.g., lysine (B10760008) conjugation) as they produce more homogeneous ADCs with predictable properties.[11][12]

  • Homogeneity and Predictability: Site-specific conjugation results in a defined DAR and a more uniform product, leading to more predictable in vivo behavior.[10] In contrast, traditional methods that target lysine or cysteine residues result in a heterogeneous mixture of ADC species with varying DARs and conjugation sites.[13]

  • Pharmacokinetics: Different conjugation sites can lead to significant differences in PK profiles, even for ADCs with the same DAR.[7][14] For example, enzymatic conjugation via microbial transglutaminase (mTG) to specific sites (e.g., Q295 or light chain recognition motifs) has been shown to result in superior PK behavior compared to certain engineered cysteine conjugation sites.[7][14]

  • Stability: The location of the conjugated payload can influence the thermal and metabolic stability of the ADC.[8][9] The local chemical environment of the conjugation site affects the stability of the linker and payload.[8][9]

  • Efficacy and Toxicity: Site-specific ADCs have demonstrated improved in vivo efficacy and a better off-target toxicity profile compared to conventional conjugates.[10] The choice of conjugation site can directly impact the therapeutic index.[15][16]

Q3: How does linker chemistry influence ADC stability and payload release?

The linker is a critical component of an ADC, responsible for connecting the cytotoxic payload to the antibody and influencing its stability in circulation and its release at the target site.[17][18][19] Linker chemistry must strike a delicate balance between being stable enough to prevent premature drug release and labile enough to efficiently release the payload within the target cell.[17]

  • Cleavable vs. Non-cleavable Linkers:

    • Cleavable linkers are designed to be cleaved by specific triggers within the tumor microenvironment or inside the cancer cell, such as low pH (acid-labile linkers) or specific enzymes like cathepsins (protease-cleavable linkers).[17] This allows for controlled payload release.

    • Non-cleavable linkers rely on the degradation of the antibody backbone within the lysosome to release the payload.[19]

  • Stability: The linker must be highly stable in systemic circulation to avoid premature payload release, which can cause off-target toxicity.[17][] The chemical structure of the linker, including features that create steric hindrance, can enhance stability.[19]

  • Solubility and Aggregation: Many cytotoxic payloads are hydrophobic. The linker chemistry can be modified, for instance by incorporating polyethylene (B3416737) glycol (PEG) chains, to improve the solubility of the ADC and reduce the risk of aggregation.[]

  • Payload Release Efficiency: The design of the linker directly governs the efficiency of payload release within the tumor, which is crucial for the ADC's efficacy.[18]

Troubleshooting Guides

Problem 1: ADC Aggregation During or After Conjugation

Aggregation is a common issue in ADC development that can negatively impact efficacy, stability, and safety.[21] The conjugation of hydrophobic payloads often increases the propensity for aggregation.[22][23]

Potential Cause Troubleshooting Steps
High Hydrophobicity of Payload/Linker - Incorporate hydrophilic linkers (e.g., PEG) to improve solubility.[]- Optimize the DAR to the lowest effective level to reduce overall hydrophobicity.
Unfavorable Buffer Conditions - Screen different buffer pH and salt concentrations to find conditions that minimize aggregation. Aggregation can be more pronounced at the antibody's isoelectric point.[23]- Use excipients that are known to stabilize proteins.
Use of Organic Solvents - Minimize the concentration of organic solvents required to dissolve the payload-linker.[23]- Add the dissolved payload-linker to the antibody solution slowly and with gentle mixing to avoid localized high concentrations.[24]
High Protein Concentration - Perform conjugation at a lower antibody concentration if aggregation is observed.[25]
Conjugation Chemistry - Consider immobilizing the antibody on a solid support during conjugation to prevent intermolecular aggregation.[23][25]

Problem 2: Low Conjugation Efficiency or Inconsistent DAR

Achieving the desired DAR consistently is crucial for producing a reliable and effective ADC.[] Low efficiency can lead to a high proportion of unconjugated antibody, while inconsistency makes it difficult to ensure batch-to-batch reproducibility.

Potential Cause Troubleshooting Steps
Suboptimal Reaction Conditions - Optimize the molar ratio of the linker-payload to the antibody.- Adjust the reaction pH, temperature, and incubation time. The optimal pH for amine-reactive labeling is typically between 7.2 and 8.5.[24]- Ensure the payload-linker is fully dissolved before adding it to the antibody solution.[24]
Antibody Modification Issues - For cysteine conjugation, ensure complete and efficient reduction of interchain disulfides.- For lysine conjugation, be aware that the reactivity of different lysine residues can vary.
Linker-Payload Instability - Verify the stability of the linker-payload under the chosen reaction conditions. Some linkers may be susceptible to hydrolysis.
Inaccurate DAR Measurement - Use multiple analytical methods to determine the DAR, such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS).[22][][28]

Quantitative Data Summary

Table 1: Impact of DAR on ADC Pharmacokinetics and Efficacy

Average DARClearance RateLiver Accumulation (%ID/g at 2-6h)In Vivo EfficacyReference
~2-6Comparable/Slower7-10%Better Therapeutic Index[3][4]
~9-10Rapid24-28%Decreased Efficacy[3][4]

Table 2: Comparison of ADC Conjugation Sites and their Impact on Pharmacokinetics

Conjugation MethodConjugation SiteResulting PK ProfileReference
Enzymatic (mTG)Q295 (native antibody)Superior[7][14]
Enzymatic (mTG)Light Chain (LC) recognition motifsSuperior[7][14]
Engineered CysteineS239Favorable[7]
Engineered CysteineL328Favorable[7][14]
Engineered CysteineN325, D265, S442Less Favorable[7]

Experimental Protocols

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

This method is applicable when the drug and antibody have distinct maximum absorbance wavelengths.[22]

  • Sample Preparation: Prepare solutions of the unconjugated antibody and the free drug at known concentrations in the same buffer as the ADC.

  • Spectra Acquisition: Measure the UV-Vis absorbance spectra of the unconjugated antibody, the free drug, and the ADC solution.

  • Calculations:

    • Determine the molar extinction coefficients of the antibody and the drug at their respective absorbance maxima (e.g., 280 nm for the antibody and another wavelength for the drug).

    • Measure the absorbance of the ADC at both wavelengths.

    • Correct for the drug's contribution to the absorbance at 280 nm and the antibody's contribution at the drug's maximum absorbance wavelength.

    • Calculate the molar concentrations of the antibody and the drug in the ADC sample.

    • The DAR is the ratio of the molar concentration of the drug to the molar concentration of the antibody.

Protocol 2: Assessment of ADC Stability by Size Exclusion Chromatography (SEC-HPLC)

SEC-HPLC is used to monitor the formation of aggregates and fragments over time.[11][]

  • Sample Incubation: Incubate the ADC samples under various stress conditions (e.g., elevated temperature, different pH values) for predetermined time points.[29] A control sample should be stored at -70°C.[29]

  • SEC-HPLC Analysis:

    • Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., phosphate (B84403) buffer with salt).[29]

    • Inject the stressed and control ADC samples into the HPLC system.

    • Elute the samples isocratically.

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the monomer, aggregates (higher molecular weight species), and fragments (lower molecular weight species).

    • Calculate the percentage of each species at each time point to assess the stability of the ADC under the tested conditions.

Protocol 3: In Vitro Cytotoxicity Assay

This assay evaluates the potency of the ADC in killing target cancer cells.[][30]

  • Cell Seeding: Seed the target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[30]

  • ADC Treatment: Treat the cells with a serial dilution of the ADC, unconjugated antibody, and free drug. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).

  • Cell Viability Measurement: Assess cell viability using a suitable method, such as the CCK-8 assay[30] or MTT assay.

  • Data Analysis:

    • Plot cell viability against the logarithm of the ADC concentration.

    • Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by fitting the data to a dose-response curve.

Visualizations

ADC_Development_Workflow cluster_selection Component Selection cluster_conjugation Conjugation cluster_characterization Characterization cluster_evaluation Functional Evaluation Ab Antibody Selection Conj_Method Conjugation Method (Site-specific vs. Stochastic) Ab->Conj_Method Payload Payload Selection Payload->Conj_Method Linker Linker Selection Linker->Conj_Method Optimization Process Optimization (pH, Temp, Ratios) Conj_Method->Optimization DAR_Analysis DAR Analysis (HIC, MS, UV-Vis) Optimization->DAR_Analysis Stability Stability Assessment (SEC, DSC) DAR_Analysis->Stability Purity Purity & Aggregation (SEC, CGE) Stability->Purity In_Vitro In Vitro Efficacy (Cytotoxicity Assays) Purity->In_Vitro In_Vivo In Vivo Efficacy & PK (Xenograft Models) In_Vitro->In_Vivo

Caption: A typical workflow for the development and evaluation of an Antibody-Drug Conjugate.

Troubleshooting_Aggregation Start ADC Aggregation Observed Check_DAR Is DAR too high? Start->Check_DAR Check_Hydrophobicity Is Payload/Linker highly hydrophobic? Check_DAR->Check_Hydrophobicity No Action_DAR Optimize & Lower DAR Check_DAR->Action_DAR Yes Check_Conditions Are buffer conditions (pH, salt) optimal? Check_Hydrophobicity->Check_Conditions No Action_Linker Incorporate hydrophilic linker Check_Hydrophobicity->Action_Linker Yes Check_Solvent Is organic solvent concentration high? Check_Conditions->Check_Solvent No Action_Buffer Screen buffer pH & excipients Check_Conditions->Action_Buffer Yes Action_Solvent Minimize solvent & slow addition Check_Solvent->Action_Solvent Yes

Caption: A decision tree for troubleshooting common causes of ADC aggregation.

References

Validation & Comparative

A Comparative Guide to Antibody-Drug Conjugate Linkers: Azido-PEG4-Val-Cit-PAB-MMAE in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is increasingly dominated by Antibody-Drug Conjugates (ADCs), which leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells. The linker, the molecular bridge connecting the antibody to the payload, is a critical determinant of an ADC's efficacy and safety profile. A well-designed linker ensures stability in circulation, minimizing off-target toxicity, while enabling efficient payload release at the tumor site.

This guide provides an objective comparison of Azido-PEG4-Val-Cit-PAB-MMAE, a widely used cleavable linker system, with other prominent ADC linker technologies. The comparison is supported by experimental data from various preclinical studies, detailed methodologies for key evaluative assays, and visualizations to elucidate critical mechanisms and workflows.

Understanding the Components of this compound

The this compound drug-linker is a sophisticated construct with each component serving a distinct purpose:

  • Azido (B1232118) Group: Enables site-specific conjugation to a modified antibody via click chemistry, allowing for precise control over the drug-to-antibody ratio (DAR).

  • PEG4 Spacer: A short polyethylene (B3416737) glycol unit that enhances the hydrophilicity of the ADC. This can improve solubility, reduce aggregation, and potentially lead to better pharmacokinetic properties.

  • Valine-Citrulline (Val-Cit) Dipeptide: This peptide sequence is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This ensures targeted release of the payload within the cancer cell.

  • p-Aminobenzylcarbamate (PAB) Spacer: A self-immolative unit that, upon cleavage of the Val-Cit linker, spontaneously releases the unmodified payload.

  • Monomethyl Auristatin E (MMAE): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.

Comparative Performance of ADC Linkers

The choice of linker technology significantly impacts the therapeutic index of an ADC. The following tables summarize quantitative data from various studies to facilitate a direct comparison between different linker classes.

Note: The data presented below is a compilation from multiple sources. Direct comparison should be made with caution as experimental conditions (e.g., antibody, target antigen, cell line, animal model) can vary between studies.

Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Linker TypePayloadAntibody TargetCell LineIC50 (ng/mL)Reference
Val-Cit-PAB (Cleavable) MMAE CD30 Karpas 299 ~10 [1]
Val-Cit-PAB (Cleavable) MMAE HER2 BT-474 13 - 43 [2]
SMCC (Non-cleavable) DM1 HER2 SK-BR-3 Varies [3]
Hydrazone (pH-sensitive) Doxorubicin - - N/A [4]
Disulfide (Reductively cleavable) DM4 CD56 - N/A [3]
Table 2: Plasma Stability of Different ADC Linkers

Linker stability in plasma is crucial to prevent premature payload release and associated systemic toxicity.

Linker TypeMeasurementSpeciesStabilityReference
Val-Cit-PAB (Cleavable) % Payload ReleaseMouse>20% release after 6 days[5]
Val-Cit-PAB (Cleavable) % Payload ReleaseRat>4% release after 6 days[5]
Val-Cit-PAB (Cleavable) % Payload ReleaseHuman, Monkey<1% release after 6 days[5]
SMCC (Non-cleavable) General Observation-Generally higher stability than cleavable linkers[6][7]
Hydrazone (pH-sensitive) General Observation-Limited plasma stability[6]
Disulfide (Reductively cleavable) General Observation-Variable, can be modulated by steric hindrance[4]
Table 3: In Vivo Efficacy of ADCs with Different Linkers

In vivo studies in animal models are critical for evaluating the anti-tumor activity of ADCs.

Linker TypePayloadTumor ModelEfficacy EndpointResultReference
Val-Cit-PAB (Cleavable) MMAE NCI-N87 Xenograft Tumor Growth InhibitionSignificant inhibition[8]
SMCC (Non-cleavable) DM1 Various Xenografts Tumor Growth InhibitionEffective in various models[9]
GGFG (Cleavable) DXd NCI-N87 Xenograft Tumor Growth InhibitionSuperior to T-DM1[2]
Table 4: Maximum Tolerated Dose (MTD) of ADCs

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.

Linker-PayloadMTD (mg/kg)SpeciesReference
vc-MMAE Varies by ADCHuman[10]
Cys-linker-MMAE ~160 (approaching naked antibody)Not Specified[11]
SMCC-DM1 Varies by ADCHuman[9]

Key Experimental Protocols

Reproducible and well-documented experimental protocols are fundamental to the evaluation of ADC performance. Below are detailed methodologies for key assays.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

Materials:

  • Target cancer cell lines (e.g., SK-BR-3 for HER2-targeted ADCs)

  • Complete cell culture medium

  • ADC constructs at various concentrations

  • Control antibody (unconjugated)

  • Free payload

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 atmosphere.[12]

  • ADC Treatment: Prepare serial dilutions of the ADC, control antibody, and free payload in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only as a blank control.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 72-96 hours) at 37°C and 5% CO2.[12]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[12]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 10-15 minutes to ensure complete dissolution.[13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Plasma Stability Assay (ELISA-based)

Objective: To measure the amount of intact ADC in plasma over time to assess linker stability.

Materials:

  • Test animals (e.g., mice, rats, or cynomolgus monkeys)

  • ADC construct

  • Anticoagulant (e.g., EDTA)

  • ELISA plates

  • Coating antibody (e.g., anti-human IgG)

  • Detection antibody (e.g., anti-payload antibody conjugated to HRP)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Dosing: Administer a single intravenous dose of the ADC to the test animals.

  • Sample Collection: Collect blood samples at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours) into tubes containing an anticoagulant.[5]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • ELISA Plate Coating: Coat the wells of an ELISA plate with the coating antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add diluted plasma samples and a standard curve of the ADC to the wells. Incubate for 1-2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the HRP-conjugated detection antibody. Incubate for 1 hour at room temperature.

  • Signal Development: Wash the plate and add the substrate solution. Incubate in the dark until a color develops.

  • Absorbance Measurement: Stop the reaction with the stop solution and read the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of intact ADC in the plasma samples using the standard curve. Plot the concentration over time to determine the pharmacokinetic profile and half-life of the ADC.

In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor activity of an ADC in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • ADC construct

  • Vehicle control (e.g., PBS)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of the human cancer cell line into the flank of the mice.[14]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor volume regularly using calipers (Volume = 0.5 x length x width²).[14]

  • Animal Grouping: Randomize the mice into different treatment groups (e.g., vehicle control, unconjugated antibody, and ADC at different doses).

  • Dosing: Administer the ADC and control treatments to the respective groups, typically via intravenous injection. The dosing schedule can be a single dose or multiple doses over a period of time.[8]

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight of the mice throughout the study.[8]

  • Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined maximum size or if the animals show signs of excessive toxicity.

  • Data Analysis: Plot the mean tumor volume for each group over time to generate tumor growth curves. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Visualizing ADC Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) help to illustrate complex biological processes and experimental designs.

Val-Cit-PAB Linker Cleavage Pathway cluster_circulation Systemic Circulation (Stable) cluster_cell Target Tumor Cell ADC Antibody-Drug Conjugate (Intact) Internalization Internalization via Endocytosis ADC->Internalization Binding to Tumor Antigen Lysosome Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage Lysosome->Cleavage SelfImmolation PAB Self-Immolation Cleavage->SelfImmolation Payload Active MMAE Payload SelfImmolation->Payload Apoptosis Apoptosis Payload->Apoptosis

Caption: Intracellular cleavage of the Val-Cit-PAB linker.

ADC_Evaluation_Workflow start ADC Candidate Selection in_vitro In Vitro Evaluation start->in_vitro cytotoxicity Cytotoxicity Assay (e.g., MTT) in_vitro->cytotoxicity stability_vitro Plasma Stability Assay (In Vitro) in_vitro->stability_vitro in_vivo In Vivo Evaluation cytotoxicity->in_vivo stability_vitro->in_vivo stability_vivo Pharmacokinetics & Plasma Stability in_vivo->stability_vivo efficacy Xenograft Efficacy Study in_vivo->efficacy toxicity Toxicity Assessment (MTD) in_vivo->toxicity lead Lead Candidate efficacy->lead toxicity->lead

Caption: A typical preclinical workflow for ADC evaluation.

Linker_Selection_Logic start Start: ADC Design q1 Is Bystander Effect Desired? start->q1 cleavable Choose Cleavable Linker (e.g., Val-Cit, Hydrazone, Disulfide) q1->cleavable Yes non_cleavable Choose Non-Cleavable Linker (e.g., SMCC) q1->non_cleavable No q2 Is Payload Prone to Premature Release? cleavable->q2 end Final Linker Selection non_cleavable->end stable_cleavable Select Stable Cleavable Linker (e.g., Val-Cit) q2->stable_cleavable No less_stable_cleavable Consider Linker Optimization or Alternative Payload q2->less_stable_cleavable Yes stable_cleavable->end less_stable_cleavable->end

Caption: Decision logic for selecting an ADC linker type.

Conclusion

The this compound linker-drug system represents a highly refined technology for the development of ADCs. Its cleavable nature allows for potent bystander killing of neighboring tumor cells, a desirable attribute in heterogeneous tumors. The inclusion of a PEG spacer can enhance its physicochemical properties, and the azido group facilitates precise, site-specific conjugation.

However, the choice of the optimal linker is highly dependent on the specific target, payload, and desired mechanism of action. Non-cleavable linkers, for instance, generally exhibit greater plasma stability and may offer a wider therapeutic window in certain contexts, although they typically lack a bystander effect. As the field of ADCs continues to evolve, a thorough understanding of the interplay between the antibody, linker, and payload, supported by robust experimental evaluation, will be paramount in the design of the next generation of targeted cancer therapies.

References

A Head-to-Head Comparison: Val-Cit-PAB vs. Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal ADC Linker

The linker is a critical component of an Antibody-Drug Conjugate (ADC), profoundly influencing its therapeutic index by balancing stability in circulation and efficient payload release within the target cell. The choice between a cleavable linker, such as the cathepsin B-sensitive valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB), and a non-cleavable linker represents a pivotal decision in ADC design. This guide provides an objective, data-driven comparison of these two prominent linker technologies to inform rational drug development.

Mechanism of Action: A Tale of Two Release Strategies

The fundamental difference between Val-Cit-PAB and non-cleavable linkers lies in their payload release mechanisms.

Val-Cit-PAB (Cleavable Linker): This system is engineered for controlled, intracellular cleavage. Following receptor-mediated endocytosis, the ADC is trafficked to the lysosome. The acidic environment and high concentration of proteases, particularly cathepsin B, lead to the specific enzymatic cleavage of the Val-Cit dipeptide. This initiates a self-immolative cascade of the PAB spacer, releasing the unmodified, fully active cytotoxic payload into the cytoplasm. This release of a membrane-permeable drug is the basis for the potent "bystander effect," where the payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.

cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Tumor Cell ADC_stable ADC with Val-Cit-PAB Linker (Stable) Internalization 1. Receptor Binding & Internalization (Endocytosis) ADC_stable->Internalization Lysosome 2. Trafficking to Lysosome (Acidic pH, High Cathepsin B) Internalization->Lysosome Cleavage 3. Enzymatic Cleavage of Val-Cit by Cathepsin B Lysosome->Cleavage Release 4. PAB Self-Immolation & Release of Unmodified Payload Cleavage->Release Effect 5. Cytotoxic Effect Release->Effect Bystander 6. Bystander Effect: Payload diffuses to kill neighboring cells Release->Bystander

Fig 1. Mechanism of a Val-Cit-PAB cleavable linker.

Non-Cleavable Linkers: In contrast, non-cleavable linkers, such as those utilizing succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), lack a specific chemical trigger for payload release. The entire ADC must be internalized and the antibody component completely degraded by lysosomal proteases. This process liberates the payload still attached to the linker and a single amino acid (typically lysine (B10760008) or cysteine) from the antibody. The resulting payload-linker-amino acid complex is often charged and membrane-impermeable, thus largely confining the cytotoxic effect to the target cell and limiting the bystander effect.

cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Tumor Cell ADC_stable ADC with Non-Cleavable Linker (Highly Stable) Internalization 1. Receptor Binding & Internalization (Endocytosis) ADC_stable->Internalization Lysosome 2. Trafficking to Lysosome Internalization->Lysosome Degradation 3. Complete Antibody Proteolysis Lysosome->Degradation Release 4. Release of Payload- Linker-Amino Acid Complex Degradation->Release Effect 5. Cytotoxic Effect (Confined to Target Cell) Release->Effect

Fig 2. Mechanism of a non-cleavable linker.

Quantitative Performance Comparison

The choice of linker technology has a direct impact on the stability, potency, and efficacy of an ADC. The following tables summarize key experimental data comparing Val-Cit-PAB linkers with non-cleavable counterparts.

Data Presentation: Stability, Cytotoxicity, and Efficacy

Table 1: General Characteristics and Performance Summary

FeatureVal-Cit-PAB (Cleavable)Non-Cleavable Linker
Release Mechanism Enzymatic (Cathepsin B) cleavage in lysosomeProteolytic degradation of the entire antibody in lysosome
Released Payload Unmodified, active drugPayload-linker-amino acid complex
Plasma Stability Generally stable in human plasma; less stable in rodent plasmaHigh stability across species
Bystander Effect SignificantMinimal to none
Ideal For Heterogeneous tumors, overcoming resistanceHomogeneous, high-antigen expressing tumors

Table 2: Comparative Plasma Stability

ADC Construct / Linker TypeSpeciesAssay Duration% Payload ReleaseReference
mc-vc-PAB-MMAE (Cleavable)Human, Monkey6 days< 1%[1]
mc-vc-PAB-MMAE (Cleavable)Mouse6 days~25%[1]
Cys-linker-MMAE (Non-cleavable)Human7 days< 0.01%[1]

Table 3: Comparative In Vitro Cytotoxicity (IC50)

ADC ExampleLinker TypeTarget Cell Line (Antigen Expression)IC50 (ng/mL)Reference
Trastuzumab-vc-MMAECleavable (Val-Cit)SK-BR-3 (HER2+++)5 - 20
Trastuzumab-DM1 (T-DM1)Non-cleavable (SMCC)SK-BR-3 (HER2+++)10 - 50
Trastuzumab-vc-MMAECleavable (Val-Cit)JIMT-1 (HER2+)100 - 500
Trastuzumab-DM1 (T-DM1)Non-cleavable (SMCC)JIMT-1 (HER2+)>1000

Table 4: Comparative In Vivo Efficacy (Xenograft Models)

ADC ExampleLinker TypeXenograft ModelDosingTumor Growth Inhibition (TGI)Reference
Trastuzumab-vc-MMAECleavable (Val-Cit)NCI-N87 (Gastric)10 mg/kg, single dose>90% (with regression)
Trastuzumab-DM1 (T-DM1)Non-cleavable (SMCC)NCI-N87 (Gastric)10 mg/kg, single dose~80%
Trastuzumab-vc-MMAECleavable (Val-Cit)JIMT-1 (Breast)10 mg/kg, single dose~70%
Trastuzumab-DM1 (T-DM1)Non-cleavable (SMCC)JIMT-1 (Breast)15 mg/kg, single dose~50%

The Critical Role of the Bystander Effect

The ability of a cleavable linker like Val-Cit-PAB to release a membrane-permeable payload is a key advantage, particularly in solid tumors known for heterogeneous antigen expression. The payload can kill adjacent tumor cells that may not express the target antigen, thereby preventing tumor escape and enhancing overall efficacy. Non-cleavable linkers, by releasing a charged, membrane-impermeable metabolite, largely abrogate this effect.

cluster_vc Val-Cit-PAB Linker (Cleavable) cluster_nc Non-Cleavable Linker Ag_pos_vc Antigen-Positive Cell Payload Membrane-Permeable Payload (e.g., MMAE) Ag_pos_vc->Payload Releases Killed_vc Cell Death Ag_neg_vc1 Antigen-Negative Cell Ag_neg_vc1->Killed_vc Ag_neg_vc2 Antigen-Negative Cell Ag_neg_vc2->Killed_vc Payload->Ag_neg_vc1 Diffuses & Kills Payload->Ag_neg_vc2 Diffuses & Kills Ag_pos_nc Antigen-Positive Cell Metabolite Charged Metabolite (Membrane-Impermeable) Ag_pos_nc->Metabolite Releases Killed_nc Cell Death Ag_pos_nc->Killed_nc Ag_neg_nc1 Antigen-Negative Cell (Unaffected) Ag_neg_nc2 Antigen-Negative Cell (Unaffected) Metabolite->Ag_pos_nc Trapped

Fig 3. Bystander effect comparison.

Experimental Protocols

Accurate preclinical assessment is vital for selecting the appropriate linker. Below are generalized methodologies for key comparative experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

  • Cell Seeding: Plate target cancer cells (e.g., SK-BR-3, JIMT-1) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for adherence.

  • ADC Treatment: Prepare serial dilutions of the ADCs (e.g., Val-Cit-PAB linked vs. non-cleavable linked) and control articles (unconjugated antibody, free payload). Replace the cell culture medium with medium containing the various concentrations of the test articles.

  • Incubation: Incubate the plates for a period that allows for ADC internalization and cytotoxicity, typically 72 to 120 hours, at 37°C and 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[2]

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability data against the ADC concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC linker and the extent of premature payload release in plasma.

  • Incubation: Incubate the test ADC at a set concentration (e.g., 100 µg/mL) in plasma from different species (human, monkey, mouse) at 37°C.[1] Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144 hours).

  • Quantification of Intact ADC (ELISA-based):

    • Coat a 96-well plate with the target antigen.

    • Add plasma samples. The intact ADC will bind to the antigen.

    • Detect the bound ADC using an enzyme-conjugated secondary antibody that is specific to the payload.

    • Add a chromogenic substrate and measure the resulting signal, which is proportional to the concentration of intact ADC.

  • Quantification of Released Payload (LC-MS/MS):

    • Extract the free payload from the plasma samples using protein precipitation or solid-phase extraction.

    • Analyze the extracted samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the concentration of the released payload.

  • Data Analysis: Plot the concentration of intact ADC or released payload over time to determine the stability profile and calculate the ADC's half-life in plasma.

Bystander Effect Co-Culture Assay

This assay quantifies the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.[3]

  • Cell Preparation: Label the antigen-negative cell line (e.g., MCF7) with a fluorescent marker (e.g., GFP) for easy identification.

  • Co-Culture Seeding: Seed a mixture of antigen-positive cells (e.g., N87) and the labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 9:1).[3]

  • ADC Treatment: Treat the co-culture with the test ADCs at a concentration known to be highly cytotoxic to the antigen-positive cells but sub-lethal to the antigen-negative cells in a monoculture setting.[3]

  • Incubation: Incubate the plate for 72-120 hours to allow for payload release from the antigen-positive cells and subsequent diffusion and killing of the antigen-negative cells.

  • Analysis (Flow Cytometry or High-Content Imaging):

    • Harvest the cells and analyze by flow cytometry. The viability of the antigen-negative population is determined by gating on the fluorescently labeled cells and assessing a viability dye (e.g., Propidium Iodide or DAPI).

    • Alternatively, use high-content imaging to automatically count the number of viable and non-viable cells in each population directly in the plate.

  • Data Analysis: Calculate the percentage of cell death in the antigen-negative population and compare the effects of the Val-Cit-PAB ADC versus the non-cleavable ADC.

Conclusion: Selecting the Optimal Linker

The choice between a Val-Cit-PAB cleavable linker and a non-cleavable linker is a strategic decision that hinges on the specific biological context of the intended target.

  • Val-Cit-PAB linkers are often favored for treating solid tumors with heterogeneous antigen expression. Their ability to induce a potent bystander effect can overcome limitations of targeted therapy, leading to more profound and durable anti-tumor responses, as suggested by the superior in vivo efficacy data in some models. However, this comes with a potential trade-off of lower plasma stability, particularly in preclinical rodent models, which must be carefully considered during development.

  • Non-cleavable linkers offer superior plasma stability, which can translate to a wider therapeutic window and a more favorable safety profile by minimizing off-target toxicity.[4] This makes them an excellent choice for hematological malignancies or solid tumors with high, homogeneous antigen expression where the bystander effect is less critical and systemic exposure of the free payload is a greater concern.

Ultimately, the optimal linker must be determined empirically. A thorough preclinical evaluation using the robust experimental methodologies outlined in this guide is paramount to making an informed decision and advancing the most promising and effective ADC candidate toward clinical development.

References

A Comparative Guide to PAB-Based Linkers for Antibody-Drug Conjugates: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker connecting the antibody to the cytotoxic payload. The p-aminobenzyl (PAB) self-immolative spacer is a cornerstone of modern ADC design, particularly in cathepsin-cleavable linkers. Its primary function is to ensure the efficient and traceless release of the unmodified payload following enzymatic cleavage of a dipeptide trigger. However, the stability and performance of PAB-based linkers can be significantly influenced by the choice of dipeptide and other structural modifications.

This guide provides an objective comparison of different PAB-based linkers, summarizing key in vitro and in vivo performance data to inform rational ADC design.

Quantitative Data Summary

The following tables summarize the comparative performance of various PAB-based linkers from preclinical studies. Direct head-to-head comparisons in a single study are noted where available.

Table 1: In Vitro Plasma Stability of Dipeptide-PAB Linkers

Linker VariantPlasma SourceStability MetricResultReference
Val-Cit-PAB HumanComparative StabilitySubstantially more stable than Phe-Lys-PAB[1]
Phe-Lys-PAB HumanComparative StabilitySubstantially less stable than Val-Cit-PAB[1]
Val-Cit-PAB MousePayload ReleaseNearly 25% MMAE release after 6 days[2]
Val-Cit-PAB Human, MonkeyPayload Release<1% MMAE release after 6 days[2]
EVCit-PAB MouseComparative StabilityDramatically improved stability over VCit-PAB[3]
Glucuronide-PAB RatPayload ReleaseLower payload release than non-glucuronide conjugates[4]

Table 2: In Vivo Performance Comparison of PAB-Based Linkers

Linker ComparisonAnimal ModelKey Finding(s)Quantitative DataReference
EVCit-PAB vs. VCit-PAB MouseImproved ADC half-life and tumor efficacy.Half-life increased from 2 days (VCit) to 12 days (EVCit) .[3]
Glucuronide-PAB vs. Val-Cit-PAB MouseGreater in vivo efficacy but less well-tolerated.-[1]
Exo-Linker ADC vs. T-DXd (Val-Cit derivative) RatSuperior DAR retention over time.T-DXd DAR decreased by ~50% in 7 days; Exo-Linker showed greater retention.[5]
cBuCit-PAB vs. Val-Cit-PAB MouseSimilar tumor growth inhibition.Exhibited more specific dependence on cathepsin B for cleavage.[6]
Val-Lys-PAB (PEGylated) vs. Non-PEGylated MouseProlonged half-life and enhanced tumor suppression.-[7]

Mechanism of Action: The PAB Self-Immolative Spacer

The fundamental role of the PAB spacer is to facilitate the release of the payload in its native, active form. This process is initiated by the enzymatic cleavage of the dipeptide trigger within the lysosome of a target cancer cell.

PAB_Cleavage_Mechanism ADC Antibody-Dipeptide-PAB-Payload (Stable in Circulation) Internalization Internalization into Target Cancer Cell ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Cleavage Enzymatic Cleavage (e.g., Cathepsin B) Lysosome->Cleavage Proteases Intermediate Unstable Intermediate (p-aminobenzyl carbamate) Cleavage->Intermediate Elimination 1,6-Elimination (Self-Immolation) Intermediate->Elimination Payload Active Payload (Released) Elimination->Payload Byproducts Aza-quinone Methide + CO2 Elimination->Byproducts

Figure 1. Mechanism of payload release via a dipeptide-PAB linker.

Upon cleavage of the amide bond between the dipeptide (e.g., Val-Cit) and the PAB spacer, a cascade is initiated. The resulting p-aminobenzyl carbamate (B1207046) is electronically unstable and undergoes a spontaneous 1,6-elimination reaction. This process releases the unmodified payload, carbon dioxide, and an aza-quinone methide byproduct.[8][9]

Experimental Protocols

Accurate assessment of linker stability and efficacy is crucial for ADC development. The following are generalized protocols for key in vitro and in vivo experiments.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and quantify the rate of payload deconjugation in plasma from various species.

Methodology:

  • Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat) at a defined concentration (e.g., 100 µg/mL) at 37°C.[2]

  • Time Points: Aliquots are collected at multiple time points (e.g., 0, 8, 24, 48, 96, 168 hours).

  • Sample Preparation:

    • For Drug-to-Antibody Ratio (DAR) Analysis: The ADC is purified from the plasma sample using an affinity capture method, such as Protein A magnetic beads.

    • For Free Payload Analysis: Proteins in the plasma are precipitated using an organic solvent (e.g., acetonitrile). The supernatant containing the small molecule payload is collected after centrifugation.

  • Quantification:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the preferred method for both DAR and free payload analysis. For DAR, the purified ADC is analyzed to determine the average number of drugs per antibody over time. For free payload, the supernatant is analyzed to quantify the amount of released drug.[2][10]

    • ELISA (Enzyme-Linked Immunosorbent Assay): Separate ELISAs can be used to measure the concentration of total antibody and the antibody-conjugated drug. The difference indicates the extent of deconjugation.

Protocol 2: In Vivo Stability and Efficacy Assessment

Objective: To evaluate the pharmacokinetic profile, linker stability, and anti-tumor efficacy of the ADC in a relevant animal model.

Methodology:

  • Animal Model: Typically, tumor xenograft models are used, where human cancer cells are implanted into immunodeficient mice.

  • ADC Administration: The ADC is administered intravenously (IV) to the tumor-bearing mice at one or more dose levels.

  • Pharmacokinetics and Stability:

    • Blood samples are collected at predetermined time points post-administration.

    • Plasma is isolated, and the concentration of total antibody and intact ADC (antibody-conjugated drug) is quantified using LC-MS or ELISA to determine the ADC's half-life and the rate of in vivo deconjugation.[5]

  • Efficacy:

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • Animal body weight is monitored as an indicator of toxicity.

    • At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry to confirm payload delivery).

experimental_workflow cluster_0 In Vitro Comparison cluster_1 In Vivo Comparison ADC_A ADC with Linker A Plasma_Stability Plasma Stability Assay (LC-MS / ELISA) ADC_A->Plasma_Stability Cell_Cytotoxicity Cytotoxicity Assay (IC50 Determination) ADC_A->Cell_Cytotoxicity ADC_B ADC with Linker B ADC_B->Plasma_Stability ADC_B->Cell_Cytotoxicity PK_Study Pharmacokinetics (PK) & Stability Study Plasma_Stability->PK_Study Inform Efficacy_Study Anti-Tumor Efficacy Study Cell_Cytotoxicity->Efficacy_Study Inform Xenograft Tumor Xenograft Model (e.g., Mice) Xenograft->PK_Study Dosing Xenograft->Efficacy_Study Dosing

Figure 2. General workflow for comparing different ADC linkers.

Discussion and Conclusion

The selection of a dipeptide sequence and other modifications to the PAB-based linker platform has a profound impact on the stability and in vivo performance of an ADC.

  • Dipeptide Choice: The Val-Cit dipeptide remains the gold standard due to its high stability in human plasma and efficient cleavage by lysosomal proteases.[1] In contrast, linkers like Phe-Lys have demonstrated significantly lower plasma stability.

  • Improving Mouse Model Translatability: Standard Val-Cit linkers show instability in rodent plasma due to the enzyme carboxylesterase Ces1c, which can complicate preclinical evaluation.[3][10] The development of the EVCit-PAB linker, which adds a glutamic acid residue, dramatically improves stability in mice, leading to a more accurate assessment of in vivo efficacy.[3]

  • Hydrophilicity and DAR: The inherent hydrophobicity of the PAB moiety can lead to ADC aggregation, particularly at higher drug-to-antibody ratios (DAR).[11][12] Innovative designs like the "Exo-Linker" or the incorporation of hydrophilic PEG chains can mitigate this issue, allowing for the development of ADCs with higher DARs, improved pharmacokinetics, and potentially enhanced efficacy.[5][7]

  • Alternative Cleavage Strategies: While cathepsin-cleavable dipeptides are common, other enzymatic triggers like β-glucuronidase can be paired with a PAB spacer. These alternatives can offer different stability and release profiles, though tolerability must be carefully assessed.[1][13]

References

Validating ADC Efficacy: A Comparative Guide to Azido-PEG4-Val-Cit-PAB-MMAE and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

The precise validation of antibody-drug conjugate (ADC) targeting and internalization is a cornerstone of preclinical development, ensuring that these potent therapies are both effective and specific. The Azido-PEG4-Val-Cit-PAB-MMAE linker-payload is a widely utilized tool for this purpose, offering a versatile platform for conjugating the cytotoxic agent Monomethyl Auristatin E (MMAE) to an antibody. This guide provides a comprehensive comparison of this system with its alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal validation strategy.

Mechanism of Action: The Val-Cit-PAB-MMAE System

The this compound system is engineered for controlled drug release within the target cancer cell. The azido (B1232118) group facilitates precise conjugation to an alkyne-modified antibody via click chemistry.[1] Upon binding to its target antigen on the cancer cell surface, the ADC is internalized, typically through receptor-mediated endocytosis.[2][3] The ADC-antigen complex is then trafficked to the lysosome. Inside the acidic and enzyme-rich environment of the lysosome, the valine-citrulline (Val-Cit) dipeptide linker is recognized and cleaved by proteases like Cathepsin B, which are often upregulated in tumor cells.[4][5] This cleavage initiates the collapse of the self-immolative p-aminobenzylcarbamate (PAB) spacer, leading to the release of the potent microtubule inhibitor, MMAE.[6][7] Once liberated, MMAE can diffuse into the cytoplasm, disrupt the microtubule network, induce cell cycle arrest, and ultimately trigger apoptosis.[6][8]

ADC_Mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space ADC ADC (Antibody-Linker-MMAE) TargetCell Target Cancer Cell (Antigen Positive) ADC->TargetCell 1. Targeting & Binding Endosome Endosome TargetCell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking MMAE Free MMAE Lysosome->MMAE 4. Linker Cleavage & Payload Release Apoptosis Apoptosis MMAE->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action for an ADC with a cleavable Val-Cit linker.

Comparative Analysis of Linker-Payload Systems

The choice of linker technology is a critical determinant of an ADC's therapeutic index. The Val-Cit-PAB-MMAE system represents a cleavable linker strategy, which contrasts with non-cleavable linkers.

Cleavable Linkers (e.g., Val-Cit-PAB-MMAE): These are designed to release the payload upon encountering specific triggers in the tumor microenvironment or within the cancer cell, such as proteases, low pH, or a high glutathione (B108866) concentration.[4] A key advantage of this approach is the potential for a "bystander effect."[4][9] The released, membrane-permeable payload (like MMAE) can diffuse out of the target cell and kill neighboring, antigen-negative cancer cells, which is particularly advantageous in heterogeneous tumors.[9][10]

Non-Cleavable Linkers (e.g., SMCC-DM1): These linkers remain stably attached to the antibody. The payload is only released after the entire antibody is degraded within the lysosome.[4][8] This typically results in charged payload-amino acid metabolites that are less membrane-permeable, thus limiting the bystander effect.[11] However, non-cleavable linkers often exhibit greater stability in plasma, potentially reducing off-target toxicity and leading to a wider therapeutic window.[8][12]

Quantitative Data Summary: Cleavable vs. Non-Cleavable Linkers

The following table summarizes comparative in vitro cytotoxicity data for ADCs utilizing cleavable (Val-Cit-MMAE) and non-cleavable linkers. It is important to note that IC50 values are highly dependent on the antibody, target antigen expression levels, and the specific cell line used.

Linker TypeLinker-Payload ExampleTarget Cell LineIC50 (approx.)Key Characteristics
Cleavable Trastuzumab-Val-Cit-MMAESK-BR-3 (HER2 high)14.3 pM[11]Enables bystander effect; payload released by enzymatic cleavage.[11]
Non-Cleavable Trastuzumab-SMCC-DM1 (Kadcyla)SK-BR-3 (HER2 high)33 pM[11]High plasma stability; limited bystander effect; payload released upon antibody catabolism.[8][11]
Cleavable Anti-HER2-Val-Cit-MMAEN87 (HER2 high)13-50 ng/mL[13]Potent activity in high antigen expressing cells.[13]
Non-Cleavable Cys-linker-MMAE-10⁻¹¹ mol/L (payload)[11]Reduced bystander toxicity compared to cleavable counterparts.[11]

Key Experimental Protocols for ADC Validation

Validating ADC targeting and internalization involves a suite of assays designed to measure binding, uptake, cytotoxicity, and the bystander effect.

ADC Conjugation via Click Chemistry

The Azido-PEG4 moiety allows for a highly specific and efficient conjugation to an alkyne-modified antibody using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry."[1][14]

Conjugation_Workflow Ab Alkyne-Modified Antibody Reaction CuAAC Reaction (e.g., CuSO4, Ligand, Reducing Agent) Ab->Reaction Linker Azido-PEG4-vc-PAB-MMAE Linker->Reaction Purification Purification (e.g., SEC) Reaction->Purification Conjugation ADC Purified ADC Purification->ADC Removal of Unreacted Components

Caption: Experimental workflow for ADC conjugation using click chemistry.

Protocol:

  • Preparation: Prepare stock solutions of the alkyne-modified antibody in a suitable buffer (e.g., PBS), the azide-linker-payload in an organic solvent (e.g., DMSO), a copper (I) catalyst (e.g., CuSO4 with a reducing agent like sodium ascorbate), and a copper-stabilizing ligand (e.g., THPTA).[1]

  • Reaction: Combine the antibody and the azide-linker-payload at a desired molar ratio. Initiate the click reaction by adding the copper catalyst and ligand.

  • Incubation: Incubate the reaction mixture at room temperature, protected from light, for approximately 30-60 minutes.[1]

  • Purification: Purify the resulting ADC to remove excess linker-payload and reaction components using methods like size-exclusion chromatography (SEC).[1]

  • Characterization: Analyze the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation.

Internalization Assay using Live-Cell Imaging

This assay kinetically measures the internalization of an ADC into live cells using pH-sensitive dyes.

Protocol (using Incucyte® FabFluor-pH System):

  • Cell Seeding: Seed target cells (e.g., 5,000-30,000 cells/well) into a 96-well plate and allow them to adhere.[1][15]

  • Antibody Labeling: In a separate plate, mix the ADC (or antibody) with the Incucyte® FabFluor-pH reagent at a 1:3 molar ratio. This reagent is a Fab fragment conjugated to a pH-sensitive dye that fluoresces brightly in the acidic environment of endosomes and lysosomes. Incubate for 15 minutes at 37°C.[1][15]

  • Treatment: Add the FabFluor-ADC complex to the wells containing the target cells.

  • Imaging: Immediately place the plate into a live-cell analysis system (e.g., Incucyte®) equipped with fluorescence imaging capabilities.[15]

  • Analysis: Acquire phase-contrast and red fluorescence images every 15-30 minutes for up to 48 hours. The software quantifies the red fluorescent area over time, which is proportional to the amount of internalized ADC.[1][15]

Alternative Internalization Methods:

  • Fluorescence Microscopy: Cells are incubated with a fluorescently labeled ADC, and internalization is visualized using confocal microscopy. Co-staining with lysosomal markers can confirm trafficking to the correct compartment.[16]

  • Radiolabeling: The ADC is labeled with a radioisotope (e.g., Zirconium-89). Cells are treated with the radiolabeled ADC, and internalization is quantified by measuring the radioactivity of the cell lysate over time. This method is highly sensitive and allows for in vivo biodistribution studies.[17][18]

Cytotoxicity Assay

Cytotoxicity assays are crucial for determining the potency of the ADC and calculating its half-maximal inhibitory concentration (IC50). The MTT assay is a common colorimetric method.[15][19]

Protocol (MTT Assay):

  • Cell Seeding: Plate target cells in a 96-well plate at a predetermined density (e.g., 1,000-10,000 cells/well) and incubate overnight.[19]

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Add these to the respective wells and incubate for a period that allows for internalization and cell death (typically 48-144 hours).[19]

  • MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[11]

  • Solubilization: Aspirate the medium and add a solubilization solution (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11][19]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.

Bystander Effect Assay

This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.

Protocol (Co-culture Method):

  • Cell Preparation: Use two cell lines: an antigen-positive (Ag+) line and an antigen-negative (Ag-) line. The Ag- line should be labeled (e.g., expressing GFP) for easy differentiation.[10][15]

  • Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in various ratios (e.g., 90:10, 50:50, 10:90) in a 96-well plate.[10]

  • ADC Treatment: Treat the co-cultures with the ADC at a concentration that is highly cytotoxic to Ag+ cells but has minimal direct effect on Ag- cells in monoculture.[10][20]

  • Monitoring: Incubate for 72-120 hours. Monitor the viability of the Ag- (GFP-positive) cell population using live-cell imaging or flow cytometry.

  • Analysis: Quantify the reduction in the Ag- cell population in the presence of Ag+ cells and the ADC, compared to controls (co-culture without ADC, Ag- monoculture with ADC). A significant decrease in the Ag- population indicates a bystander effect.[20]

Choosing the Right Validation Strategy

The optimal strategy for validating ADC targeting and internalization depends on the specific research question and the characteristics of the ADC.

Decision_Tree Start Start: Choose Validation Strategy Q1 Primary Goal? Start->Q1 Q2 Tumor Heterogeneity a Key Concern? Q1->Q2 Assess Efficacy in Heterogeneous Tumors Q3 Need High In Vivo Sensitivity/Biodistribution? Q1->Q3 Optimize Safety & Pharmacokinetics A1 Use Cleavable Linker (e.g., Val-Cit-MMAE) & perform Bystander Assay Q2->A1 Yes A2 Use Non-Cleavable Linker (e.g., SMCC-DM1) & focus on Plasma Stability Q2->A2 No A3 Use Radiolabeling for Internalization & In Vivo Imaging Q3->A3 Yes A4 Use Live-Cell Imaging (e.g., Incucyte) for High-Throughput Screening Q3->A4 No (focus on in vitro kinetics)

Caption: Decision guide for selecting an ADC validation strategy.

References

The Impact of PEG Linker Length on Antibody-Drug Conjugate Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) hinges on the careful selection of each component, with the linker playing a pivotal role in determining the therapeutic index. Among the various linker strategies, the incorporation of polyethylene (B3416737) glycol (PEG) chains has emerged as a critical tool for modulating the physicochemical and pharmacological properties of ADCs. This guide provides a head-to-head comparison of ADCs with different PEG chain lengths, supported by experimental data, to inform the development of next-generation targeted cancer therapies.

The length of the PEG chain in an ADC linker profoundly influences its solubility, stability, pharmacokinetics (PK), and ultimately, its anti-tumor efficacy and toxicity profile.[1] Hydrophobic drug payloads can induce aggregation and rapid clearance of ADCs from circulation. The inclusion of hydrophilic PEG linkers can counteract these issues, permitting higher drug-to-antibody ratios (DARs) without compromising the ADC's desirable properties.[1][2]

Comparative Analysis of ADC Performance by PEG Linker Length

The selection of an optimal PEG linker length is a balancing act between improving pharmacokinetic parameters and preserving potent cytotoxicity. The following tables summarize key performance metrics from various studies, comparing ADCs with different PEG linker lengths.

In Vitro Cytotoxicity

The effect of PEG linker length on in vitro potency can be context-dependent. While some studies report no significant impact on cytotoxicity with varying PEG lengths, others have observed a decrease in potency with longer PEG chains, particularly in miniaturized antibody formats.[3]

Linker TypePayloadTarget Cell LineIC50 (Concentration for 50% Inhibition)Reference
No PEG (HM)MMAENCI-N87Not explicitly stated, but used as a baseline
4 kDa PEG (HP4KM)MMAENCI-N874.5-fold reduction in cytotoxicity compared to HM[3][4]
10 kDa PEG (HP10KM)MMAENCI-N8722-fold reduction in cytotoxicity compared to HM[3][4]
Non-PEGylatedNot SpecifiedL540cyBaseline tumor weight reduction of 11%
PEG2Not SpecifiedL540cy35-45% reduction in tumor weight[5]
PEG4Not SpecifiedL540cy35-45% reduction in tumor weight[5]
PEG8Not SpecifiedL540cy75-85% reduction in tumor weight[5]
PEG12Not SpecifiedL540cy75-85% reduction in tumor weight[5]
PEG24Not SpecifiedL540cy75-85% reduction in tumor weight[5]
Pharmacokinetics

A general trend observed across multiple studies is that increasing PEG linker length leads to improved pharmacokinetic profiles, characterized by reduced clearance and longer plasma half-life.[2][6] This is attributed to the increased hydrodynamic radius of the ADC, which limits renal clearance.[2]

Linker TypeAnimal ModelKey FindingsReference
< PEG8Sprague-Dawley RatsRapidly increased clearance rates[6]
PEG8Sprague-Dawley RatsSlower clearance, considered a minimum length for optimal clearance in one study[2][6]
> PEG8 (e.g., PEG12, PEG24)Sprague-Dawley RatsDid not provide a further significant advantage in clearance in one study[2]
No PEG (HM)Not SpecifiedHalf-life of 19.6 minutes[4]
4 kDa PEG (HP4KM)Not Specified2.5-fold half-life extension compared to HM[4]
10 kDa PEG (HP10KM)Not Specified11.2-fold half-life extension compared to HM[4]
In Vivo Efficacy

The enhanced pharmacokinetic properties conferred by longer PEG linkers often translate to superior in vivo efficacy.[3] The extended circulation time allows for greater accumulation of the ADC in tumor tissues.[2][5]

Linker TypeTumor ModelKey Efficacy FindingsReference
Non-PEGylatedL540cy xenograft11% decrease in tumor weight[5]
PEG2 / PEG4L540cy xenograft35-45% decrease in tumor weights[5]
PEG8 / PEG12 / PEG24L540cy xenograft75-85% reduction in tumor weights[5]
10 kDa PEG (HP10KM)NCI-N87 tumor modelMost ideal tumor therapeutic ability compared to no PEG and 4 kDa PEG[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of ADCs with varying PEG linkers. Below are representative protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT-based)
  • Cell Culture : Target cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2]

  • Cell Seeding : Cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[2]

  • ADC Treatment : Serial dilutions of ADCs with different PEG linker lengths are prepared and added to the cells for a specified incubation period (e.g., 72-96 hours).[2]

  • MTT Assay : MTT solution is added to each well, allowing for the formation of formazan (B1609692) crystals by viable cells.[2]

  • Data Analysis : The formazan crystals are solubilized, and the absorbance is measured to determine cell viability and calculate IC50 values.

Pharmacokinetic (PK) Study in Rodents
  • Animal Model : Healthy mice or rats are utilized for the study.[1]

  • Administration : ADCs with varying PEG linker lengths are administered intravenously at a defined dose.[1]

  • Blood Sampling : Blood samples are collected at predetermined time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr).[1]

  • Sample Processing : Plasma is isolated from the blood samples.[1]

  • Quantification : The concentration of the ADC in the plasma is quantified using an ELISA that detects the antibody portion of the conjugate.[1]

  • Data Analysis : Pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC) are determined using non-compartmental analysis.[3]

In Vivo Efficacy Study (Xenograft Model)
  • Tumor Implantation : Human tumor cells are subcutaneously implanted into immunodeficient mice.[3]

  • Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[3]

  • Treatment : Mice are randomized into treatment groups and administered the ADCs (e.g., intravenously) at a specified dose and schedule.[3]

  • Tumor Measurement : Tumor volumes are measured regularly throughout the study.

  • Endpoint : The study is concluded when tumors in the control group reach a predefined size or at a set time point.[1]

  • Data Analysis : Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[1]

Visualizing ADC Mechanisms and Workflows

To better understand the processes involved in ADC development and function, the following diagrams illustrate key pathways and workflows.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Complex ADC-Receptor Complex Receptor->Complex Endosome Endosome Complex->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Cytotoxic Payload Lysosome->Payload Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

Figure 1. General mechanism of action for an antibody-drug conjugate.

Experimental_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesize ADCs with varying PEG linkers Characterization Characterize DAR and physicochemical properties Synthesis->Characterization Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity PK Pharmacokinetic (PK) Study in rodents Characterization->PK Efficacy In Vivo Efficacy Study (Xenograft model) PK->Efficacy

Figure 2. A typical experimental workflow for comparing ADCs.

Conclusion

The length of the PEG linker is a critical design parameter in the development of ADCs, with a significant impact on their therapeutic index. While shorter PEG linkers may be sufficient in some contexts, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, especially for ADCs with hydrophobic payloads.[1] However, a potential trade-off with in vitro potency may exist and should be carefully evaluated.[3] The optimal PEG linker length is likely specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide.[1] By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer antibody-drug conjugates.

References

A Comparative Guide to the Stability of Val-Cit and Glutamic Acid-Val-Cit Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly impacting both efficacy and safety. An ideal linker must remain intact in systemic circulation to prevent premature release of the cytotoxic payload and its associated off-target toxicity, while enabling efficient cleavage and drug release within the target tumor cell. This guide provides an objective comparison of two prominent cathepsin-cleavable linkers: the dipeptide valine-citrulline (Val-Cit) and the tripeptide glutamic acid-valine-citrulline (Glu-Val-Cit or EVCit). This comparison is supported by experimental data on their stability in different biological environments and their susceptibility to enzymatic cleavage.

Comparative Stability Data

The following tables summarize the key quantitative data comparing the stability and activity of Val-Cit and Glu-Val-Cit linkers.

Table 1: Plasma Stability of ADCs with Val-Cit vs. Glu-Val-Cit Linkers
Parameter Val-Cit Linker Glu-Val-Cit Linker
Stability in Human Plasma High (No significant degradation observed after 28 days at 37°C)[1]High (No significant degradation observed after 28 days at 37°C)[1]
Stability in Mouse Plasma Low (Unstable due to susceptibility to the carboxylesterase Ces1c)[1][2][3][4][5]High (Almost no premature cleavage observed)[1][2][3][6]
ADC Half-life in Mice Approximately 2 days[2]Approximately 12 days[2]
Table 2: Enzymatic Cleavage and In Vitro Potency
Parameter Val-Cit Linker Glu-Val-Cit Linker
Susceptibility to Cathepsin B Cleavage Susceptible[1][7]Highly responsive, with faster bond cleavage observed in some studies[1]
Susceptibility to Cathepsin L and S Cleavage Susceptible, with slightly faster cleavage by Cathepsin L in one study[1]Susceptible, with similar cleavage rates to Val-Cit by Cathepsin S[1]
In Vitro Cytotoxicity (EC50) Subnanomolar potency against HER2-positive cell lines[1]Comparable subnanomolar potency against HER2-positive cell lines[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of linker stability. The following are outlines of key experimental protocols used in the evaluation of Val-Cit and Glu-Val-Cit linkers.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature drug deconjugation in plasma from various species.

Methodology:

  • Incubate the ADC at a predetermined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse) at 37°C.[7]

  • Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).[7]

  • Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.[7]

  • Quantification Methods:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentrations of the total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[7][8]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload-adducts.[7][8]

Cathepsin-Mediated Cleavage Assay

Objective: To evaluate the susceptibility of the linker to cleavage by lysosomal proteases, simulating the intracellular environment of a target cancer cell.

Methodology:

  • Prepare reaction mixtures containing the ADC or a small molecule fluorescent probe with the linker of interest.

  • Add a specific human cathepsin enzyme (e.g., Cathepsin B, L, or S).[1]

  • Incubate the mixture at 37°C.

  • Monitor the cleavage of the linker over time by measuring the release of the payload or the fluorescent signal.[1]

  • Determine the rate of cleavage for each linker with different cathepsins.

Visualizing Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for comparing linker stability and the mechanisms of linker cleavage.

G cluster_0 ADC Preparation cluster_1 In Vitro Stability Assays cluster_2 Analysis cluster_3 In Vivo Studies (Mouse Model) ADC_VC ADC with Val-Cit Linker Plasma_H Incubate in Human Plasma ADC_VC->Plasma_H Test Conditions Plasma_M Incubate in Mouse Plasma ADC_VC->Plasma_M Test Conditions Cathepsin Incubate with Cathepsins ADC_VC->Cathepsin Test Conditions PK Pharmacokinetic Profiling ADC_VC->PK Test Conditions Efficacy Antitumor Efficacy ADC_VC->Efficacy Test Conditions ADC_EVC ADC with Glu-Val-Cit Linker ADC_EVC->Plasma_H Test Conditions ADC_EVC->Plasma_M Test Conditions ADC_EVC->Cathepsin Test Conditions ADC_EVC->PK Test Conditions ADC_EVC->Efficacy Test Conditions LCMS LC-MS Analysis (Intact ADC, Free Payload) Plasma_H->LCMS ELISA ELISA Analysis (Total Ab, Conjugated Drug) Plasma_H->ELISA Plasma_M->LCMS Plasma_M->ELISA Cathepsin->LCMS PK->LCMS Blood Samples Efficacy->PK Correlate with

Caption: Experimental workflow for the comparative stability analysis of Val-Cit and Glu-Val-Cit linkers.

G cluster_0 Desired Intracellular Cleavage (Tumor Cell Lysosome) cluster_1 Premature Cleavage in Mouse Plasma ADC_Internalized ADC Internalized into Lysosome Cathepsin_Cleavage Cathepsin B/L/S Cleavage ADC_Internalized->Cathepsin_Cleavage Val-Cit or Glu-Val-Cit Payload_Release Payload Release & Cell Death Cathepsin_Cleavage->Payload_Release ADC_VC_Plasma Val-Cit ADC in Mouse Plasma Ces1c Carboxylesterase 1c (Ces1c) ADC_VC_Plasma->Ces1c Cleavage Premature_Release Premature Payload Release & Off-Target Toxicity Ces1c->Premature_Release ADC_EVC_Plasma Glu-Val-Cit ADC in Mouse Plasma Stable Linker is Stable ADC_EVC_Plasma->Stable Resistant to Ces1c

Caption: Mechanisms of linker cleavage: desired intracellular vs. premature plasma cleavage.

References

Assessing the Bystander Effect of MMAE-Based ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bystander effect is a critical attribute of antibody-drug conjugates (ADCs), enhancing their therapeutic efficacy by enabling the killing of antigen-negative tumor cells adjacent to antigen-positive cells. This phenomenon is particularly crucial in the context of heterogeneous tumors. Among the various payloads used in ADCs, monomethyl auristatin E (MMAE) is renowned for its potent bystander killing capability. This guide provides a comparative assessment of the bystander effect of MMAE-based ADCs against other common ADC platforms, supported by experimental data and detailed methodologies.

The Mechanism of MMAE-Mediated Bystander Killing

The bystander effect of an MMAE-based ADC is contingent on two primary factors: a cleavable linker and a membrane-permeable payload.[1][] The process begins with the ADC binding to a target antigen on the surface of a cancer cell.[] Subsequently, the ADC-antigen complex is internalized, typically via endocytosis, and trafficked to the lysosome.[][3] Inside the lysosome, acidic and enzymatic conditions cleave the linker, releasing the MMAE payload.[1][] Due to its physicochemical properties, including hydrophobicity, the released MMAE can diffuse across the lysosomal and plasma membranes into the tumor microenvironment.[1] This extracellular MMAE can then penetrate nearby antigen-negative tumor cells, where it disrupts the microtubule network, leading to cell cycle arrest and apoptosis.[1][4]

Bystander_Effect_Mechanism cluster_antigen_positive Antigen-Positive Tumor Cell cluster_tme Tumor Microenvironment cluster_antigen_negative Antigen-Negative Bystander Cell ADC_bind 1. ADC Binding to Antigen Internalization 2. Internalization ADC_bind->Internalization Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Cleavage 4. Linker Cleavage & Payload Release Lysosome->Cleavage Diffusion_out 5. MMAE Diffusion Out of Cell Cleavage->Diffusion_out Free_MMAE Free MMAE Diffusion_out->Free_MMAE Diffusion_in 6. MMAE Diffusion Into Bystander Cell Free_MMAE->Diffusion_in Microtubule_disruption 7. Microtubule Disruption Diffusion_in->Microtubule_disruption Apoptosis 8. Apoptosis Microtubule_disruption->Apoptosis

Caption: Mechanism of MMAE-mediated bystander effect.

Comparative Analysis of ADC Payloads

The capacity to induce a bystander effect varies significantly among different ADC payloads, largely dictated by their membrane permeability and the nature of the linker.

Payload ClassPayload ExampleLinker TypeMembrane PermeabilityBystander EffectSupporting Evidence
Auristatins MMAE Cleavable (e.g., vc)HighPotent Demonstrates significant killing of antigen-negative cells in co-culture and admixed tumor models.[5]
MMAFCleavable (e.g., mc)Low (charged)Minimal to NoneThe charged nature of MMAF restricts its diffusion across cell membranes.[4][5]
Maytansinoids DM1Non-cleavable (e.g., SMCC)Low (released as a charged metabolite)NoneThe payload is largely retained within the target cell.[6]
DM4Cleavable (e.g., SPDB)ModerateModerateMore permeable than DM1, allowing for some bystander killing.
Topoisomerase I Inhibitors DXd (Deruxtecan)Cleavable (e.g., GGFG)HighPotent Shows strong bystander effect in heterogeneous tumor models.[]

Experimental Protocols for Assessing Bystander Effect

In Vitro Co-culture Bystander Assay

This assay is a fundamental method to evaluate the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.[6]

Methodology:

  • Cell Line Selection and Preparation:

    • Select an antigen-positive (Ag+) target cell line (e.g., HER2-positive SK-BR-3 cells) and an antigen-negative (Ag-) bystander cell line (e.g., HER2-negative MCF7 cells).[7]

    • For ease of distinguishing the two populations, label one cell line with a fluorescent protein (e.g., GFP or RFP).[3]

  • Co-culture Seeding:

    • Seed the Ag+ and Ag- cells together in a 96-well plate. The ratio of the two cell types can be varied (e.g., 1:1, 1:3, 3:1) to assess the impact of antigen-positive cell frequency on the bystander effect.[3][4] A typical seeding density might be 3,000 Ag- cells and 6,000 Ag+ cells per well.[7]

  • ADC Treatment:

    • After allowing the cells to adhere (typically 24 hours), treat the co-cultures with a serial dilution of the ADC.[7] Include a non-binding ADC control and a vehicle control.

  • Incubation:

    • Incubate the plates for a period sufficient to observe cytotoxicity, typically 3-5 days.[8]

  • Data Acquisition and Analysis:

    • Quantify the viability of the fluorescently labeled bystander cell population using methods such as flow cytometry or high-content imaging.[7][9]

    • Compare the viability of the bystander cells in the presence of Ag+ cells and the ADC to the viability of bystander cells treated with the ADC alone to determine the extent of the bystander effect.

In_Vitro_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis select_cells Select Ag+ and Ag- Cell Lines label_cells Label one cell line (e.g., with GFP) select_cells->label_cells seed_cells Co-culture Ag+ and Ag- cells in a 96-well plate label_cells->seed_cells add_adc Add serial dilutions of ADC seed_cells->add_adc incubate Incubate for 3-5 days add_adc->incubate measure_viability Measure viability of fluorescent bystander cells incubate->measure_viability compare_results Compare to controls to quantify bystander effect measure_viability->compare_results

Caption: Workflow for an in vitro co-culture bystander assay.

In Vivo Admixed Tumor Xenograft Model

This model provides a more physiologically relevant assessment of the bystander effect in a living organism.[4]

Methodology:

  • Cell Preparation and Implantation:

    • Prepare a suspension containing a mixture of Ag+ and Ag- tumor cells, often at a 1:1 ratio.[4] The Ag- cells can be engineered to express a reporter gene like luciferase for non-invasive monitoring.[1][9]

    • Subcutaneously implant the cell mixture into immunocompromised mice.[4]

  • Tumor Growth and Treatment:

    • Allow the tumors to establish and reach a predetermined size (e.g., 100-200 mm³).[4]

    • Administer the test ADC, a non-binding control ADC, and a vehicle control to different groups of mice, typically via intravenous injection.[4]

  • Tumor Monitoring and Analysis:

    • Measure tumor volume regularly using calipers.[4] If a luciferase reporter is used, tumor growth can also be monitored via bioluminescent imaging.[1]

    • At the end of the study, excise the tumors and perform immunohistochemistry (IHC) to visualize the distribution of Ag+ and Ag- cells and assess the extent of killing in both populations.

Conclusion

MMAE-based ADCs exhibit a potent bystander effect, a key advantage in treating heterogeneous tumors.[5] This capability is primarily due to the high membrane permeability of the MMAE payload when released from a cleavable linker.[1] In contrast, payloads like MMAF and DM1 show limited to no bystander killing due to their charged nature, which restricts their diffusion out of the target cell.[4][6] The experimental protocols outlined in this guide provide a robust framework for quantifying and comparing the bystander efficacy of various ADC platforms, enabling the rational design of next-generation cancer therapeutics.

References

A Comparative Benchmark Analysis: Azido-PEG4-Val-Cit-PAB-MMAE vs. Clinically Approved Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of antibody-drug conjugates (ADCs) constructed with the Azido-PEG4-Val-Cit-PAB-MMAE drug-linker against clinically established ADCs employing the well-validated Val-Cit-PAB-MMAE payload delivery system. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in the linker is a key differentiating feature, purported to enhance the physicochemical and pharmacokinetic properties of the resulting ADC. This analysis is based on a synthesis of publicly available data and established experimental methodologies.

Introduction to the ADC Components

The this compound is a drug-linker conjugate designed for the development of ADCs.[1][2] It comprises a potent anti-mitotic agent, monomethyl auristatin E (MMAE), connected to a linker system.[3] This linker features a cathepsin-cleavable valine-citrulline (Val-Cit) dipeptide, a self-immolative para-aminobenzyl alcohol (PAB) spacer, and a PEG4 spacer to improve solubility.[1][2] The terminal azide (B81097) group facilitates site-specific conjugation to an antibody via click chemistry.[1]

Several clinically approved ADCs utilize a similar Val-Cit-PAB-MMAE linker-payload system, albeit without the PEG spacer, and are conjugated to the antibody through stochastic cysteine or lysine (B10760008) chemistry. These include:

  • Adcetris® (Brentuximab vedotin): Targets CD30 and is approved for treating Hodgkin lymphoma and anaplastic large cell lymphoma.

  • Polivy® (Polatuzumab vedotin): Targets CD79b and is used in the treatment of diffuse large B-cell lymphoma.

  • Padcev® (Enfortumab vedotin): Targets Nectin-4 for the treatment of urothelial cancer.

  • Tivdak® (Tisotumab vedotin): Targets tissue factor and is approved for cervical cancer.

The primary focus of this comparison is to highlight the potential advantages conferred by the PEGylated linker in the this compound system over the non-PEGylated linkers in these approved ADCs.

Comparative Data Summary

The following tables summarize key performance metrics for a hypothetical ADC constructed with this compound (referred to as "Azido-PEG4-ADC") and the aforementioned clinically approved ADCs. The data for the approved ADCs are derived from published literature and regulatory documents, while the projected data for the Azido-PEG4-ADC are inferred from studies on similar PEGylated ADCs.[4]

Table 1: Physicochemical and In Vitro Performance Characteristics

FeatureAzido-PEG4-ADC (Projected)Adcetris® (Brentuximab vedotin)Polivy® (Polatuzumab vedotin)Padcev® (Enfortumab vedotin)Tivdak® (Tisotumab vedotin)
Payload MMAEMMAEMMAEMMAEMMAE
Linker Type Cleavable (Val-Cit)Cleavable (Val-Cit)Cleavable (Val-Cit)Cleavable (Val-Cit)Cleavable (Val-Cit)
Conjugation Chemistry Site-specific (Click Chemistry)Stochastic (Cysteine)Stochastic (Cysteine)Stochastic (Cysteine)Stochastic (Cysteine)
Drug-to-Antibody Ratio (DAR) Homogeneous (e.g., 2 or 4)Heterogeneous (Average ~4)Heterogeneous (Average ~3.5)Heterogeneous (Average ~3.8)Heterogeneous (Average ~4)
Solubility EnhancedModerateModerateModerateModerate
In Vitro Cytotoxicity (IC50) Potent (pM to low nM range)Potent (pM to low nM range)Potent (pM to low nM range)Potent (pM to low nM range)Potent (pM to low nM range)
Bystander Effect YesYesYesYesYes

Table 2: Pharmacokinetic and In Vivo Performance Characteristics

FeatureAzido-PEG4-ADC (Projected)Adcetris® (Brentuximab vedotin)Polivy® (Polatuzumab vedotin)Padcev® (Enfortumab vedotin)Tivdak® (Tisotumab vedotin)
Plasma Stability High (Reduced premature payload release)ModerateModerateModerateModerate
Pharmacokinetics (Half-life) Potentially extendedVariableVariableVariableVariable
In Vivo Efficacy High (Tumor growth inhibition in xenograft models)HighHighHighHigh
Toxicity Profile Potentially improved therapeutic windowNeutropenia, peripheral neuropathyNeutropenia, peripheral neuropathyRash, peripheral neuropathyOcular toxicity, peripheral neuropathy

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below.

The average number of drug molecules conjugated to an antibody is a critical quality attribute that influences the ADC's efficacy and safety.[5]

  • Method: Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS).[6][7]

  • Protocol Outline (HIC):

    • The ADC sample is injected onto a HIC column.

    • A decreasing salt gradient is used to elute the different ADC species, with higher DAR species being more hydrophobic and eluting later.

    • The elution profile is monitored by UV absorbance at 280 nm.

    • The peak areas for each species (DAR 0, 2, 4, 6, 8) are integrated.

    • The average DAR is calculated as the weighted average of the different species.[6]

This assay determines the potency of the ADC in killing target cancer cells.[8]

  • Method: Cell viability assay (e.g., MTT, XTT, or CellTiter-Glo).[8]

  • Protocol Outline (MTT Assay):

    • Seed target antigen-positive cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC and control antibodies for a period of 72-120 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration to determine the half-maximal inhibitory concentration (IC50).[9]

This assay assesses the ability of the released payload to kill neighboring antigen-negative cells.[10][11]

  • Method: Co-culture cytotoxicity assay.[10]

  • Protocol Outline:

    • Co-culture antigen-positive target cells and antigen-negative bystander cells (e.g., labeled with a fluorescent protein for differentiation) at a defined ratio in a 96-well plate.

    • Treat the co-culture with serial dilutions of the ADC for 72-120 hours.

    • Measure the viability of both cell populations using flow cytometry or high-content imaging.

    • A decrease in the viability of the antigen-negative cells in the presence of the ADC and antigen-positive cells indicates a bystander effect.[11]

This assay evaluates the stability of the ADC and the linker in plasma, measuring premature drug deconjugation.[12][13]

  • Method: Immunoaffinity capture followed by LC-MS analysis.[14]

  • Protocol Outline:

    • Incubate the ADC in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).

    • At each time point, capture the ADC from the plasma using an anti-human Fc antibody conjugated to magnetic beads.

    • Elute the captured ADC and analyze by LC-MS to determine the average DAR.

    • A decrease in DAR over time indicates payload deconjugation.[14]

This study evaluates the anti-tumor activity of the ADC in a living organism.[15]

  • Method: Mouse xenograft model.[16][17]

  • Protocol Outline:

    • Implant human tumor cells that express the target antigen subcutaneously into immunocompromised mice.

    • Once the tumors reach a specified volume, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses).

    • Administer the treatments intravenously.

    • Measure tumor volume and body weight regularly.

    • The efficacy of the ADC is determined by its ability to inhibit tumor growth or cause tumor regression compared to the control groups.[17]

Visualizations

ADC_Mechanism_of_Action cluster_0 Bloodstream cluster_1 Tumor Microenvironment cluster_2 Internalization and Payload Release ADC ADC in Circulation TumorCell Tumor Cell (Antigen+) ADC->TumorCell 1. Binding to Target Antigen Endosome Endosome TumorCell->Endosome 2. Internalization BystanderCell Bystander Cell (Antigen-) Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Free MMAE Lysosome->Payload 4. Linker Cleavage Payload->TumorCell 5a. Induces Apoptosis Payload->BystanderCell 5b. Bystander Killing

Caption: Mechanism of action of a Val-Cit-PAB-MMAE ADC.

ADC_Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start ADC Candidate (Azido-PEG4-ADC) DAR DAR Determination (HIC/LC-MS) start->DAR Cytotoxicity Cytotoxicity Assay (IC50) start->Cytotoxicity Bystander Bystander Effect Assay start->Bystander Stability Plasma Stability Assay start->Stability Efficacy Xenograft Model (Tumor Growth Inhibition) DAR->Efficacy Cytotoxicity->Efficacy Bystander->Efficacy Stability->Efficacy Toxicity Toxicity Studies Efficacy->Toxicity end Lead Candidate Selection Toxicity->end

Caption: General experimental workflow for ADC evaluation.

Linker_Comparison AzidoPEG_ADC This compound ADC Site-Specific Conjugation (Azide) PEG4 Spacer Cleavable Linker (Val-Cit) Payload (MMAE) Advantages {Potential Advantages of Azido-PEG4 Linker | { Homogeneous DAR |  Improved Solubility |  Enhanced Stability & PK |  Potentially Better Therapeutic Window}} AzidoPEG_ADC->Advantages Comparison Leads To Approved_ADC Clinically Approved vc-MMAE ADCs Stochastic Conjugation (Cysteine) No PEG Spacer Cleavable Linker (Val-Cit) Payload (MMAE) Approved_ADC->Advantages

Caption: Logical comparison of linker technologies.

References

A Head-to-Head Battle: Unveiling the Superior Approach to Antibody-Drug Conjugate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Site-Specific versus Stochastic Conjugation Methods for Enhanced Therapeutic Development

In the rapidly advancing field of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a beacon of hope, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The method of attaching the drug to the antibody, known as conjugation, is a critical determinant of an ADC's efficacy, safety, and overall therapeutic window. Historically, stochastic (or random) conjugation has been the workhorse of ADC development. However, the advent of site-specific conjugation technologies is revolutionizing the field, promising a new generation of more homogeneous and potent therapeutics.

This guide provides a comprehensive and objective comparison of site-specific and stochastic conjugation methods. We delve into the fundamental principles of each approach, present supporting experimental data to compare their performance, and provide detailed methodologies for key experiments. This analysis is intended to equip researchers, scientists, and drug development professionals with the critical information needed to select the optimal conjugation strategy for their therapeutic candidates.

At a Glance: Key Differences and Performance Metrics

The choice between site-specific and stochastic conjugation hinges on a trade-off between speed and simplicity versus precision and homogeneity. Stochastic methods are generally faster to implement, while site-specific approaches offer superior control over the final product, leading to improved therapeutic properties.[1] The following tables summarize the key characteristics and performance data gleaned from preclinical studies comparing ADCs generated by these two distinct methodologies.

FeatureStochastic ConjugationSite-Specific Conjugation
Principle Random attachment of drugs to native amino acid residues (lysine or cysteine).[1][2]Precise attachment of drugs to predetermined sites on the antibody.[3]
Homogeneity Heterogeneous mixture of species with varying drug-to-antibody ratios (DARs) and conjugation sites.[3][4]Homogeneous product with a defined DAR and specific conjugation locations.[5]
Control over DAR Limited control, resulting in a distribution of DAR species (e.g., DAR 0, 2, 4, 6, 8).[5][6]Precise control, enabling the production of ADCs with a specific DAR (e.g., DAR 2 or 4).[3][5]
Reproducibility Lower batch-to-batch consistency due to the random nature of the reaction.[4][]High batch-to-batch reproducibility.[8]
Potential for... Alteration of antibody binding and increased aggregation.[3][4]Preservation of antibody function and improved stability.[3][9]
Performance MetricStochastic ADCSite-Specific ADCKey Findings
Drug-to-Antibody Ratio (DAR) Average DAR of 3.4 - 4.0, with a broad distribution.[10][11]Precisely controlled DAR, typically 1.6 - 2.0.[10][11]Site-specific methods produce a more defined and lower DAR, which can improve pharmacokinetics and safety.[10]
In Vivo Efficacy (Tumor Growth Inhibition) Comparable tumor inhibition at a lower dose (e.g., 2.5 mg/kg).[10]Comparable tumor inhibition at a higher dose (e.g., 5 mg/kg).[10]While requiring a higher dose for similar efficacy in some models, site-specific ADCs often exhibit a wider therapeutic window.[10][12]
Pharmacokinetics (in rats) Significant payload detachment observed over time.[10]Significantly less payload detachment and improved stability in circulation.[10]Site-specific conjugation leads to more stable ADCs with better in vivo exposure.[10]
Toxicity (Maximum Tolerated Dose - MTD in rats) Estimated MTD of at least 10 mg/kg.[10]Estimated MTD of at least 80 mg/kg.[10]Site-specific ADCs demonstrate a significantly improved safety profile, allowing for much higher tolerated doses.[10][12]

Delving Deeper: A Visualization of Conjugation Strategies

To better understand the fundamental differences in these approaches, the following diagrams illustrate the conceptual workflows of stochastic and site-specific conjugation.

Stochastic_vs_SiteSpecific_Conjugation cluster_stochastic Stochastic Conjugation cluster_sitespecific Site-Specific Conjugation Stochastic_Ab Antibody Stochastic_Reaction Random Reaction (e.g., Lysine (B10760008) or Cysteine) Stochastic_Ab->Stochastic_Reaction Stochastic_Drug Drug-Linker Stochastic_Drug->Stochastic_Reaction Stochastic_Product Heterogeneous ADC Mixture (Varying DAR & Sites) Stochastic_Reaction->Stochastic_Product SiteSpecific_Ab Engineered Antibody (Specific Site) SiteSpecific_Reaction Controlled Reaction (e.g., Engineered Cys, Enzyme) SiteSpecific_Ab->SiteSpecific_Reaction SiteSpecific_Drug Drug-Linker SiteSpecific_Drug->SiteSpecific_Reaction SiteSpecific_Product Homogeneous ADC (Defined DAR & Site) SiteSpecific_Reaction->SiteSpecific_Product

Figure 1: Conceptual overview of stochastic vs. site-specific conjugation.

Experimental Protocols: A Guide to ADC Synthesis and Characterization

Reproducibility is paramount in scientific research. To that end, this section provides detailed, generalized protocols for key experiments involved in the synthesis and evaluation of ADCs.

Stochastic Conjugation Protocols

Stochastic methods typically target either lysine or cysteine residues naturally present on the antibody.

a) Lysine-Based Conjugation (via NHS Ester)

This one-step method directly forms amide bonds between lysine ε-amino groups and an amine-reactive drug-linker.[8][13]

  • Materials:

    • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 8.0).

    • N-hydroxysuccinimide (NHS)-activated drug-linker.

    • N,N-dimethylacetamide (DMA) or Dimethyl sulfoxide (B87167) (DMSO) to dissolve the drug-linker.

    • Purification system (e.g., size-exclusion chromatography).

  • Procedure:

    • Prepare the mAb solution at a concentration of 5-10 mg/mL in conjugation buffer.

    • Dissolve the NHS-activated drug-linker in DMA or DMSO to a stock concentration of 10-20 mM.

    • Add a molar excess of the drug-linker solution to the mAb solution while gently stirring. The molar ratio will influence the average DAR and needs to be optimized.

    • Incubate the reaction mixture at room temperature for 1-2 hours.

    • Purify the resulting ADC using size-exclusion chromatography to remove unreacted drug-linker and aggregates.

    • Characterize the ADC for DAR, purity, and aggregation.

b) Cysteine-Based Conjugation (via Thiol-Maleimide)

This method involves the partial reduction of interchain disulfide bonds to generate reactive thiol groups for conjugation.[14]

  • Materials:

    • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS with EDTA, pH 7.4).

    • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP).

    • Maleimide-activated drug-linker.

    • Quenching reagent (e.g., N-acetylcysteine).

    • Purification system (e.g., size-exclusion chromatography).

  • Procedure:

    • Prepare the mAb solution at a concentration of 5-10 mg/mL.

    • Add a controlled molar excess of TCEP to the mAb solution and incubate at 37°C for 1-3 hours to partially reduce the disulfide bonds.

    • Remove excess TCEP using a desalting column.

    • Immediately add a molar excess of the maleimide-activated drug-linker to the reduced mAb solution.

    • Incubate the reaction mixture at room temperature for 1-2 hours in the dark.

    • Quench the reaction by adding an excess of N-acetylcysteine.

    • Purify the ADC using size-exclusion chromatography.

    • Characterize the final product.

Stochastic_Protocols cluster_lysine Lysine Conjugation cluster_cysteine Cysteine Conjugation L1 Prepare mAb L3 React mAb and Drug L1->L3 L2 Dissolve NHS-Drug L2->L3 L4 Purify ADC L3->L4 C1 Reduce mAb with TCEP C2 Remove Excess TCEP C1->C2 C3 React with Maleimide-Drug C2->C3 C4 Quench Reaction C3->C4 C5 Purify ADC C4->C5

Figure 2: Workflow for stochastic conjugation protocols.
Site-Specific Conjugation Protocols

Site-specific methods offer greater control and can be achieved through various techniques.

a) Engineered Cysteine-Based Conjugation (e.g., THIOMAB™)

This method involves introducing cysteine residues at specific sites in the antibody sequence.[15]

  • Materials:

    • Cysteine-engineered mAb.

    • Reducing agent (e.g., TCEP).

    • Oxidizing agent (e.g., dehydroascorbic acid - DHAA) to reform native disulfides.

    • Maleimide-activated drug-linker.

    • Purification system.

  • Procedure:

    • Fully reduce the engineered mAb with an excess of TCEP to expose the engineered cysteine thiols and reduce interchain disulfides.

    • Re-oxidize the native interchain disulfide bonds using DHAA, leaving the engineered cysteines as free thiols.

    • React the partially re-oxidized mAb with a maleimide-activated drug-linker.

    • Purify the resulting site-specific ADC.

    • Characterize the homogeneous product.

b) Enzymatic Conjugation (e.g., Sortase-Mediated)

Enzymes can be used to attach drugs to specific recognition sequences engineered into the antibody.[16][17]

  • Materials:

    • mAb engineered with a Sortase A recognition motif (e.g., LPETG) at the C-terminus.

    • Drug-linker modified with a poly-glycine sequence (e.g., GGGGG).

    • Sortase A enzyme.

    • Reaction buffer (e.g., Tris-HCl with CaCl2).

    • Purification system.

  • Procedure:

    • Combine the engineered mAb, the glycine-modified drug-linker, and Sortase A in the reaction buffer.

    • Incubate the mixture at a specified temperature (e.g., 25-37°C) for several hours to overnight.

    • Purify the ADC to remove the enzyme, unreacted substrates, and byproducts.

    • Characterize the site-specifically conjugated ADC.

SiteSpecific_Protocols cluster_engineered_cys Engineered Cysteine cluster_enzymatic Enzymatic Conjugation EC1 Full Reduction of mAb EC2 Selective Re-oxidation EC1->EC2 EC3 Conjugate at Engineered Cys EC2->EC3 EC4 Purify ADC EC3->EC4 EN1 Combine Engineered mAb, Gly-Drug, and Enzyme EN2 Incubate EN1->EN2 EN3 Purify ADC EN2->EN3

Figure 3: Workflow for site-specific conjugation protocols.
ADC Characterization and Evaluation Protocols

a) Drug-to-Antibody Ratio (DAR) Determination by HIC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-conjugated ADCs.[18][19]

  • Materials:

    • HIC column (e.g., Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in sodium phosphate (B84403) buffer, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., sodium phosphate buffer, pH 7.0).

    • HPLC system with a UV detector.

  • Procedure:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the different DAR species using a linear gradient from high to low salt concentration (decreasing hydrophobicity).

    • Monitor the elution profile at 280 nm.

    • Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100

b) In Vivo Efficacy Evaluation in a Xenograft Model

This protocol outlines a general procedure for assessing the anti-tumor activity of an ADC in a mouse xenograft model.[9][20][21]

  • Materials:

    • Immunodeficient mice (e.g., athymic nude mice).

    • Human tumor cell line expressing the target antigen.

    • ADC, vehicle control, and potentially a positive control antibody.

  • Procedure:

    • Implant tumor cells subcutaneously into the flank of the mice.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment groups.

    • Administer the ADC and controls (e.g., intravenously) at specified doses and schedules.

    • Measure tumor volume and body weight 2-3 times per week.

    • Continue the study until tumors in the control group reach a predetermined endpoint size.

    • Analyze the data to determine tumor growth inhibition.

c) Pharmacokinetic (PK) Analysis in Rats

This protocol describes a typical study to evaluate the PK profile of an ADC.[22][23]

  • Materials:

    • Sprague-Dawley rats.

    • ADC formulation.

    • Blood collection supplies.

    • Analytical method for quantifying total antibody and ADC in plasma (e.g., ELISA or LC-MS).

  • Procedure:

    • Administer a single intravenous dose of the ADC to the rats.

    • Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168 hours post-dose).

    • Process the blood to obtain plasma.

    • Analyze the plasma samples to determine the concentrations of total antibody and conjugated ADC over time.

    • Calculate key PK parameters such as clearance, volume of distribution, and half-life.

d) Toxicity Assessment in Animal Models

A crucial step in preclinical development is to determine the safety profile of the ADC.[2][4][24]

  • Procedure:

    • Administer escalating doses of the ADC to relevant animal models (e.g., rats or non-human primates).

    • Monitor the animals for clinical signs of toxicity, changes in body weight, and food consumption.

    • Collect blood samples for hematology and clinical chemistry analysis.

    • At the end of the study, perform a full necropsy and histopathological examination of tissues.

    • Determine the Maximum Tolerated Dose (MTD).

Conclusion: Paving the Way for a New Era of Cancer Therapeutics

The comparative analysis presented in this guide unequivocally highlights the advantages of site-specific conjugation in the development of antibody-drug conjugates. While stochastic methods have been instrumental in bringing the first generation of ADCs to the clinic, the superior homogeneity, reproducibility, and improved therapeutic index afforded by site-specific technologies are setting a new standard for ADC design. The enhanced control over the drug-to-antibody ratio and the precise placement of the cytotoxic payload translate into more stable, safer, and potentially more effective cancer therapies.

For researchers and drug developers, the choice of conjugation strategy will depend on the specific goals and stage of their program. For rapid screening and initial proof-of-concept studies, stochastic methods may still offer a pragmatic approach. However, for the development of best-in-class clinical candidates, the investment in site-specific conjugation technologies is likely to yield significant long-term benefits, ultimately leading to better outcomes for patients. The continued innovation in this space promises an exciting future for the field of targeted cancer therapy.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Azido-PEG4-Val-Cit-PAB-MMAE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of a Potent Antibody-Drug Conjugate Precursor.

Azido-PEG4-Val-Cit-PAB-MMAE is a valuable tool in the development of antibody-drug conjugates (ADCs), containing the highly potent cytotoxic agent Monomethyl Auristatin E (MMAE).[1][2] Due to its hazardous nature, strict adherence to proper disposal procedures is paramount to ensure the safety of laboratory personnel and the environment.[3][4][5] This guide provides essential, step-by-step instructions for the safe disposal of this compound and associated waste.

I. Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, it is crucial to handle the compound in a controlled environment and utilize appropriate personal protective equipment (PPE).

Engineering Controls: All manipulations of this compound, especially in its powder form, must be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet to prevent inhalation of aerosols.[6][7][8]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is your first line of defense. The following table summarizes the necessary equipment.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated glovesPrevents skin contact with the cytotoxic agent.
Lab Coat Disposable, solid-front gown with tight-fitting cuffsProtects skin and personal clothing from contamination.
Eye Protection Safety goggles or a face shieldShields eyes from splashes and aerosols.
Respiratory Protection N95 respirator or higherNecessary when handling the powder form to prevent inhalation.

II. Step-by-Step Disposal Protocol

The following protocol outlines the mandatory steps for the proper disposal of this compound and all contaminated materials.

Step 1: Deactivation of Residual Compound

Before final disposal, any residual this compound, both in pure form and in solution, should be chemically deactivated. A common and effective method is treatment with a sodium hypochlorite (B82951) solution (household bleach).

  • Procedure:

    • Working within a chemical fume hood, carefully add a 10% sodium hypochlorite solution to the container with the residual compound.

    • Allow the mixture to react for a minimum of 30 minutes to ensure complete deactivation.

    • Neutralize the bleach solution with a suitable agent like sodium thiosulfate (B1220275) before proceeding to liquid waste collection.

Step 2: Waste Segregation and Collection

Proper segregation of cytotoxic waste is critical to prevent cross-contamination and ensure compliant disposal.[7][9] All materials that have come into contact with this compound must be treated as cytotoxic waste.

Waste TypeCollection ContainerLabeling
Solid Waste Designated, leak-proof, puncture-resistant container lined with a purple cytotoxic waste bag.[7][9]"Cytotoxic Waste" or "Chemotherapy Waste" with the biohazard symbol.
Liquid Waste Clearly labeled, sealed, and leak-proof container specifically for cytotoxic liquid waste.[6][7]"Cytotoxic Liquid Waste" with a list of chemical constituents.
Sharps Waste Puncture-resistant sharps container specifically labeled for cytotoxic waste.[7][9]"Cytotoxic Sharps" with the biohazard symbol.
  • Solid Waste includes all contaminated PPE (gloves, gowns, shoe covers), disposable labware (pipette tips, vials, flasks), and absorbent materials used for cleaning spills.[6][7]

  • Liquid Waste includes the deactivated solutions and any solvent rinses from contaminated glassware.[6] Do not dispose of this waste down the drain. [7]

  • Sharps Waste includes any needles, syringes, or broken glass that are contaminated with the compound.[7]

Step 3: Final Disposal

All collected cytotoxic waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management contractor.[6] The generally accepted method for the final destruction of cytotoxic compounds is high-temperature incineration.[6][9]

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.

For Small Spills (<5 mL or 5 g):

  • Alert personnel in the immediate vicinity.

  • Don the appropriate PPE, including a respirator.

  • Contain the spill using a cytotoxic spill kit, working from the outside in.[7]

  • Clean the area with a decontaminating agent (e.g., 10% sodium hypochlorite solution), followed by a thorough rinse with water.[7]

  • Dispose of all cleanup materials in the designated cytotoxic waste container.[7]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Waste Segregation & Deactivation cluster_collection Waste Collection cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE: - Double Gloves - Gown - Eye Protection - Respirator start->ppe hood Work in a Chemical Fume Hood or Class II BSC ppe->hood waste_generated Waste Generated hood->waste_generated waste_type Identify Waste Type waste_generated->waste_type solid_waste Solid Waste (PPE, Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinses) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Glass) waste_type->sharps_waste Sharps solid_container Collect in Labeled Cytotoxic Solid Waste Container solid_waste->solid_container deactivate Deactivate with Sodium Hypochlorite liquid_waste->deactivate sharps_container Collect in Labeled Cytotoxic Sharps Container sharps_waste->sharps_container liquid_container Collect in Labeled Cytotoxic Liquid Waste Container deactivate->liquid_container ehs Contact EHS for Pickup solid_container->ehs liquid_container->ehs sharps_container->ehs incineration High-Temperature Incineration by Licensed Contractor ehs->incineration

Disposal Workflow for this compound

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.